(R)-5-METHYLHYDANTOIN
Description
Structure
3D Structure
Properties
IUPAC Name |
(5R)-5-methylimidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O2/c1-2-3(7)6-4(8)5-2/h2H,1H3,(H2,5,6,7,8)/t2-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMAQYKGITHDWKL-UWTATZPHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C(=O)NC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90364603 | |
| Record name | Methylhydantoin-5-(D) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90364603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55147-68-7 | |
| Record name | Methylhydantoin-5-(D) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90364603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to (R)-5-Methylhydantoin: Chemical Properties, Structure, and Synthetic Strategies
Abstract
(R)-5-Methylhydantoin, a chiral heterocyclic compound, serves as a pivotal building block in the stereoselective synthesis of a variety of biologically active molecules, particularly non-proteinogenic α-amino acids. Its rigid, stereodefined structure makes it an invaluable intermediate for drug discovery and development professionals. This technical guide provides a comprehensive overview of the chemical properties, stereochemical nuances, and structural features of this compound. Furthermore, it details robust synthetic and analytical methodologies, offering field-proven insights into its preparation and characterization. This document is intended to be a thorough resource for researchers and scientists engaged in the fields of medicinal chemistry, organic synthesis, and pharmaceutical development.
Introduction: The Significance of this compound in Chiral Synthesis
The demand for enantiomerically pure compounds in the pharmaceutical industry is ever-increasing, as the biological activity of a drug is often confined to a single enantiomer.[1][2][3][4][5] this compound emerges as a critical chiral intermediate, primarily in the synthesis of D-amino acids, which are integral components of many peptide-based therapeutics and other bioactive molecules.[6][7] The hydantoin ring system itself is a privileged scaffold in medicinal chemistry, found in a range of pharmaceuticals with diverse activities.[8] Understanding the unique chemical landscape of the (R)-enantiomer of 5-methylhydantoin is therefore paramount for its effective utilization in the synthesis of novel therapeutic agents.
Chemical Structure and Physicochemical Properties
This compound is a five-membered heterocyclic compound featuring a chiral center at the C5 position. The "(R)" designation refers to the absolute configuration at this stereocenter, as defined by the Cahn-Ingold-Prelog priority rules. This specific spatial arrangement of the methyl group is crucial for its role in asymmetric synthesis.
Stereochemistry and Optical Activity
The chirality of this compound dictates its interaction with other chiral molecules and its behavior in polarized light. As a chiral molecule, it is optically active, meaning it rotates the plane of plane-polarized light.[9][10] The direction and magnitude of this rotation, known as the specific rotation ([α]), is a characteristic physical property.[11][12][13][14] The dextrorotatory or levorotatory nature of this compound would be determined experimentally.
Table 1: Physicochemical Properties of 5-Methylhydantoin
| Property | Value | Source |
| Molecular Formula | C₄H₆N₂O₂ | [PubChem] |
| Molecular Weight | 114.10 g/mol | [PubChem] |
| Appearance | White to off-white crystalline powder | [Sigma-Aldrich] |
| Melting Point | 148-152 °C | [Sigma-Aldrich] |
| CAS Number | 616-03-5 (racemic) | [PubChem] |
| PubChem CID | 69216 (racemic) | [PubChem] |
| Solubility | Soluble in water | [Chem-Impex] |
| XLogP3 | -0.6 | [PubChem] |
| Hydrogen Bond Donor Count | 2 | [PubChem] |
| Hydrogen Bond Acceptor Count | 2 | [PubChem] |
Three-Dimensional Structure
The three-dimensional structure of the hydantoin ring is relatively planar. X-ray crystallography studies of related hydantoin derivatives reveal the bond lengths, angles, and overall geometry of the heterocyclic core.[15][16][17][18] The methyl group at the C5 position will adopt a specific orientation in the solid state, influenced by crystal packing forces.
Caption: 2D representation of this compound's structure.
Synthesis and Reactivity
The synthesis of enantiomerically pure this compound is a key challenge and a critical step for its application as a chiral building block.
Enantioselective Synthesis: The Hydantoinase Approach
A highly effective method for producing enantiopure D-amino acids involves the enzymatic resolution of a racemic mixture of 5-substituted hydantoins.[6][7] This "hydantoinase process" can be adapted for the preparation of this compound.
Caption: Enzymatic resolution for this compound synthesis.
Experimental Protocol: Enzymatic Resolution of DL-5-Methylhydantoin
-
Preparation of Racemic Substrate: Synthesize DL-5-Methylhydantoin via a standard Bucherer-Bergs reaction from acetaldehyde, potassium cyanide, and ammonium carbonate, or through the Urech synthesis from DL-alanine.
-
Enzymatic Reaction:
-
Prepare a buffered aqueous solution (e.g., phosphate buffer, pH 8.0) containing DL-5-Methylhydantoin.
-
Introduce a D-specific hydantoinase enzyme. The choice of enzyme and its concentration are critical for reaction efficiency and selectivity.
-
Incubate the reaction mixture at an optimal temperature (e.g., 30-50 °C) with gentle agitation.
-
Monitor the reaction progress by HPLC to track the consumption of the (S)-enantiomer and the formation of (S)-N-carbamoyl-alanine.
-
-
Work-up and Isolation:
-
Once the reaction reaches approximately 50% conversion (indicating complete hydrolysis of the (S)-enantiomer), terminate the reaction by adjusting the pH or by heat inactivation of the enzyme.
-
Acidify the reaction mixture to precipitate the unreacted this compound, which is less soluble at lower pH.
-
Filter the precipitate and wash with cold water.
-
The aqueous filtrate contains (S)-N-carbamoyl-alanine, which can be further processed if desired.
-
Recrystallize the crude this compound from a suitable solvent (e.g., water or ethanol-water mixture) to achieve high enantiomeric and chemical purity.
-
Causality Behind Experimental Choices:
-
pH Control: The pH is maintained in the optimal range for the hydantoinase enzyme's activity and stability.
-
Temperature: The reaction is conducted at a temperature that balances enzyme activity with stability to prevent denaturation.
-
Monitoring: HPLC analysis is crucial for determining the reaction endpoint to maximize the yield and enantiomeric excess of the desired (R)-enantiomer.
Reactivity of the Hydantoin Ring
The hydantoin ring in this compound exhibits characteristic reactivity patterns that are important for its subsequent use in synthesis.
-
Hydrolysis: Under acidic or basic conditions, the hydantoin ring can be hydrolyzed to yield the corresponding amino acid, in this case, D-alanine.[16][19][20][21] This reaction is fundamental to its application as a D-amino acid precursor.
-
N-Alkylation and N-Acylation: The nitrogen atoms at positions 1 and 3 can be alkylated or acylated. The N3 position is generally more acidic and thus more readily alkylated under basic conditions.[6][15] Selective N1-alkylation can be achieved using specific potassium bases.[6][15]
Analytical and Spectroscopic Characterization
Robust analytical methods are essential for confirming the identity, purity, and stereochemical integrity of this compound.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show a quartet for the proton at the C5 chiral center, coupled to the methyl protons. The methyl group will appear as a doublet. The two N-H protons will likely appear as broad singlets. The exact chemical shifts will depend on the solvent used.[22][23][24][25][26]
-
¹³C NMR: The carbon NMR spectrum will display four distinct signals corresponding to the two carbonyl carbons (C2 and C4), the chiral C5 carbon, and the methyl carbon. The carbonyl carbons will resonate at the downfield region of the spectrum.[7][20][27][28][29][30]
-
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the two carbonyl groups in the range of 1700-1800 cm⁻¹. N-H stretching vibrations will be observed as a broad band around 3200 cm⁻¹.[15][16][25]
-
Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry will show a molecular ion peak corresponding to the molecular weight of this compound. The fragmentation pattern will likely involve the loss of the methyl group and cleavage of the hydantoin ring.[21][31][32][33][34]
Chromatographic Analysis
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the primary method for determining the enantiomeric purity of this compound. A chiral stationary phase is used to separate the (R)- and (S)-enantiomers, allowing for accurate quantification of the enantiomeric excess.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for the analysis of derivatized 5-methylhydantoin to assess its purity.
Applications in Drug Development
This compound is a valuable chiral building block for the synthesis of various pharmaceutical compounds.[35][36] Its primary application lies in its role as a precursor to D-amino acids. D-amino acids are incorporated into various drugs to enhance their metabolic stability, modify their pharmacological profile, or to create specific peptide-based inhibitors.[7] For instance, D-alanine and its derivatives are found in certain antibiotics and are used in the development of enzyme inhibitors. The ability to efficiently synthesize this compound provides a direct route to these important chiral synthons.
Conclusion
This compound is a cornerstone chiral intermediate with significant potential in the pharmaceutical industry. Its well-defined stereochemistry and versatile reactivity make it an ideal starting material for the enantioselective synthesis of D-amino acids and other complex chiral molecules. The methodologies outlined in this guide for its synthesis and characterization provide a robust framework for its utilization in drug discovery and development programs. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of chiral building blocks like this compound will undoubtedly increase.
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Foreword: The Significance of Chirality in Hydantoin Scaffolds
An In-depth Technical Guide to the Synthesis of (R)-5-Methylhydantoin
Hydantoins represent a critical class of heterocyclic compounds, foundational to numerous applications in medicinal chemistry and drug development.[1] Their versatile scaffold is present in anticonvulsant drugs like phenytoin and serves as a key precursor for synthesizing non-natural α-amino acids. The introduction of a stereocenter at the C5 position, as in 5-methylhydantoin, elevates its complexity and utility, transforming it into a valuable chiral building block. The biological activity of chiral molecules is often confined to a single enantiomer, making the stereoselective synthesis of the (R)- or (S)-form a paramount challenge for researchers and process chemists.
This guide provides an in-depth exploration of the primary synthetic routes to this compound. We will move beyond simple procedural lists to dissect the underlying reaction mechanisms, the rationale for methodological choices, and the practical strategies employed to control stereochemistry. We begin with the classical, non-selective approach to establish a baseline and then delve into the sophisticated enzymatic and chiral pool strategies required to achieve the desired enantiopure product.
Part 1: The Foundational Racemic Synthesis via the Bucherer-Bergs Reaction
The Bucherer-Bergs reaction is a robust and widely-used multicomponent synthesis for preparing 5-substituted and 5,5-disubstituted hydantoins.[1] Its operational simplicity and the ready availability of starting materials—an aldehyde or ketone, ammonium carbonate, and a cyanide source—make it a cornerstone of hydantoin chemistry.[2] When acetaldehyde is used as the starting aldehyde, the product is 5-methylhydantoin.
Mechanism and Inherent Lack of Stereocontrol
The core limitation of the standard Bucherer-Bergs reaction is its lack of stereocontrol. The reaction proceeds through planar or rapidly equilibrating intermediates, leading to a nucleophilic attack from either face of the molecule with equal probability. This results in a racemic mixture, containing equal amounts of this compound and (S)-5-methylhydantoin.
The mechanism unfolds as follows:
-
Imine Formation: Acetaldehyde reacts with ammonia (from ammonium carbonate) to form an imine.
-
Aminonitrile Formation: A cyanide ion attacks the planar imine, forming an α-aminonitrile. This step establishes the stereocenter, but since the attack can occur from either the re or si face of the imine with equal likelihood, a racemic mixture of the aminonitrile is formed.
-
Carbamic Acid Formation: The amino group of the aminonitrile attacks carbon dioxide (also from ammonium carbonate), forming a carbamic acid intermediate.
-
Cyclization and Tautomerization: An intramolecular cyclization occurs, followed by tautomerization, to yield the final hydantoin ring structure.[3]
Experimental Protocol: Racemic 5-Methylhydantoin
This protocol provides a representative method for the synthesis of racemic 5-methylhydantoin, which serves as the substrate for subsequent enzymatic resolution.
-
Reaction Setup: In a well-ventilated fume hood, dissolve sodium cyanide (NaCN, 0.15 mol) and ammonium carbonate ((NH₄)₂CO₃, 0.15 mol) in a mixture of 60 mL ethanol and 60 mL water in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.
-
Addition of Aldehyde: To this solution, add acetaldehyde (0.1 mol) dropwise while stirring.
-
Heating: Heat the reaction mixture to 60°C and maintain stirring for 24 hours.[4] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the mixture to room temperature. Carefully acidify the solution with concentrated HCl to a pH of approximately 6-6.5. This step must be performed in a fume hood due to the potential release of hydrogen cyanide gas.
-
Isolation: Cool the acidified mixture in an ice bath to induce crystallization. Collect the resulting white crystals by vacuum filtration, wash with cold water, and dry under vacuum.
-
Purification: The crude product can be recrystallized from 50% ethanol to yield pure racemic 5-methylhydantoin.[4]
Part 2: Stereoselective Pathways to this compound
Achieving an enantiomerically pure product requires a strategy that can differentiate between the two enantiomers. The two most robust and industrially relevant approaches are enzymatic kinetic resolution and synthesis from a chiral precursor.
Pathway A: Enzymatic Kinetic Resolution
Kinetic resolution is a powerful technique that exploits the differential reaction rates of two enantiomers with a chiral catalyst or reagent.[5][6] In the context of hydantoins, enzymes known as hydantoinases are exceptionally effective and stereoselective catalysts. The "hydantoinase process" is a cornerstone of industrial biotechnology for producing enantiopure amino acids.[7][8]
The Principle: This process begins with the racemic (R/S)-5-methylhydantoin synthesized in Part 1. A D-stereospecific hydantoinase is introduced, which selectively catalyzes the hydrolytic ring-opening of the D-enantiomer (which corresponds to the R-enantiomer in this case) to its corresponding N-carbamoyl-D-alanine. The L-enantiomer ((S)-5-methylhydantoin) is not recognized by the enzyme's active site and remains unreacted. This difference in reactivity allows for the separation of the unreacted (S)-hydantoin from the hydrolyzed (R)-N-carbamoyl-amino acid.
To obtain the (R)-enantiomer, one would use an L-specific hydantoinase, which would selectively hydrolyze the (S)-5-methylhydantoin, leaving the desired this compound untouched and recoverable.
Workflow Protocol: Enzymatic Resolution
-
Buffer Preparation: Prepare a suitable aqueous buffer (e.g., phosphate or borate buffer) at the optimal pH for the chosen L-hydantoinase (typically pH 7.5-8.5).
-
Substrate Dissolution: Suspend the racemic 5-methylhydantoin in the buffer solution in a temperature-controlled bioreactor.
-
Enzyme Addition: Add the L-hydantoinase enzyme (often used as a whole-cell preparation or an immobilized enzyme for easier recovery and reuse).
-
Reaction Monitoring: Maintain the reaction at the optimal temperature (e.g., 30-50°C). Monitor the reaction progress by chiral High-Performance Liquid Chromatography (HPLC) to track the disappearance of the (S)-enantiomer and the formation of N-carbamoyl-L-alanine. The reaction is stopped when conversion of the (S)-enantiomer is near 50% of the total substrate, which corresponds to a theoretical maximum yield of 50% for the (R)-enantiomer with 100% enantiomeric excess (e.e.).
-
Product Isolation: Once the desired conversion is reached, terminate the reaction (e.g., by filtration to remove the enzyme or by pH shift).
-
Extraction and Purification: Acidify the reaction mixture to protonate the N-carbamoyl-L-alanine, increasing its water solubility. Extract the unreacted, less polar this compound with an organic solvent like ethyl acetate. Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the enantiomerically enriched this compound.
Pathway B: Synthesis from the Chiral Pool (Urech Synthesis)
This strategy leverages readily available, enantiopure starting materials from nature—the "chiral pool." To synthesize this compound, one must start with an (R)-configured precursor. The most direct choice is D-alanine , which is the (R)-enantiomer of alanine. The Urech hydantoin synthesis provides a straightforward method for converting an amino acid into its corresponding hydantoin.[9]
Mechanism:
-
Carbamylation: D-alanine is reacted with an isocyanate source, typically generated in situ from potassium cyanate (KOCN) in an aqueous solution. The amino group of D-alanine attacks the cyanate to form an N-carbamoyl derivative (a ureido acid). The stereocenter from D-alanine remains undisturbed during this step.
-
Acid-Catalyzed Cyclization: The addition of a strong acid (e.g., HCl) and heat promotes an intramolecular cyclization. The carboxylic acid group is protonated, and the terminal nitrogen of the ureido group acts as a nucleophile, attacking the carbonyl carbon to form the five-membered hydantoin ring, eliminating a molecule of water.[9]
Because the chiral center at C5 is the original α-carbon of D-alanine and does not participate directly in the bond-forming reactions of cyclization, its stereochemical integrity is preserved, yielding this compound.
Experimental Protocol: Urech Synthesis
-
Carbamylation Step: Dissolve D-alanine (1.0 eq) and potassium cyanate (1.2 eq) in water. Heat the solution to 50-60°C and stir for 2-3 hours.
-
Cyclization Step: Cool the reaction mixture and then add concentrated hydrochloric acid (e.g., 6M HCl) until the solution is strongly acidic (pH < 1).
-
Heating and Isolation: Heat the acidified mixture to 80-90°C for 15-30 minutes. Microwave-assisted heating can significantly accelerate this step.[9] Upon cooling, the this compound product often precipitates from the solution.
-
Purification: Collect the solid by filtration, wash with a small amount of cold water, and dry. If necessary, the product can be further purified by recrystallization from water or an alcohol-water mixture.
Comparative Summary of Synthesis Strategies
The optimal strategy for synthesizing this compound depends heavily on the desired scale, available resources, and purity requirements.
| Strategy | Starting Material | Stereocontrol Method | Pros | Cons | Typical e.e. |
| Bucherer-Bergs + Resolution | Acetaldehyde | Enzymatic Kinetic Resolution | Scalable; uses cheap starting materials for the racemic mix. | Multi-step process; theoretical max yield is 50%; requires enzyme. | >99% |
| Urech Synthesis | D-Alanine | Chiral Pool | High stereochemical fidelity; direct route. | D-alanine is significantly more expensive than L-alanine or acetaldehyde. | >98% |
Conclusion
While the Bucherer-Bergs reaction provides a facile entry into the 5-methylhydantoin scaffold, it is fundamentally a racemic synthesis. Achieving the enantiopure this compound necessitates a deliberate stereochemical strategy. For large-scale industrial production, enzymatic kinetic resolution of the inexpensive racemic mixture stands out as a highly efficient and well-established method, despite its theoretical 50% yield limitation for the desired enantiomer. For laboratory-scale synthesis where precursor cost is less prohibitive, the Urech synthesis from D-alanine offers a more direct and elegant route, preserving the stereochemistry of the starting material throughout the transformation. The choice between these pathways is a classic example of the balance between raw material cost, process complexity, and scalability that defines modern synthetic chemistry.
References
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Chang, W.-J., Liew, S. Y., Kurz, T., & Tan, S.-P. (2022). Sequential two-step, one-pot microwave-assisted Urech synthesis of 5-monosubstituted hydantoins from L-amino acids in water. Beilstein Journal of Organic Chemistry, 18, 1326–1333. [Link]
- Jiwaji, M., Hartley, C. J., Clark, S.-A., & Burton, S. G. (2009). Enhanced hydantoin-hydrolyzing enzyme activity in an Agrobacterium tumefaciens strain with two distinct N-carbamoylases. Enzyme and Microbial Technology.
- Rajić, Z., et al. (2010). Hydantoin Derivatives of L- and D-amino acids: Synthesis and Evaluation of Their Antiviral and Antitumoral Activity. Molecules.
- Coquerel, G., et al. (2017). Preferential crystallisation and comparative crystal growth study between pure enantiomer and racemic mixture of a chiral molecule: 5-ethyl-5-methylhydantoin. Journal of Crystal Growth.
- Mbatane, J. M., et al. (2020).
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Kalník, M., Gabko, P., Bella, M., & Koóš, M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024. [Link]
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Wikipedia. (n.d.). Chiral resolution. Retrieved January 12, 2026, from [Link]
- Engel, U., et al. (2012). Hydantoinase process for the synthesis of (R)-α-amino acids starting from racemic 5-monosubstituted hydantoins.
- Wang, W. C., et al. (2002). Mechanism of hydantoinase-catalyzed reaction.
- Davies, S. G. (1988). Asymmetric synthesis via the iron chiral auxiliary [(rl5-C5H5)Fe(C0)(PPh,)l. Pure and Applied Chemistry.
- Mbatane, J. M., et al. (2020). Enzymatic kinetic resolution of 5 and 6.
- Chaudhary, B. (2021).
- Orzeł, Ł., et al. (2022). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate.
- Zhang, Z., et al. (2022). Asymmetric magnesium catalysis for important chiral scaffold synthesis. Organic & Biomolecular Chemistry.
- Toda, F., et al. (2019).
- Zhang, C., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Society Reviews.
- Gawas, D., et al. (2020). Scheme 5. Enzymatic kinetic resolution of (RS)-4 Amongst all the... ResearchGate.RS)-4 Amongst all the...
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An In-depth Technical Guide to (R)-5-Methylhydantoin for Advanced Research
Prepared by: Gemini, Senior Application Scientist
Introduction: The Significance of Chiral Hydantoins in Modern Chemistry
The hydantoin scaffold, a five-membered imidazolidine-2,4-dione ring, represents a "privileged structure" in medicinal chemistry. Its unique arrangement of hydrogen bond donors and acceptors, coupled with multiple sites for substitution, has made it a cornerstone in the development of a wide array of pharmaceuticals. Drugs such as the anticonvulsant Phenytoin and the antiandrogen Enzalutamide feature this core structure, highlighting its therapeutic versatility.[1][2][3]
Within this important class of compounds, chiral 5-monosubstituted hydantoins are of particular interest to researchers in drug discovery and development. The introduction of a stereocenter at the C5 position allows for precise three-dimensional interactions with biological targets, often leading to improved potency and reduced off-target effects. (R)-5-Methylhydantoin is a quintessential example of such a chiral building block. Its value extends beyond being a simple synthetic intermediate; it is a critical tool for probing enzyme stereospecificity and for constructing complex, enantiopure molecules.
This guide provides a comprehensive technical overview of this compound, designed for researchers, scientists, and drug development professionals. It moves beyond basic data to explore the causality behind its synthesis, the intricacies of its analysis, and its significant role in biochemistry and pharmaceutical design.
Core Physicochemical & Stereochemical Properties
The fundamental identity of this compound is defined by its unique chemical and physical characteristics. Understanding these properties is the first step in its effective application in a research setting.
| Property | Value | Source(s) |
| CAS Number | 55147-68-7 | Santa Cruz Biotechnology[1] |
| Molecular Formula | C₄H₆N₂O₂ | Santa Cruz Biotechnology[1] |
| Molecular Weight | 114.10 g/mol | Santa Cruz Biotechnology[1] |
| IUPAC Name | (5R)-5-Methylimidazolidine-2,4-dione | PubChem[4] |
| Appearance | White to off-white crystalline solid | N/A |
| Melting Point | 175-177 °C | N/A |
| Solubility | Soluble in water, methanol, and ethanol | N/A |
The critical feature of this molecule is the chiral center at the C5 position. The "(R)" designation denotes the specific spatial arrangement of the methyl group, which is fundamental to its distinct biological activity. Enantiopurity is therefore a critical quality attribute, as the (S)-enantiomer may exhibit different, or even undesirable, biological effects.
Synthesis and Enantiomeric Purification: A Strategic Approach
The generation of enantiopure this compound is a non-trivial synthetic challenge that underscores key principles of asymmetric synthesis and chiral resolution. While numerous methods exist for creating the racemic mixture, isolating the desired (R)-enantiomer requires a deliberate and precise strategy.
Racemic Synthesis: The Bucherer-Bergs Reaction
The most common and robust method for producing racemic 5-substituted hydantoins is the Bucherer-Bergs multicomponent reaction.[5][6] This one-pot synthesis is valued for its efficiency and use of readily available starting materials.
The causality behind this reaction involves the initial formation of an aminonitrile from an aldehyde (acetaldehyde for 5-methylhydantoin), cyanide, and ammonia (generated in situ from ammonium carbonate). This intermediate then undergoes cyclization upon reaction with another equivalent of ammonium carbonate (or carbon dioxide) to form the hydantoin ring.
Caption: Workflow of the Bucherer-Bergs reaction for racemic 5-methylhydantoin.
Chiral Resolution: Isolating the (R)-Enantiomer
Given a racemic mixture, resolution is the most direct path to obtaining the enantiopure compound. Enzymatic resolution is a particularly elegant and efficient method, leveraging the high stereospecificity of biological catalysts.
Trustworthiness through Biocatalysis: The enzyme dihydropyrimidinase (DHPase) provides a self-validating system for resolution. This enzyme selectively catalyzes the hydrolytic ring-opening of this compound, leaving the (S)-enantiomer untouched. This high degree of specificity ensures a clean separation, as only one enantiomer fits productively into the enzyme's active site.
This protocol is a representative methodology based on established principles of enzymatic resolution.
-
Enzyme Preparation: Obtain or prepare a cell-free extract containing dihydropyrimidinase (e.g., from a recombinant E. coli expression system or a rat liver homogenate).
-
Reaction Setup:
-
Dissolve racemic 5-methylhydantoin in a suitable aqueous buffer (e.g., 100 mM phosphate buffer, pH 8.0) to a final concentration of 50 mM.
-
Add the dihydropyrimidinase preparation to the substrate solution. The optimal enzyme loading should be determined empirically.
-
Incubate the reaction mixture at an optimal temperature (e.g., 37°C) with gentle agitation.
-
-
Reaction Monitoring (Self-Validation):
-
Periodically withdraw aliquots from the reaction mixture.
-
Analyze the aliquots by chiral HPLC (see protocol below) to monitor the disappearance of the (R)-enantiomer and the persistence of the (S)-enantiomer.
-
The reaction is complete when the peak corresponding to this compound is no longer detectable, or its concentration has plateaued.
-
-
Workup and Isolation:
-
Terminate the reaction by denaturing the enzyme (e.g., by adding an organic solvent like acetonitrile or by heat treatment).
-
Centrifuge the mixture to remove precipitated protein.
-
The supernatant will contain the unreacted (S)-5-methylhydantoin and the ring-opened product, N-carbamoyl-D-alanine.
-
Separate the desired (S)-enantiomer from the product by a suitable method, such as column chromatography or crystallization. Note: This protocol isolates the (S)-enantiomer. To obtain the (R)-enantiomer, one would need to isolate the N-carbamoyl-D-alanine and re-cyclize it under acidic conditions.
-
Analytical Methodologies for Quality & Purity Assessment
For any application in research or drug development, rigorous analytical characterization is mandatory. The primary analytical challenge for this compound is the accurate determination of its enantiomeric purity.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for separating and quantifying enantiomers. The choice of the chiral stationary phase (CSP) is the most critical experimental decision. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely effective for separating hydantoin enantiomers.[7]
Causality in Separation: The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP. The differing stability of these complexes leads to different retention times. For hydantoins, interactions such as hydrogen bonding, dipole-dipole interactions, and steric hindrance with the chiral polymer grooves are the primary drivers of separation.
This protocol provides a robust starting point for method development.
-
Instrumentation & Column:
-
HPLC system with a UV detector.
-
Chiral Stationary Phase: CHIRALPAK® IE or a similar immobilized polysaccharide-based column (e.g., 250 x 4.6 mm, 5 µm).
-
-
Mobile Phase Preparation:
-
Prepare an isocratic mobile phase of n-Hexane and 2-Propanol (e.g., 90:10 v/v).
-
Filter and degas the mobile phase prior to use to ensure system stability and prevent bubble formation.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
-
Analysis and Data Interpretation:
-
Inject a sample of the racemic mixture first to determine the retention times of both the (R) and (S) enantiomers.
-
Inject the sample of interest.
-
Calculate the enantiomeric excess (% ee) using the peak areas (A) of the R and S enantiomers: % ee = [(A_R - A_S) / (A_R + A_S)] x 100
-
Caption: Standard workflow for enantiomeric excess (% ee) determination by chiral HPLC.
Structural Confirmation: NMR and Mass Spectrometry
While chiral HPLC confirms enantiopurity, Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for confirming the chemical structure and assessing overall purity.
-
¹H NMR Spectroscopy: The proton spectrum provides a fingerprint of the molecule. For 5-methylhydantoin, one would expect to see signals for the methyl group (a doublet), the proton at C5 (a quartet), and the two N-H protons (broad singlets).
-
¹³C NMR Spectroscopy: The carbon spectrum will show four distinct signals corresponding to the methyl carbon, the C5 methine, and the two carbonyl carbons (C2 and C4).
-
Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry will confirm the molecular weight. The molecular ion peak [M+H]⁺ would be expected at m/z 115.1, and the sodium adduct [M+Na]⁺ at m/z 137.1.
Biochemical Significance & Applications
The utility of this compound is rooted in its specific interactions with biological systems and its value as a chiral synthon.
A Stereospecific Probe for Dihydropyrimidinase
One of the most significant roles of this compound is as a chiral substrate for the enzyme dihydropyrimidinase (DHPase). This enzyme is a key component of the pyrimidine degradation pathway, responsible for hydrolyzing dihydropyrimidines like dihydrouracil.
Crucially, studies have demonstrated that DHPase is stereospecific. Research using rat liver enzyme preparations showed that only the (R)-isomer of 5-methylhydantoin is hydrolyzed by the enzyme, while the (S)-isomer is not a substrate. This makes this compound an invaluable tool for biochemists studying DHPase kinetics, active site topology, and inhibitor screening.
Caption: Stereospecific metabolism of 5-methylhydantoin by Dihydropyrimidinase (DHPase).
Applications in Drug Discovery and Development
As an enantiopure building block, this compound is a valuable starting material for the synthesis of more complex chiral molecules.
-
Scaffold for Anticonvulsants: The hydantoin core is central to many anticonvulsant drugs.[8][9] this compound can serve as a starting point for creating novel, enantiopure analogs of existing drugs like Ethotoin, allowing for the systematic exploration of structure-activity relationships (SAR).
-
3D Fragments for Drug Discovery: In modern drug discovery, there is a strong emphasis on moving away from flat, two-dimensional molecules. Chiral "3D fragments" like this compound are highly sought after for fragment-based screening libraries, as they provide a rigid, stereochemically defined scaffold to explore chemical space more effectively.[1]
-
Intermediate for Complex Syntheses: The hydantoin ring can be chemically modified or used as a chiral auxiliary to direct stereochemistry in subsequent synthetic steps, making it a versatile intermediate in multi-step organic synthesis.[10]
Safety, Handling, and Storage
This compound should be handled using standard laboratory safety procedures.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials. Long-term storage at -20°C is recommended for optimal stability.
Conclusion
This compound is far more than a simple chemical with a CAS number and molecular weight. It is a sophisticated tool for advanced research, offering insights into enzyme stereospecificity and providing a valuable chiral scaffold for the synthesis of novel bioactive compounds. Its proper use requires a deep understanding of its stereochemistry, the strategic application of asymmetric synthesis or resolution, and rigorous analytical control. This guide has provided the foundational knowledge and practical protocols necessary for researchers to confidently and effectively integrate this important molecule into their drug discovery and development programs.
References
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Smith, J. et al. (2023). Enantioselective synthesis of hydantoins by chiral acid-catalysed condensation of glyoxals and ureas. Chemical Science. Available at: [Link]
-
Wadghane, A. et al. (2022). A Review on the Some Biological Activities of the Hydantoin Derivatives. Journal of Drug Delivery and Therapeutics. Available at: [Link]
-
Pattan, S. et al. (2020). Study of Some Hyndantion Derivatives as Anticonvulsant Agents. Progress in Chemical and Biochemical Research. Available at: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Hydantoin: A Key Intermediate for Pharmaceutical R&D and Beyond. Available at: [Link]
-
Al-Hadedi, A. A. M. & Al-Masoudi, N. A. (2022). Recent Biological Applications and Chemical Synthesis of Thiohydantoins. Letters in Organic Chemistry. Available at: [Link]
-
Saeedi, M. et al. (2025). Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents: Structure-activity Relationship and Design Strategies. Mini-Reviews in Medicinal Chemistry. Available at: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2026). The Chemical Intermediate Advantage: Sourcing 5-Ethyl-5-methylhydantoin. Available at: [Link]
-
Oh, J. S. et al. (2019). Recent applications of hydantoin and thiohydantoin in medicinal chemistry. European Journal of Medicinal Chemistry. Available at: [Link]
-
Kartozia, I. et al. (2022). Enantioseparation of syn- and anti-3,5-Disubstituted Hydantoins by HPLC and SFC on Immobilized Polysaccharides-Based Chiral Stationary Phases. International Journal of Molecular Sciences. Available at: [Link]
-
Cherneva, E. et al. (2025). A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin: X-Ray Analysis and Theoretical Calculations. Molbank. Available at: [Link]
-
Kumar, T. S. et al. (2012). Synthesis and Evaluation of Novel Diazaspiro Hydantoins as Potential Anticonvulsants. Journal of Young Pharmacists. Available at: [Link]
-
Egger, H. & Zibirre, R. (1982). The antiviral compound 5-(3,4-dichlorophenyl) methylhydantoin inhibits the post-synthetic cleavages and the assembly of poliovirus in a cell-free system. Journal of General Virology. Available at: [Link]
-
Vujasinović, I. et al. (2006). Synthesis, Structural and Biological Characterization of 5-Phenylhydantoin Derivatives as Potential Anticonvulsant Agents. ChemInform. Available at: [Link]
-
Czarnomysy, R. et al. (2021). Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety. Molecules. Available at: [Link]
-
Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Methylhydantoin. PubChem Compound Database. Available at: [Link]
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The Critical Role of Chirality: A Technical Guide to the Biological Activity of 5-Methylhydantoin Derivatives
This guide provides an in-depth exploration of the synthesis, chiral separation, and diverse biological activities of chiral 5-methylhydantoin derivatives. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge to offer field-proven insights into the profound impact of stereochemistry on the pharmacological properties of this important class of heterocyclic compounds.
Introduction: The Significance of Chirality and the Hydantoin Scaffold
In the realm of medicinal chemistry, the three-dimensional arrangement of atoms in a molecule, or stereochemistry, is a critical determinant of its biological activity. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological, toxicological, and pharmacokinetic properties. The hydantoin ring, a five-membered heterocyclic structure, is a privileged scaffold in drug discovery, forming the core of numerous approved drugs with a wide range of therapeutic applications, including anticonvulsant, antiarrhythmic, and anticancer agents.[1][2] The introduction of a methyl group at the C-5 position of the hydantoin ring creates a chiral center, giving rise to (R)- and (S)-enantiomers with potentially distinct biological profiles. Understanding and harnessing this stereochemical difference is paramount for the development of safer and more efficacious drugs.
Enantioselective Synthesis and Chiral Separation of 5-Methylhydantoin Derivatives
The synthesis of enantiomerically pure 5-methylhydantoin derivatives is a key challenge and a critical step in evaluating their stereospecific biological activities. Several strategies have been developed to achieve this, primarily involving either asymmetric synthesis or the resolution of a racemic mixture.
Stereoselective Synthesis Strategies
One effective approach to obtaining enantiopure 5-substituted hydantoins is through the use of chiral starting materials, such as α-amino acids.[3][4] The inherent chirality of the amino acid is transferred to the hydantoin product.
A representative synthetic pathway starting from an α-amino acid is depicted below:
Figure 1: General workflow for the enantioselective synthesis of 5-methylhydantoin derivatives from chiral α-amino acids.
Experimental Protocol: Synthesis of (S)-5-Methyl-5-phenylhydantoin
This protocol is a representative example of the synthesis of a chiral 5-methylhydantoin derivative starting from an enantiomerically pure α-amino acid.
-
Step 1: Formation of the Urea Intermediate.
-
To a solution of (S)-α-methylphenylalanine (1 equivalent) in a suitable solvent such as a mixture of water and a miscible organic solvent (e.g., dioxane), add a base like sodium hydroxide to deprotonate the carboxylic acid.
-
Slowly add an isocyanate, for example, phenyl isocyanate (1.1 equivalents), to the reaction mixture at room temperature.
-
Stir the reaction for several hours until the starting materials are consumed, as monitored by thin-layer chromatography (TLC).
-
Acidify the reaction mixture to precipitate the urea intermediate.
-
Collect the precipitate by filtration, wash with water, and dry under vacuum.
-
-
Step 2: Cyclization to the Hydantoin.
-
Suspend the dried urea intermediate in an acidic medium, such as a mixture of acetic acid and hydrochloric acid.
-
Heat the mixture to reflux for several hours to induce intramolecular cyclization.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice water to precipitate the crude hydantoin.
-
Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure (S)-5-methyl-5-phenylhydantoin.
-
-
Step 3: Characterization.
-
Confirm the structure and purity of the final product using standard analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and melting point analysis.
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).
-
Chiral Separation by High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is an indispensable tool for the separation and purification of enantiomers, as well as for the determination of enantiomeric purity.[5][6][7][8][9][10][11][12] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Experimental Protocol: Chiral HPLC Separation of 5-Methyl-5-phenylhydantoin Enantiomers
This protocol outlines a general method for the analytical separation of 5-methyl-5-phenylhydantoin enantiomers. Optimization of the mobile phase composition and other parameters may be necessary for specific derivatives.
-
Instrumentation and Column:
-
HPLC system equipped with a UV detector.
-
Chiral stationary phase column, such as a polysaccharide-based column (e.g., Chiralpak® AD-H, Chiralcel® OD-H) or a Pirkle-type column.
-
-
Mobile Phase Preparation:
-
Prepare a mobile phase consisting of a mixture of n-hexane and a polar modifier such as isopropanol or ethanol. A common starting composition is 90:10 (v/v) n-hexane:isopropanol.
-
For basic compounds, the addition of a small amount of an amine modifier (e.g., 0.1% diethylamine) can improve peak shape. For acidic compounds, an acidic modifier (e.g., 0.1% trifluoroacetic acid) may be beneficial.
-
Degas the mobile phase prior to use.
-
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min.
-
Column temperature: 25 °C.
-
Detection wavelength: Determined by the UV absorbance maximum of the analyte (typically around 220-280 nm for phenyl-substituted hydantoins).
-
Injection volume: 10-20 µL of the sample dissolved in the mobile phase.
-
-
Analysis:
-
Inject the racemic standard and the synthesized sample.
-
Identify the peaks corresponding to the (R)- and (S)-enantiomers based on their retention times.
-
Calculate the enantiomeric excess (ee) of the synthesized sample using the peak areas of the two enantiomers.
-
Figure 2: A schematic representation of the chiral HPLC separation workflow.
Biological Activities of Chiral 5-Methylhydantoin Derivatives
The chirality at the C-5 position of the hydantoin ring can have a profound impact on the biological activity of these derivatives, leading to significant differences in their anticonvulsant, antitumor, and antiviral properties.
Anticonvulsant Activity
The hydantoin scaffold is a well-established pharmacophore for anticonvulsant drugs, with phenytoin (5,5-diphenylhydantoin) being a prominent example.[13] Studies on chiral 5-substituted hydantoins have revealed that the anticonvulsant activity often resides predominantly in one enantiomer. For instance, in a series of chiral iminohydantoins, the (S)-isomers were found to be the more active enantiomers.[5]
Mechanism of Action: The primary mechanism of action for many anticonvulsant hydantoin derivatives is the modulation of voltage-gated sodium channels.[6][14][15][16][17] By binding to the channel, they stabilize its inactive state, which in turn limits the repetitive firing of neurons that is characteristic of seizures. Molecular modeling studies have been employed to understand the interaction of drugs with these channels at an atomic level.[6][8][14][15] The stereochemistry of the 5-methylhydantoin derivative can influence its binding affinity and orientation within the channel, leading to differences in potency between enantiomers.
Figure 3: Proposed mechanism of anticonvulsant action of chiral 5-methylhydantoin derivatives.
Experimental Protocol: Maximal Electroshock (MES) Seizure Test
The MES test is a widely used animal model for screening potential anticonvulsant drugs effective against generalized tonic-clonic seizures.[7][18]
-
Animals: Male ICR mice are commonly used.
-
Drug Administration: The test compound is administered intraperitoneally (i.p.) or orally at various doses.
-
Induction of Seizure: At the time of predicted peak drug effect, a maximal electroshock (e.g., 50 mA, 60 Hz for 0.2 s) is delivered through corneal electrodes.
-
Observation: The mice are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Data Analysis: The dose of the drug that protects 50% of the animals from the tonic hindlimb extension (ED50) is calculated.[18][19][20]
Table 1: Representative Anticonvulsant Activity Data
| Compound | Enantiomer | Animal Model | ED50 (mg/kg) | Reference |
| 5-Ethyl-5-phenylhydantoin | Racemate | Mouse (MES) | 9.5 | [13] |
| 3-Amino-5,5-diphenylhydantoin | Racemate | Mouse (MES) | >100 | [13] |
| SB2-Ph | Racemate | Mouse (MES) | 8.29 | [18] |
Antitumor Activity
Hydantoin derivatives have also emerged as promising candidates for cancer therapy.[1][9][21][22][23][24][25][26] Their cytotoxic effects against various cancer cell lines are often dose-dependent, and the stereochemistry at the C-5 position can significantly influence their potency and selectivity.
Mechanism of Action: The antitumor mechanisms of hydantoin derivatives are multifaceted and can include:
-
Induction of Apoptosis: Triggering programmed cell death in cancer cells.
-
Cell Cycle Arrest: Halting the proliferation of cancer cells at specific phases of the cell cycle.
-
Inhibition of Microtubule Polymerization: Disrupting the formation of the mitotic spindle, which is essential for cell division. Some hydantoin derivatives have been shown to inhibit the polymerization of tubulin.[27][28]
-
Modulation of Signaling Pathways: Interfering with key signaling pathways involved in cancer cell growth and survival, such as the PI3K/Akt/mTOR pathway.
Experimental Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell viability and is commonly used to determine the cytotoxic potential of chemical compounds.[9][22][23][24][26]
-
Cell Culture: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the chiral 5-methylhydantoin derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. The mitochondrial dehydrogenases of viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the concentration of the compound that inhibits cell growth by 50% (IC50).[9][19][22][23][24][29][30][31]
Table 2: Representative Cytotoxic Activity of Hydantoin Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound 3d | MCF-7 (Breast Cancer) | 43.4 | [19] |
| Compound 3d | MDA-MB-231 (Breast Cancer) | 35.9 | [19] |
| Compound 4d | MCF-7 (Breast Cancer) | 39.0 | [19] |
| Compound 4d | MDA-MB-231 (Breast Cancer) | 35.1 | [19] |
| Bis-cyclometalated Rh(III) complex 1 | MCF-7 (Breast Cancer) | 1.3-5.6 | [22] |
| Bis-cyclometalated Rh(III) complex 1 | HT-29 (Colon Cancer) | 1.3-5.6 | [22] |
Note: This table presents data for various hydantoin derivatives. Direct comparative IC50 values for the enantiomers of a specific 5-methylhydantoin derivative are needed for a complete understanding of the stereospecific cytotoxicity.
Structure-Activity Relationships (SAR)
The biological activity of chiral 5-methylhydantoin derivatives is governed by a complex interplay of steric and electronic factors. Key aspects of their structure-activity relationship include:
-
Chirality at C-5: As highlighted, the absolute configuration at the C-5 position is often a critical determinant of biological activity, with one enantiomer typically exhibiting greater potency.
-
Substituents at C-5: The nature of the second substituent at the C-5 position (in this case, a methyl group) and the other substituent (e.g., a phenyl group) significantly influences activity. For anticonvulsant activity, a phenyl or other aromatic group at C-5 is often essential.
-
Substituents on the Hydantoin Ring: Modifications at the N-1 and N-3 positions of the hydantoin ring can modulate the lipophilicity, metabolic stability, and overall pharmacological profile of the compound.
Conclusion and Future Directions
Chiral 5-methylhydantoin derivatives represent a promising class of compounds with a wide spectrum of biological activities. The stereochemistry at the C-5 position plays a pivotal role in determining their pharmacological effects, underscoring the importance of enantioselective synthesis and chiral separation in their development as therapeutic agents.
Future research should focus on several key areas:
-
Systematic SAR Studies: A comprehensive investigation of the structure-activity relationships of a series of chiral 5-methylhydantoin derivatives with diverse substituents is needed to guide the design of more potent and selective compounds.
-
Enantiomer-Specific Biological Evaluation: Direct comparative studies of the biological activities of the individual enantiomers of 5-methylhydantoin derivatives are crucial to fully elucidate the role of stereochemistry.
-
Mechanism of Action Studies: Detailed mechanistic studies, including molecular docking and co-crystallization with biological targets, will provide a deeper understanding of the stereospecific interactions at the molecular level.
-
Pharmacokinetic and Toxicological Profiling: A thorough evaluation of the ADME-Tox properties of promising chiral 5-methylhydantoin derivatives is essential for their translation into clinical candidates.
By embracing a multidisciplinary approach that integrates synthetic chemistry, analytical chemistry, pharmacology, and computational modeling, the full therapeutic potential of chiral 5-methylhydantoin derivatives can be unlocked.
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The Hydantoin Core: A Journey from Discovery to Modern Synthetic Strategies
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Significance of the Hydantoin Scaffold
The hydantoin ring system, a five-membered heterocycle known chemically as imidazolidine-2,4-dione, stands as a privileged scaffold in the annals of organic and medicinal chemistry.[1] First isolated in 1861 by Adolf von Baeyer during his investigations of uric acid, this seemingly simple molecule has proven to be a cornerstone in the development of a diverse array of biologically active compounds.[2][3] Its structural motif, featuring two carbonyl groups and two nitrogen atoms, provides a unique combination of hydrogen bond donors and acceptors, rendering it a versatile building block for designing molecules with specific biological targets.[1]
From their early application as anticonvulsant agents, exemplified by the landmark drug phenytoin, to their contemporary roles in anticancer, anti-inflammatory, antibacterial, and antiviral therapies, hydantoin derivatives continue to capture the attention of researchers worldwide.[1][4][5] The synthetic accessibility of the hydantoin core and the ease with which its substituents can be modified have fueled over a century of chemical exploration, leading to a rich and varied landscape of synthetic methodologies.[1] This guide provides an in-depth exploration of the discovery and historical synthesis of hydantoins, offering a technical narrative that bridges the foundational methods with contemporary advancements in the field.
Part 1: Foundational Syntheses - The Pillars of Hydantoin Chemistry
The early history of hydantoin synthesis is marked by the pioneering work of chemists who established the fundamental routes to this important heterocyclic system. These classical methods, while refined over the years, remain cornerstones of hydantoin chemistry.
The Urech Hydantoin Synthesis: A Direct Route from Amino Acids
In 1873, Friedrich Urech reported the first synthesis of a hydantoin derivative, 5-methylhydantoin, by reacting alanine sulfate with potassium cyanate.[2][6] This seminal work, now known as the Urech hydantoin synthesis, provided a direct and elegant method for converting amino acids into their corresponding hydantoins.[6][7] The reaction proceeds through the formation of a hydantoic acid intermediate, which subsequently undergoes acid-catalyzed cyclization to yield the hydantoin ring.[8]
Causality in Experimental Choices: The Urech synthesis leverages the nucleophilicity of the amino group in the starting amino acid to attack the electrophilic carbon of the cyanate. The subsequent intramolecular cyclization is driven by the favorable formation of a five-membered ring. The choice of an acidic medium for the cyclization step is crucial for protonating the carboxylic acid and facilitating the departure of a water molecule.
A Self-Validating System: The Urech synthesis is a robust method that can be applied to a variety of amino acids, providing a straightforward entry into 5-substituted hydantoins.[4] The identity of the resulting hydantoin is directly determined by the side chain of the starting amino acid, making it a predictable and reliable synthetic transformation.
Experimental Protocol: Urech Synthesis of 5-Phenylhydantoin from Phenylalanine
-
Step 1: Formation of the Hydantoic Acid Intermediate:
-
Dissolve L-phenylalanine (1 equivalent) in water.
-
Add a solution of potassium cyanate (1.1 equivalents) in water dropwise while maintaining the temperature at 40-50 °C.
-
Stir the reaction mixture for 1-2 hours at this temperature.
-
Cool the reaction mixture in an ice bath to precipitate the hydantoic acid intermediate.
-
Filter the precipitate and wash with cold water.
-
-
Step 2: Cyclization to 5-Phenylhydantoin:
-
Suspend the obtained hydantoic acid in a solution of hydrochloric acid (e.g., 6M HCl).
-
Heat the mixture to reflux for 1-2 hours.
-
Cool the reaction mixture to room temperature and then in an ice bath to induce crystallization of the 5-phenylhydantoin.
-
Filter the product, wash with cold water, and dry.
-
Diagram: Urech Hydantoin Synthesis Workflow
Caption: Workflow for the Urech synthesis of hydantoins.
The Bucherer-Bergs Reaction: A Multicomponent Marvel
The Bucherer-Bergs reaction, developed by Hans Theodor Bucherer and Walter Bergs, is a powerful and versatile multicomponent reaction for the synthesis of 5-substituted and 5,5-disubstituted hydantoins.[9][10][11] This one-pot synthesis involves the reaction of a carbonyl compound (an aldehyde or a ketone) with ammonium carbonate and a cyanide source, typically potassium or sodium cyanide.[10][11][12]
Causality in Experimental Choices: The reaction proceeds through the initial formation of a cyanohydrin from the carbonyl compound and cyanide.[11] The cyanohydrin then reacts with ammonia, generated in situ from ammonium carbonate, to form an α-aminonitrile.[11] The aminonitrile subsequently reacts with carbon dioxide, also from the decomposition of ammonium carbonate, to form a carbamic acid intermediate, which then undergoes intramolecular cyclization to the hydantoin.[11] The multicomponent nature of this reaction allows for the rapid assembly of complex hydantoin structures from simple and readily available starting materials.
A Self-Validating System: The Bucherer-Bergs reaction is a highly efficient and general method for the preparation of a wide variety of hydantoins.[9] The structure of the resulting hydantoin is determined by the starting carbonyl compound, providing a predictable outcome.[9] The products are often crystalline and can be easily purified by recrystallization.[9]
Experimental Protocol: Bucherer-Bergs Synthesis of 5,5-Diphenylhydantoin (Phenytoin)
-
Reaction Setup:
-
In a sealed reaction vessel, combine benzophenone (1 equivalent), potassium cyanide (2 equivalents), and ammonium carbonate (4 equivalents) in a mixture of ethanol and water.
-
Heat the reaction mixture to 60-70 °C with stirring for several hours.
-
Monitor the reaction progress by thin-layer chromatography.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water to precipitate the crude 5,5-diphenylhydantoin.
-
Filter the solid, wash with water, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure 5,5-diphenylhydantoin.
-
Diagram: Bucherer-Bergs Reaction Mechanism
Caption: Simplified mechanism of the Bucherer-Bergs reaction.
The Read-Chittenden Synthesis: A Variation on a Theme
The Read-Chittenden synthesis is closely related to the Urech synthesis and is often considered a modification or an alternative name for it, particularly when potassium cyanate is used.[13] It involves the reaction of α-amino acids with cyanates to form hydantoic acids, which are then cyclized to hydantoins.[8] A key variation of this method involves the use of α-amino nitriles as starting materials, which are then reacted with cyanates.[8] This is sometimes referred to as the Strecker hydantoin synthesis, linking the synthesis of the α-amino nitrile via the Strecker reaction to the subsequent hydantoin formation.[8]
A Self-Validating System: Similar to the Urech synthesis, the Read-Chittenden approach provides a reliable method for the preparation of 5-substituted hydantoins, with the structure of the product being dictated by the starting α-amino acid or α-amino nitrile.
Part 2: Modern Synthetic Strategies - Expanding the Hydantoin Toolkit
While the classical methods remain highly valuable, modern organic synthesis has introduced a range of innovative techniques to access hydantoins with greater efficiency, stereocontrol, and structural diversity.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, and hydantoin synthesis is no exception. Microwave-assisted Urech and Bucherer-Bergs reactions have been developed, offering significantly reduced reaction times and often improved yields compared to conventional heating methods.[14][15] The "one-pot" microwave-assisted synthesis of hydantoins from amino acids in water represents a significant step towards more environmentally benign synthetic protocols.[14]
Enantioselective Synthesis
The development of enantioselective methods for the synthesis of chiral hydantoins is of paramount importance, given the stereospecific nature of many biological processes. Recent advancements include the use of hypervalent iodine reagents, such as cyanobenziodoxolone (CBX), for the synthesis of enantiopure 1,5-substituted hydantoins from protected amino acids without epimerization.[3][16] This approach avoids the use of harsh or toxic reagents and provides a user-friendly method for accessing a library of chiral hydantoins.[3][16]
Multicomponent Reactions and Diversity-Oriented Synthesis
The principles of multicomponent reactions, exemplified by the Bucherer-Bergs synthesis, have been extended to develop novel strategies for the rapid generation of diverse hydantoin libraries.[13] These approaches often involve the use of isocyanides in Ugi-type reactions followed by cyclization to afford highly substituted hydantoins.[17] Such methods are particularly valuable in drug discovery for the efficient exploration of chemical space.
Quantitative Data Summary
| Synthesis Method | Starting Materials | Key Reagents | Typical Yields | Key Advantages |
| Urech Synthesis | Amino Acids | Potassium Cyanate, HCl | Good to Excellent[4] | Direct conversion of amino acids, predictable products. |
| Bucherer-Bergs Reaction | Aldehydes or Ketones | KCN/NaCN, (NH4)2CO3 | Good to Excellent[9] | One-pot, multicomponent, high atom economy, broad scope. |
| Microwave-Assisted Urech | Amino Acids | KOCN, Water | 34% to 89%[14] | Rapid, environmentally friendly (uses water as solvent). |
| Enantioselective (CBX) | Protected Amino Acids | Cyanobenziodoxolone (CBX) | Good to Excellent[3] | Preserves stereochemistry, avoids toxic reagents. |
Conclusion: A Continuously Evolving Scaffold
The journey of hydantoin chemistry, from its discovery in the mid-19th century to the sophisticated synthetic methods of the 21st century, is a testament to the enduring importance of this heterocyclic scaffold. The foundational syntheses of Urech and Bucherer-Bergs laid the groundwork for over a century of research and development, enabling the creation of life-changing medicines. As we look to the future, the continued innovation in synthetic methodologies, including enantioselective and green chemistry approaches, will undoubtedly unlock new applications for hydantoin derivatives in medicine and beyond. The ability to efficiently and selectively construct these molecules will remain a critical endeavor for researchers dedicated to advancing human health.
References
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Urech, F. (1873). Ueber Lacturaminsäure und Lactylharnstoff. Justus Liebigs Annalen der Chemie, 165(1), 99-103. [Link]
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Synthesis and Characterization of Amino Acid-Derived Hydantoins. (2021). Malaysian Journal of Chemistry, 23(1), 38-46. [Link]
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Hydantoin - Wikipedia. (n.d.). Retrieved from [Link]
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Šmit, B. M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024. [Link]
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Declas, N., Le Vaillant, F., & Waser, J. (2019). Revisiting the Urech Synthesis of Hydantoins: Direct Access to Enantiopure 1,5-Substituted Hydantoins Using Cyanobenziodoxolone. Organic Letters, 21(2), 524–528. [Link]
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Bucherer–Bergs reaction - Wikipedia. (n.d.). Retrieved from [Link]
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Al-Zoubi, R. M., Al-Jaber, H. I., & Al-Masri, H. T. (2025). Sequential two-step, one-pot microwave-assisted Urech synthesis of 5-monosubstituted hydantoins from L-amino acids in water. RSC Advances, 15(1), 1-10. [Link]
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Šmit, B. M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024. [Link]
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Revisiting the Urech Synthesis of Hydantoins: Direct Access to Enantiopure 1,5-Substituted Hydantoins Using Cyanobenziodoxolone - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
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Bucherer-Bergs Reaction. (n.d.). Retrieved from [Link]
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Konnert, L., Lamaty, F., Martinez, J., & Colacino, E. (2017). Recent Advances in the Synthesis of Hydantoins: The State of the Art of a Valuable Scaffold. Chemical Reviews, 117(23), 13757–13809. [Link]
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Bucherer-Bergs Hydantoin Synthesis | Chem-Station Int. Ed. (2017, May 17). Retrieved from [Link]
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Konnert, L., Lamaty, F., Martinez, J., & Colacino, E. (2017). Recent Advances in the Synthesis of Hydantoins: The State of the Art of a Valuable Scaffold. Chemical Reviews, 117(23), 13757–13809. [Link]
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Hydantoin synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
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Synthesis of Hydantoin & Its Derivatives - Study.com. (n.d.). Retrieved from [Link]
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Lee, J., & Shin, D. Y. (2019). Recent applications of hydantoin and thiohydantoin in medicinal chemistry. European Journal of Medicinal Chemistry, 164, 585–604. [Link]
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Glazko, A. J. (1986). Discovery of phenytoin. Therapeutic Drug Monitoring, 8(4), 490–497. [Link]
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Recent Developments in Hydantoin Chemistry - ResearchGate. (2025). Retrieved from [Link]
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Lakshman, M., & Barrett, R. (2024). Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. Journal of Synthetic Chemistry, 3(2), 121-134. [Link]
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Montagne, C., Tintea, E., & Tuffery, P. (2008). Microwave-assisted four-component reaction for the synthesis of a monothiohydantoin inhibitor of a fatty acid amide hydrolase. Tetrahedron Letters, 49(35), 5199-5201. [Link]
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Physical properties of enantiomerically pure (R)-5-METHYLHYDANTOIN
An In-depth Technical Guide to the Physical Properties of Enantiomerically Pure (R)-5-Methylhydantoin
Introduction
This compound, a chiral heterocyclic compound, represents a key structural motif in medicinal chemistry and drug development. As with any enantiomerically pure substance, a thorough understanding of its physical properties is paramount for ensuring identity, purity, stability, and suitability for further applications. The stereochemistry at the C5 position dictates not only its interaction with other chiral molecules, such as biological receptors, but also its solid-state properties, which have profound implications for formulation and manufacturing.
This guide provides a comprehensive overview of the core physical properties of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just established data but also the underlying scientific principles and detailed experimental methodologies required for its characterization. The protocols described herein are designed as self-validating systems, ensuring robust and reproducible results.
Molecular and Chemical Identity
A precise definition of the molecule is the foundation of any physical property investigation.
dot
Caption: Chemical structure of this compound.
| Identifier | Value | Source |
| IUPAC Name | (5R)-5-methylimidazolidine-2,4-dione | PubChem[1] |
| CAS Number | 55147-68-7 | MOLBASE[2] |
| Molecular Formula | C₄H₆N₂O₂ | PubChem[1] |
| Molecular Weight | 114.10 g/mol | PubChem[1] |
| Appearance | White to almost white crystalline powder | --- |
Physicochemical and Chiroptical Properties
The physical properties of an enantiomer often differ from its racemic mixture, most notably in melting point and the defining characteristic of optical activity.
| Property | Value | Notes |
| Melting Point | 175-177 °C | Data for the (R)-enantiomer. Racemic 5-methylhydantoin typically melts at a lower temperature (e.g., 148-152 °C), a common feature for racemic compounds versus their pure enantiomers[2][3]. |
| Solubility | Slightly soluble in water and methanol. | Qualitative data. Quantitative solubility studies are recommended for specific solvent systems. |
| Specific Optical Rotation | Not available in literature. | This is the defining characteristic of the enantiomer. A detailed protocol for its determination is provided in Section 5.2. The value will be positive (dextrorotatory, (+)) or negative (levorotatory, (-)). |
Spectroscopic Profile
The spectroscopic signature of this compound is fundamental for its structural confirmation. It is crucial to note that for enantiomers, standard NMR, IR, and Mass Spectra are identical. Distinguishing between enantiomers spectroscopically requires a chiral environment (e.g., a chiral solvent for NMR).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy confirms the carbon-hydrogen framework of the molecule. For this compound, the expected signals in a standard solvent like DMSO-d₆ would be:
-
¹H NMR: A doublet for the methyl protons (CH₃), a quartet for the C5 proton (CH), and two broad singlets for the amine protons (NH).
-
¹³C NMR: Signals for the methyl carbon, the C5 methine carbon, and two distinct carbonyl carbons (C2 and C4).
Infrared (IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule. The key vibrational bands for 5-methylhydantoin include:
-
N-H Stretching: A broad band typically in the range of 3100-3300 cm⁻¹, indicative of hydrogen-bonded NH groups.
-
C-H Stretching: Bands just below 3000 cm⁻¹ corresponding to the aliphatic C-H bonds.
-
C=O Stretching: Two strong, sharp absorption bands characteristic of the hydantoin ring carbonyls, typically found between 1700-1780 cm⁻¹.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) provides an exact mass of the molecule, confirming its elemental composition with high precision.
-
Expected Exact Mass [M+H]⁺: 115.05021 (for C₄H₇N₂O₂)
-
Expected Exact Mass [M+Na]⁺: 137.03215 (for C₄H₆N₂O₂Na)
Crystallographic Information
The three-dimensional arrangement of molecules in the solid state is determined by single-crystal X-ray diffraction. This information is critical for understanding solid-state stability, polymorphism, and solubility. While the specific crystal structure for this compound is not publicly available, analysis of related compounds like 5-isopropyl-5-methylhydantoin reveals that hydantoin molecules typically form extensive hydrogen-bonding networks.[3] In these structures, molecules are often linked via N−H···O=C hydrogen bonds, forming well-defined tapes or sheets.[3][4] Determining the crystal structure of the enantiomerically pure compound is essential to confirm if it crystallizes as a conglomerate or exhibits different packing from the racemic form.
Experimental Methodologies
The following sections provide detailed, field-proven protocols for the determination of the key physical properties of this compound.
Thermal Analysis by Differential Scanning Calorimetry (DSC)
Objective: To accurately determine the melting point and enthalpy of fusion, which are indicators of purity and solid-state stability.
Principle: DSC measures the difference in heat flow between the sample and an inert reference as a function of temperature. A sharp endotherm corresponds to the melting event.[5][6]
Caption: Workflow for Specific Rotation Measurement.
Step-by-Step Protocol:
-
Solution Preparation:
-
Accurately weigh a known mass of this compound (e.g., 100.0 mg).
-
Quantitatively transfer the solid to a 10.0 mL volumetric flask.
-
Dissolve and bring to volume with a suitable, high-purity solvent (e.g., Methanol). Ensure the solid is completely dissolved.
-
Calculate the concentration (c) in g/mL. In this example, c = 0.100 g / 10.0 mL = 0.01 g/mL.
-
-
Instrument Preparation:
-
Turn on the polarimeter and the sodium lamp, allowing them to warm up for stable readings.
-
Fill the sample cell (of a known path length, l, typically 1.0 dm) with the pure solvent. [7] * Place the cell in the polarimeter and perform a blank measurement to zero the instrument. [8]3. Sample Measurement:
-
Empty the solvent from the cell, rinse it with a small amount of the sample solution, and then fill it completely, ensuring no air bubbles are in the light path. [9] * Place the filled cell back into the instrument.
-
Record the observed rotation (α) in degrees. The measurement should be repeated multiple times to ensure reproducibility. [10]4. Calculation of Specific Rotation:
-
Use the Biot's Law formula to calculate the specific rotation [α]: [7] [α]Tλ = α / (l × c) Where:
-
α = observed rotation in degrees
-
l = path length in decimeters (dm)
-
c = concentration in g/mL
-
T = temperature in °C
-
λ = wavelength of light (e.g., "D" for sodium D-line)
-
-
Structural Confirmation by High-Resolution Mass Spectrometry (HRMS)
Objective: To confirm the elemental composition of the molecule by measuring its mass with very high accuracy.
Principle: The sample is ionized, and the mass-to-charge ratio (m/z) of the resulting ion is measured by a high-resolution analyzer (e.g., Orbitrap or TOF). The measured mass is compared to the theoretical mass calculated from the molecular formula. [11][12] dot
Caption: Workflow for HRMS Analysis.
Step-by-Step Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1-1.0 mg/mL) in a high-purity, volatile solvent such as methanol or acetonitrile.
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer via direct infusion using a syringe pump connected to an electrospray ionization (ESI) source. ESI is a soft ionization technique that typically produces the intact molecular ion.
-
Acquire data in positive ion mode over a relevant mass range (e.g., m/z 50-500).
-
Ensure the mass analyzer is calibrated to achieve high mass accuracy (< 5 ppm).
-
-
Data Analysis:
-
Process the resulting spectrum to find the monoisotopic peak corresponding to the protonated molecule, [M+H]⁺.
-
Compare the experimentally measured exact mass with the theoretical exact mass for the expected formula (C₄H₇N₂O₂ for the [M+H]⁺ ion).
-
The difference, typically expressed in parts-per-million (ppm), should be very low (e.g., < 5 ppm) to confidently confirm the elemental composition.
-
Conclusion
The physical characterization of enantiomerically pure this compound is a critical step in its development for any scientific application. Key properties such as a distinct melting point, which is higher than its racemic counterpart, and a specific optical rotation are definitive indicators of its enantiopurity and identity. Spectroscopic techniques like NMR, IR, and HRMS serve to confirm its chemical structure and composition. The experimental protocols detailed in this guide provide a robust framework for researchers to reliably and accurately determine these essential physical properties, ensuring data integrity and advancing the development of this important chiral molecule.
References
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Rudolph Research Analytical. (n.d.). Experiment No. 3 Object: To find the specific rotation of sugar solution by using a polarimeter. Retrieved from [Link]
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An In-Depth Technical Guide to the Stability and Potential Degradation Pathways of (R)-5-Methylhydantoin
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-5-methylhydantoin is a chiral heterocyclic compound belonging to the hydantoin class of molecules. Hydantoins are a core scaffold in numerous biologically active compounds, including anticonvulsant drugs like phenytoin.[1] The specific stereochemistry at the C5 position, as in this compound, is often crucial for pharmacological activity and interaction with biological targets. As a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals, a thorough understanding of its chemical stability is paramount for ensuring the quality, safety, and efficacy of final products.[2][3]
This technical guide provides a comprehensive overview of the intrinsic stability of this compound and its potential degradation pathways. We will delve into the mechanisms of hydrolysis and oxidation, and outline a systematic approach to evaluating its stability through forced degradation studies. This document is intended to serve as a valuable resource for researchers and professionals involved in the development, manufacturing, and analysis of this compound and related compounds.
Intrinsic Stability of this compound
The stability of a molecule is dictated by its inherent chemical properties and its interaction with environmental factors.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for predicting its stability.
| Property | Value/Information | Source |
| Molecular Formula | C4H6N2O2 | |
| Molecular Weight | 114.10 g/mol | |
| Melting Point | 148-152 °C | |
| Appearance | White to almost white crystalline powder | [2] |
| Solubility | Soluble in water | [2] |
The hydantoin ring contains both acidic (imide) and basic (amide) functionalities, making its behavior in solution pH-dependent. The acidity of the imide proton is a key factor in its reactivity, particularly in base-catalyzed hydrolysis.[4]
Thermal and Photostability
Solid-state stability is a critical parameter for storage and handling.
-
Thermal Stability: this compound is a crystalline solid with a relatively high melting point, suggesting good thermal stability under typical storage conditions.[2] However, elevated temperatures can promote degradation, and thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are recommended to precisely determine its decomposition temperature. Studies on related halogenated hydantoins have shown that thermal runaway can be a concern, although this is less likely for the unsubstituted 5-methylhydantoin.[5]
-
Photostability: The potential for photodegradation is determined by the molecule's ability to absorb light in the UV-Vis spectrum.[6] While some novel hydantoin derivatives have been designed for photostability, the parent hydantoin ring system may be susceptible to degradation upon exposure to high-intensity light.[7] Per ICH Q1B guidelines, photostability testing should be conducted to assess the impact of light exposure on the molecule's integrity.[8]
Potential Degradation Pathways
The primary degradation pathways for hydantoins involve reactions that lead to the cleavage of the heterocyclic ring.
Hydrolytic Degradation
Hydrolysis is the most common degradation pathway for hydantoins. The reaction involves the nucleophilic attack of water or hydroxide ions on the carbonyl groups of the hydantoin ring, leading to ring opening.[9]
Mechanism:
-
Base-Catalyzed Hydrolysis: Under alkaline conditions, the imide proton at N3 is abstracted, forming an anion. This enhances the electrophilicity of the adjacent carbonyl carbon (C4), making it susceptible to nucleophilic attack by a hydroxide ion. This leads to the formation of a tetrahedral intermediate that subsequently collapses, cleaving the ring to form an N-carbamoyl-α-amino acid (in this case, N-carbamoyl-(R)-alanine).[4][10]
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon and facilitating attack by water.
The resulting N-carbamoyl-(R)-alanine can undergo further hydrolysis, especially under harsh conditions (e.g., strong acid or base and heat), to yield (R)-alanine and ammonia.[9]
Caption: Primary hydrolytic degradation pathway of this compound.
Oxidative Degradation
This compound is susceptible to oxidation, particularly at the C5 position.
Mechanism:
Oxidative stress, induced by agents such as hydrogen peroxide, can lead to the formation of hydroxylated derivatives. The tertiary carbon at the C5 position is a potential site for radical attack or oxidation. This can result in the formation of 5-hydroxy-5-methylhydantoin.[11][12] The formation of such hydroxylated species has been observed in the oxidation of other hydantoin and pyrimidine derivatives.[13][14]
Caption: Potential oxidative degradation pathway of this compound.
Experimental Design for Stability Assessment: Forced Degradation Studies
Forced degradation (or stress testing) is essential to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of analytical methods.[15][16]
Workflow for a Forced Degradation Study
Caption: Workflow for a comprehensive forced degradation study.
Detailed Experimental Protocols
The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the primary degradation products are formed without generating secondary, irrelevant products from over-stressing.[16]
1. Acid Hydrolysis
-
Objective: To assess degradation in acidic conditions.
-
Protocol:
-
Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., water or acetonitrile/water).
-
Treat the solution with an equal volume of 0.1 M HCl.
-
Incubate the mixture at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
At specified time points, withdraw aliquots, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to a suitable concentration for analysis.
-
-
Causality: The use of elevated temperature accelerates the hydrolysis reaction, allowing for the observation of degradation within a reasonable timeframe.[17]
2. Base Hydrolysis
-
Objective: To evaluate degradation in alkaline conditions.
-
Protocol:
-
Prepare a solution of this compound as in the acid hydrolysis protocol.
-
Treat the solution with an equal volume of 0.1 M NaOH.
-
Maintain the mixture at room temperature, as base-catalyzed hydrolysis of hydantoins is often rapid.[4] Monitor at various time points (e.g., 1, 4, 8, 24 hours).
-
Withdraw aliquots, neutralize with an equivalent amount of 0.1 M HCl, and dilute for analysis.
-
-
Causality: Room temperature is often sufficient for base-catalyzed hydrolysis, and using harsher conditions could lead to rapid and complete degradation, preventing the identification of initial degradation products.
3. Oxidative Degradation
-
Objective: To investigate susceptibility to oxidation.
-
Protocol:
-
Prepare a solution of this compound.
-
Treat the solution with a solution of hydrogen peroxide (e.g., 3% v/v).
-
Keep the mixture at room temperature and protected from light for a defined period (e.g., 24 hours).
-
Withdraw aliquots and dilute for analysis.
-
-
Causality: 3% H2O2 is a commonly used oxidizing agent in forced degradation studies as it mimics potential oxidative stress without being overly aggressive.[18]
4. Thermal Degradation
-
Objective: To assess the effect of heat.
-
Protocol:
-
Solid State: Place a known amount of solid this compound in a vial and expose it to a high temperature (e.g., 80°C) for an extended period (e.g., 7 days).
-
Solution State: Prepare a solution of this compound in a neutral solvent (e.g., water) and heat at a high temperature (e.g., 80°C).
-
At specified time points, cool the samples, dissolve the solid sample in a suitable solvent, and analyze both solid and solution samples.
-
-
Causality: Testing both solid and solution states is crucial, as degradation mechanisms can differ.[17]
5. Photolytic Degradation
-
Objective: To determine light sensitivity.
-
Protocol:
-
Expose a solution of this compound to a light source that provides a standardized exposure of not less than 1.2 million lux hours and 200 watt hours per square meter, as per ICH Q1B guidelines.[8]
-
Simultaneously, keep a control sample protected from light (e.g., wrapped in aluminum foil).
-
Analyze both the exposed and control samples.
-
-
Causality: Following ICH guidelines ensures that the photostability testing is relevant to regulatory standards and simulates exposure during manufacturing and use.[6]
Analytical Strategy
A validated, stability-indicating analytical method is the cornerstone of any stability study.
-
Technique: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique. Coupling HPLC with Mass Spectrometry (LC-MS) is highly recommended for the identification and characterization of degradation products.[19][20]
-
Method Validation: The analytical method must be validated according to ICH Q2(R1) guidelines. Key validation parameters include:
-
Specificity: The ability to resolve the parent peak from all potential degradation products and excipients. This is demonstrated through forced degradation studies.
-
Linearity, Accuracy, and Precision: To ensure reliable quantification.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): To detect and quantify trace-level impurities.[21]
-
-
Self-Validation: The protocol should include a mass balance calculation. The sum of the assay of this compound and the levels of all degradation products should ideally be close to 100% of the initial concentration, demonstrating that all significant degradation products have been detected.[17]
Summary of Potential Degradation Under Stress Conditions
| Stress Condition | Potential Degradation Products | Expected Extent of Degradation |
| 0.1 M HCl, 60°C | N-Carbamoyl-(R)-alanine, (R)-Alanine | Moderate to significant |
| 0.1 M NaOH, RT | N-Carbamoyl-(R)-alanine | Significant |
| 3% H2O2, RT | 5-Hydroxy-5-methylhydantoin | Slight to moderate |
| Heat (80°C) | Hydrolysis products (if moisture present) | Slight |
| Light (ICH Q1B) | Photolytic cleavage products | To be determined by experiment |
Conclusion
This compound is a moderately stable compound, with its primary degradation pathways being hydrolysis and, to a lesser extent, oxidation. The hydantoin ring is susceptible to cleavage under both acidic and basic conditions, with alkaline hydrolysis being particularly facile. A systematic approach using forced degradation studies is crucial for fully characterizing its stability profile. The insights gained from such studies are invaluable for the development of stable formulations, the establishment of appropriate storage and handling conditions, and the fulfillment of regulatory requirements for drug development and manufacturing.
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Synthesis of new 5-substituted hydantoins and symmetrical twin-drug type hydantoin derivatives - PubMed. (2014). National Institutes of Health. [Link]
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Enantioselective synthesis of hydantoins by chiral acid-catalysed condensation of glyoxals and ureas - PMC - NIH. National Institutes of Health. [Link]
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Oxidation of 5-Hydroxypyrimidine Nucleosides to 5-Hydroxyhydantoin and Its r-Hydroxy-ketone Isomer - datapdf.com. datapdf.com. [Link]
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Experimental study on thermal stability and thermal decomposition mechanism of halogenated hydantoin | Request PDF - ResearchGate. ResearchGate. [Link]
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Alkaline hydrolysis of hydantoin, 3-methylhydantoin, and 1-acetyl-3-methylurea. Effect of ring size on the cleavage of acylureas - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Royal Society of Chemistry. [Link]
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FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES - PharmaTutor. (2014). PharmaTutor. [Link]
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Effect of structural modification of the hydantoin ring on anticonvulsant activity - PubMed. National Institutes of Health. [Link]
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Theoretical and Computational Exploration of (R)-5-Methylhydantoin: From Molecular Structure to Drug Development Insights
An In-Depth Technical Guide:
Prepared for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the theoretical and computational methodologies employed to investigate the structural, spectroscopic, and electronic properties of (R)-5-Methylhydantoin. As a chiral scaffold of significant interest in medicinal chemistry, understanding its intrinsic properties at a molecular level is paramount for the rational design of novel therapeutics.[1][2][3] This document synthesizes established computational protocols, explains the causality behind methodological choices, and offers a framework for applying these techniques in a drug discovery context.
Foundational Analysis: Molecular Geometry and Conformational Stability
The first step in any computational study is to determine the most stable three-dimensional structure of the molecule. For this compound, a five-membered heterocyclic ring, this involves not just optimizing the geometry but also exploring its conformational landscape. The puckering of the imidazolidine-2,4-dione ring and the orientation of the methyl group at the C5 chiral center are key determinants of its overall shape and reactivity.
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for accurately predicting these structural parameters.[4][5] DFT methods provide a robust balance between computational cost and accuracy for organic molecules.[6][7]
Diagram: Molecular Structure of this compound
Caption: Atomic numbering scheme for this compound (* denotes chiral center).
Experimental Protocol: Geometry Optimization and Conformational Search
This protocol outlines the standard procedure for obtaining the lowest energy conformer.
-
Initial Structure Generation: A 3D structure of this compound is built using molecular modeling software (e.g., GaussView, Avogadro).
-
Conformational Search (Optional but Recommended): For flexible molecules, a preliminary conformational search using a lower level of theory or molecular mechanics can identify potential low-energy structures.[8]
-
DFT Geometry Optimization: The structure is optimized using a DFT functional and basis set. A common and reliable choice is the B3LYP functional with the 6-311++G(d,p) basis set.[9][10]
-
Justification: B3LYP is a hybrid functional known for its good performance in predicting geometries of organic molecules.[11] The 6-311++G(d,p) basis set is robust, including diffuse functions (++) for accurately describing lone pairs on oxygen and nitrogen, and polarization functions (d,p) to allow for non-spherical electron distribution.[12]
-
-
Frequency Calculation: A vibrational frequency calculation is performed at the same level of theory as the optimization.
-
Self-Validation: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum on the potential energy surface.[13]
-
-
Validation (Optional): If experimental data (e.g., from X-ray crystallography) is available for a similar compound, the calculated bond lengths and angles can be compared to validate the chosen computational level.[14][15]
| Parameter | Description | Typical Computational Level | Reference |
| Functional | Defines the exchange-correlation energy in DFT. | B3LYP, M06-2X, PBE0 | [10][12] |
| Basis Set | Mathematical functions describing atomic orbitals. | 6-311++G(d,p), def2-TZVP | [9][16] |
| Solvation Model | Accounts for the effect of a solvent (e.g., water). | PCM, SMD | [8] |
| Software | Program used to perform the calculations. | Gaussian, ORCA, GAMESS | [10] |
Spectroscopic Characterization: A Synergy of Experiment and Theory
Vibrational spectroscopy (FT-IR and Raman) is a cornerstone for molecular characterization. However, experimental spectra of complex molecules can be difficult to interpret due to overlapping bands. DFT calculations are indispensable for the accurate assignment of vibrational modes.[10][13]
Diagram: Workflow for Computational Vibrational Spectroscopy
Caption: A typical workflow for assigning vibrational spectra using DFT calculations.
Experimental Protocol: Calculation and Assignment of Vibrational Spectra
-
Perform Geometry Optimization and Frequency Calculation: Follow steps 3 and 4 from the previous protocol. This provides the raw harmonic frequencies and intensities.
-
Frequency Scaling: Calculated harmonic frequencies are systematically higher than experimental anharmonic frequencies. They must be scaled by an empirical factor (e.g., ~0.96-0.98 for B3LYP) to improve agreement with experimental data.[12]
-
Potential Energy Distribution (PED) Analysis: To understand the nature of each vibrational mode (e.g., C=O stretch, N-H bend), a PED analysis is performed using software like VEDA or GAR2PED.[11][13] This analysis decomposes each normal mode into contributions from individual internal coordinates (stretches, bends, torsions).
-
Spectral Simulation: The calculated, scaled frequencies and intensities are used to generate a theoretical spectrum, which can be visually compared with the experimental one.
-
Assignment: By comparing the theoretical and experimental spectra and analyzing the PED, each experimental band can be confidently assigned to a specific molecular vibration. For hydantoins, key vibrational modes include N-H stretching (~3100-3500 cm⁻¹), C=O stretching (~1700-1800 cm⁻¹), and ring deformation modes.[9][14]
Electronic Structure and Chemical Reactivity
Frontier Molecular Orbital (FMO) theory and Molecular Electrostatic Potential (MEP) maps are fundamental computational tools for understanding a molecule's reactivity.[13][15]
-
HOMO & LUMO: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO energy relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron.
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.[13]
-
Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface. It identifies electron-rich regions (nucleophilic sites, typically colored red) and electron-poor regions (electrophilic sites, typically colored blue). For this compound, the carbonyl oxygens are expected to be the most electron-rich sites, making them susceptible to electrophilic attack or hydrogen bonding.[15]
Data Presentation: Calculated Electronic Properties
The following table structure can be used to summarize key electronic properties calculated at a specific level of theory (e.g., B3LYP/6-311++G(d,p)).
| Property | Definition | Significance |
| E_HOMO | Energy of the Highest Occupied Molecular Orbital | Electron-donating ability |
| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | Electron-accepting ability |
| ΔE (Gap) | E_LUMO - E_HOMO | Chemical reactivity and stability |
| Ionization Potential (I) | ≈ -E_HOMO | Energy required to remove an electron |
| Electron Affinity (A) | ≈ -E_LUMO | Energy released when an electron is added |
| Electronegativity (χ) | (I + A) / 2 | Tendency to attract electrons |
| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron configuration |
| Electrophilicity Index (ω) | χ² / (2η) | Global electrophilic nature |
These relationships are based on Koopmans' theorem and provide qualitative insights into reactivity.[15]
Role in Drug Discovery and Development
The computational insights gained from the above analyses are directly applicable to drug discovery.[17][18] The hydantoin scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs.[2] Computational methods can accelerate the development of new this compound derivatives.
Diagram: Computational Drug Discovery Pipeline
Caption: Workflow for computer-aided drug design (CADD) using hydantoin derivatives.
Key Computational Applications:
-
Molecular Docking: The optimized 3D structure of this compound or its derivatives can be "docked" into the binding site of a target protein. Docking algorithms predict the binding pose and estimate the binding affinity, helping to prioritize compounds that are most likely to be active.[18]
-
Pharmacophore Modeling: By analyzing the structure and electrostatic properties, a pharmacophore model can be developed. This model defines the essential 3D arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity.
-
ADMET Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule.[19] Properties like water solubility (LogS), membrane permeability, and potential for metabolism by cytochrome P450 enzymes can be estimated in silico before synthesis, saving significant time and resources.[19][20]
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Introduction: The Significance of (R)-5-Methylhydantoin in Modern Chemistry
An In-Depth Technical Guide to (R)-5-Methylhydantoin for Researchers and Drug Development Professionals
This compound is a chiral heterocyclic compound belonging to the hydantoin family, a class of molecules recognized as a "privileged scaffold" in medicinal chemistry.[1] The hydantoin core, an imidazolidine-2,4-dione, is a structural component of several clinically significant drugs, including the anticonvulsant Phenytoin and the anti-androgen Enzalutamide.[1][2] The significance of this compound, specifically, lies in its defined stereochemistry at the C-5 position. This chirality makes it an invaluable building block, or synthon, for the asymmetric synthesis of more complex, enantiomerically pure pharmaceutical agents.[3] Its utility spans from the development of drugs targeting neurological disorders to its application as a research reagent for exploring novel synthetic pathways.[4] This guide provides a comprehensive overview of its chemical properties, synthesis, biological activities, and applications, offering field-proven insights for professionals in chemical and pharmaceutical research.
Core Physicochemical Properties
A foundational understanding of a compound's physical and chemical characteristics is paramount for its effective application in a laboratory setting. This compound is a white to off-white crystalline solid, noted for its stability and water solubility.[4]
| Property | Value | Source(s) |
| Molecular Formula | C₄H₆N₂O₂ | [5][6][7] |
| Molecular Weight | 114.10 g/mol | [5][6][7] |
| CAS Number | 55147-68-7 (for R-isomer) | [3] |
| Melting Point | 175-177 °C | [3] |
| Appearance | White to almost white crystalline powder | [4] |
| IUPAC Name | (5R)-5-methylimidazolidine-2,4-dione | [5] |
| XLogP3-AA | -0.6 | [5] |
| Hydrogen Bond Donor Count | 2 | [5] |
| Hydrogen Bond Acceptor Count | 2 | [5] |
These properties make it a versatile intermediate for a variety of chemical transformations. Its low toxicity and favorable safety profile further enhance its appeal for pharmaceutical development.[4]
Synthesis and Enantioselective Production
The synthesis of hydantoins can be achieved through several established methods. However, the production of the specific (R)-enantiomer requires a stereoselective approach.
General Synthesis: The Bucherer-Bergs Reaction
A common and efficient method for producing 5-substituted hydantoins is the Bucherer-Bergs reaction. This is a multi-component reaction that involves treating a ketone or aldehyde with an alkali cyanide (like sodium cyanide) and ammonium carbonate. The causality behind this one-pot synthesis is a sequence of reactions beginning with the formation of a cyanohydrin, followed by reaction with ammonia to form an aminonitrile, which then cyclizes upon reaction with carbon dioxide (derived from ammonium carbonate) to yield the hydantoin.
A modified protocol for a similar compound, 5-methyl-5-benzyl hydantoin, highlights the practical steps of this reaction.[8]
Experimental Protocol: Modified Bucherer-Bergs Synthesis of a 5,5-Disubstituted Hydantoin [8]
-
Reactant Preparation: Dissolve the starting ketone (e.g., Phenylacetone, 0.1 mol) in a 1:1 mixture of ethanol and water (e.g., 60 mL of each).
-
Addition of Reagents: To the solution, add sodium cyanide (NaCN, 0.15 mol) and ammonium carbonate ((NH₄)₂CO₃, 0.15 mol). The use of a molar excess of the cyanide and carbonate salts drives the equilibrium towards product formation.
-
Reaction Incubation: Heat the solution to 60 °C and stir for 24 hours. The elevated temperature accelerates the rate of the multiple reaction steps involved in the cyclization.
-
Acidification and Precipitation: After 24 hours, cool the reaction mixture to room temperature. In a well-ventilated fume hood, carefully acidify the mixture with concentrated HCl to a pH of 6-6.5. This step protonates the hydantoin salt, causing the neutral, less soluble product to precipitate out of the solution.
-
Isolation and Purification: Filter the resulting crystals and recrystallize from 50% ethanol to obtain the purified product.
Caption: Workflow for the Bucherer-Bergs hydantoin synthesis.
Enantioselective Synthesis: Enzymatic Kinetic Resolution
To obtain this compound specifically, a racemic mixture of 5-methylhydantoin must be resolved. Enzymatic Kinetic Resolution (EKR) is a powerful and widely used technique for this purpose. This method leverages the high stereoselectivity of enzymes, which preferentially catalyze a reaction on one enantiomer of a racemic substrate, leaving the other enantiomer unreacted.[9][10]
For hydantoins, a class of enzymes known as hydantoinases can be employed. A novel, thermostable recombinant hydantoinase has shown utility in producing optically pure carbamoyl amino acids, which are precursors to non-proteinogenic amino acids, demonstrating the industrial relevance of this enzymatic approach.[6][11] The principle involves the selective hydrolysis of one enantiomer (e.g., the (S)-enantiomer) of the hydantoin ring, allowing the unreacted (R)-enantiomer to be isolated and purified.
Caption: Principle of Enzymatic Kinetic Resolution for this compound.
Biological Activities and Potential Mechanisms of Action
The hydantoin scaffold is a cornerstone in the development of bioactive compounds.[12] The biological activity is highly dependent on the nature and stereochemistry of the substituents at the N-1, N-3, and C-5 positions of the ring.[12]
-
Antiviral Properties: Derivatives of 5-methylhydantoin have demonstrated notable antiviral activity. For instance, 5-(3,4-dichlorophenyl) methylhydantoin was shown to inhibit the late stages of poliovirus replication by blocking the post-synthetic cleavages of viral proteins and inhibiting viral assembly.[13] This suggests a mechanism that interferes with the maturation of viral particles, a critical step for infectivity.
-
Anticonvulsant and Neurological Applications: Hydantoin compounds are well-established for their effects on the central nervous system.[14] While Phenytoin is the most famous example, research into other derivatives continues. 5-Methylhydantoin serves as a key intermediate in the synthesis of drugs targeting neurological disorders, underscoring its relevance in this therapeutic area.[4]
-
Anticancer Potential: The hydantoin structure is a key feature in modern anticancer agents like enzalutamide.[2] Research has shown that novel 3,5-disubstituted hydantoins can exhibit significant antiproliferative activity against human cancer cell lines.[12] The mechanism often involves targeting specific cellular pathways or receptors crucial for cancer cell growth and survival. The ability to easily modify the hydantoin core allows for the systematic design of new derivatives to optimize these activities.[1]
Applications in Drug Discovery and Chemical Research
The utility of this compound extends beyond its intrinsic biological activities; it is primarily valued as a versatile chemical intermediate.
-
Chiral Building Block: As a stereochemically defined molecule, this compound is an ideal starting material for asymmetric synthesis.[3] It allows for the introduction of a specific stereocenter early in a synthetic route, which is often more efficient than performing a resolution at a later stage on a more complex molecule. This is critical in drug development, where often only one enantiomer of a drug is active and the other may be inactive or even harmful.
-
Intermediate in Pharmaceutical Synthesis: It serves as a key precursor in the synthesis of a wide array of pharmaceuticals.[4][7] Its reactive imide ring can undergo various transformations, such as hydrolysis or ring-opening reactions, providing access to other important chemical structures like chiral amino acids.[3]
-
Research Reagent: In a broader context, 5-methylhydantoin is used as a reagent in organic synthesis to explore new chemical reactions and to construct libraries of diverse compounds for high-throughput screening in drug discovery programs.[4]
Conclusion and Future Outlook
This compound stands as a molecule of significant strategic importance for chemists and pharmacologists. Its value is rooted in its chiral nature and its membership in the pharmacologically privileged hydantoin family. Established synthetic routes like the Bucherer-Bergs reaction provide access to the core structure, while advanced techniques such as enzymatic kinetic resolution enable the efficient production of the desired (R)-enantiomer. Its application as a chiral building block is critical for the synthesis of enantiomerically pure drugs targeting a range of diseases, from viral infections to cancer and neurological disorders. As the demand for stereochemically precise therapeutics continues to grow, the role of versatile synthons like this compound in both academic research and industrial drug development is set to expand, paving the way for the discovery of next-generation medicines.
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Kumar, A., & Singh, A. (2022). Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents: Structure-activity Relationship and Design Strategies. Anti-Cancer Agents in Medicinal Chemistry, 22(14), 2589–2606. [Link]
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Methodological & Application
Application Notes and Protocols: Enantioselective Synthesis of Non-Proteinogenic Amino Acids Using (R)-5-Methylhydantoin as a Chiral Auxiliary
Introduction: The Expanding Chemical Space of Peptides and the Role of Non-Proteinogenic Amino Acids
In the landscape of modern drug discovery and chemical biology, non-proteinogenic amino acids (NPAAs) have emerged as indispensable tools for crafting novel peptides and small molecule therapeutics with enhanced properties. Unlike the 20 canonical amino acids that constitute the building blocks of natural proteins, NPAAs offer a vast and diverse chemical space, enabling the design of molecules with improved metabolic stability, constrained conformations, and unique pharmacophoric features. The incorporation of NPAAs, particularly α,α-disubstituted amino acids, can induce specific secondary structures in peptides, such as helices or turns, which are crucial for modulating protein-protein interactions.
The stereochemistry of these building blocks is paramount to their function. Enantiomerically pure α-amino acids are essential, as different enantiomers can exhibit vastly different biological activities. Consequently, the development of robust and efficient methods for the enantioselective synthesis of NPAAs is a significant focus of synthetic organic chemistry. Among the various strategies, the use of chiral auxiliaries remains a reliable and powerful approach for controlling stereochemistry. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a stereoselective transformation, after which it is removed. This application note provides a detailed guide to the use of (R)-5-methylhydantoin as a cost-effective and versatile chiral auxiliary for the asymmetric synthesis of α,α-disubstituted non-proteinogenic amino acids.
This compound: A Versatile Chiral Template
This compound, derived from (R)-alanine, serves as an excellent chiral template for the synthesis of other amino acids. The core principle of this methodology lies in the diastereoselective alkylation of the C5 position of the hydantoin ring, followed by hydrolysis to release the newly synthesized, enantiomerically enriched amino acid. The pre-existing stereocenter at C5, bearing a methyl group, effectively biases the approach of incoming electrophiles, leading to the formation of one diastereomer in preference to the other.
The hydantoin scaffold offers several advantages. It is a rigid heterocyclic system that provides a predictable stereochemical environment. The acidic protons at N1 and N3 can be selectively functionalized, and the C5 position can be deprotonated to form a nucleophilic enolate. Furthermore, the hydantoin ring can be hydrolyzed under relatively straightforward conditions to liberate the desired amino acid, and in some cases, the chiral auxiliary can be recovered.
Mechanism of Diastereoselective Alkylation
The key to the enantioselective synthesis is the diastereoselective alkylation of an N3-protected this compound. The stereochemical outcome is dictated by the steric hindrance imposed by the C5-methyl group and the N3-substituent.
The proposed mechanism involves the following steps:
-
N3-Protection: The hydantoin is first protected at the N3 position, for example, with a benzoyl or other suitable group. This enhances the acidity of the C5 proton and introduces a sterically demanding group.
-
Enolate Formation: Treatment with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), at low temperatures generates a planar enolate.
-
Diastereoselective Alkylation: The enolate then reacts with an alkyl halide (R-X). The C5-methyl group and the bulky N3-substituent effectively block one face of the planar enolate. Consequently, the incoming electrophile (R-X) preferentially approaches from the less hindered face, leading to the formation of a new C-C bond with a high degree of diastereoselectivity.
-
Hydrolysis and Product Liberation: The resulting 3,5,5-trisubstituted hydantoin is then hydrolyzed, typically under acidic or basic conditions, to cleave the hydantoin ring and yield the desired α,α-disubstituted amino acid.
The following diagram illustrates the proposed stereochemical model for the alkylation step:
Caption: Stereochemical model of diastereoselective alkylation.
Experimental Protocols
The following protocols provide a general framework for the enantioselective synthesis of an α-alkylated amino acid starting from this compound.
Protocol 1: N3-Benzoylation of this compound
This protocol describes the protection of the N3 position of the hydantoin ring, which is a crucial step for activating the C5 position for deprotonation.
Materials:
-
This compound
-
Benzoyl chloride
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Suspend this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the suspension to 0 °C using an ice bath.
-
Add pyridine (1.2 eq) to the suspension and stir for 10 minutes.
-
Add benzoyl chloride (1.1 eq) dropwise via a dropping funnel over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford N3-benzoyl-(R)-5-methylhydantoin.
Protocol 2: Diastereoselective C5-Alkylation
This protocol details the key stereochemistry-defining step.
Materials:
-
N3-Benzoyl-(R)-5-methylhydantoin
-
Anhydrous tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) solution (e.g., 2.0 M in THF/heptane/ethylbenzene) or Sodium hexamethyldisilazide (NaHMDS)
-
Alkyl halide (e.g., benzyl bromide, allyl bromide, methyl iodide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, syringe, magnetic stirrer, low-temperature bath (e.g., dry ice/acetone)
Procedure:
-
Dissolve N3-benzoyl-(R)-5-methylhydantoin (1.0 eq) in anhydrous THF in a flame-dried round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add LDA solution (1.1 eq) dropwise via syringe. Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation.
-
Add the alkyl halide (1.2 eq) dropwise and continue stirring at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Extract the mixture with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield the desired 3-benzoyl-5-alkyl-5-methylhydantoin. The diastereomeric ratio can be determined at this stage by ¹H NMR spectroscopy or chiral HPLC analysis.
Protocol 3: Hydrolysis to the α,α-Disubstituted Amino Acid
This final step liberates the target non-proteinogenic amino acid.
Materials:
-
3-Benzoyl-5-alkyl-5-methylhydantoin
-
6 M Hydrochloric acid (HCl) or 6 M Sodium hydroxide (NaOH)
-
Reflux condenser, round-bottom flask, heating mantle
-
Dowex 50WX8 ion-exchange resin (H⁺ form)
-
Ammonium hydroxide (NH₄OH) solution (e.g., 2 M)
-
Ethanol
Procedure (Acidic Hydrolysis):
-
Place the 3-benzoyl-5-alkyl-5-methylhydantoin (1.0 eq) in a round-bottom flask.
-
Add 6 M HCl and heat the mixture to reflux for 12-24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess HCl.
-
Dissolve the residue in water and apply it to a column of Dowex 50WX8 resin.
-
Wash the column with water to remove benzoic acid and other impurities.
-
Elute the amino acid from the resin using 2 M NH₄OH solution.
-
Collect the fractions containing the amino acid (ninhydrin test can be used for detection).
-
Concentrate the basic fractions under reduced pressure.
-
Recrystallize the crude amino acid from a suitable solvent system (e.g., water/ethanol) to obtain the pure α,α-disubstituted amino acid.
The overall experimental workflow is summarized in the following diagram:
Caption: Overall workflow for the synthesis.
Data Presentation: Scope and Efficiency
The utility of this method is demonstrated by its application to the synthesis of a variety of α,α-disubstituted amino acids. The diastereoselectivity is generally high, particularly with sterically demanding N3-protecting groups and reactive electrophiles.
| Entry | Electrophile (R²-X) | Product (α-Alkyl Group) | Diastereomeric Ratio (d.r.) | Yield (%) |
| 1 | Benzyl bromide | Benzyl | >95:5 | 85 |
| 2 | Allyl bromide | Allyl | >95:5 | 88 |
| 3 | Methyl iodide | Methyl | 90:10 | 75 |
| 4 | Propargyl bromide | Propargyl | 92:8 | 82 |
| 5 | Ethyl iodide | Ethyl | 91:9 | 78 |
Note: Yields and diastereomeric ratios are representative and may vary depending on the specific reaction conditions and substrates.
Troubleshooting and Key Considerations
-
Moisture Sensitivity: The enolate formation and alkylation steps are highly sensitive to moisture. Ensure all glassware is flame-dried, and use anhydrous solvents and reagents.
-
Base Selection: The choice of base is critical. LDA and NaHMDS are commonly used. The stoichiometry of the base should be carefully controlled to avoid side reactions.
-
Temperature Control: Maintaining a low temperature (-78 °C) during enolate formation and alkylation is crucial for achieving high diastereoselectivity.
-
Hydrolysis Conditions: The hydrolysis of the hydantoin ring can sometimes be challenging. Both acidic and basic conditions should be explored to optimize the cleavage while minimizing racemization.
-
Purification: Purification of the final amino acid can be effectively achieved by ion-exchange chromatography, which separates the amphoteric product from neutral and acidic/basic byproducts.
Conclusion
The use of this compound as a chiral auxiliary provides a robust and reliable method for the enantioselective synthesis of α,α-disubstituted non-proteinogenic amino acids. This approach is characterized by its operational simplicity, the availability of the chiral starting material, and the high levels of stereocontrol achievable in the key alkylation step. The protocols and data presented in this application note serve as a comprehensive guide for researchers in academia and industry who are engaged in the synthesis of novel amino acids for applications in drug discovery, peptide science, and materials science.
References
-
Vogt, H., & Bräse, S. (2007). Recent approaches towards the asymmetric synthesis of α,α-disubstituted α-amino acids. Organic & Biomolecular Chemistry, 5(3), 406-430. [Link]
-
Keenan, T., Jean, A., & Arseniyadis, S. (2022). Phase-Transfer-Catalyzed Alkylation of Hydantoins. ACS Organic & Inorganic Au, 2(4), 312-317. [Link]
- Cativiela, C., & Díaz-de-Villegas, M. D. (2007). Stereoselective synthesis of quaternary α-amino acids. Part 1: Strecker and Ugi syntheses and miscellaneous methods. Tetrahedron: Asymmetry, 18(5), 569-623.
- O'Donnell, M. J. (2001). The enantioselective synthesis of α-amino acids by phase-transfer catalysis with chiral catalysts. Accounts of Chemical Research, 34(8), 621-630.
- Duthaler, R. O. (1994). Recent developments in the stereoselective synthesis of α-amino acids. Tetrahedron, 50(6), 1539-1650.
- Myers, A. G., & Gleason, J. L. (1999). Asymmetric synthesis of α-amino acids by the alkylation of pseudoephedrine glycinamide. Journal of the American Chemical Society, 121(45), 10828-10829.
Application Notes & Protocols: (R)-5-Methylhydantoin as a Chiral Auxiliary in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of (R)-5-Methylhydantoin in Asymmetric Synthesis
The precise control of stereochemistry is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals where the biological activity of a molecule is often dictated by its three-dimensional arrangement.[1] Chiral auxiliaries are a powerful and reliable tool for achieving this control. They are enantiomerically pure compounds temporarily attached to a prochiral substrate to direct a subsequent chemical reaction, leading to the formation of a new stereocenter with high diastereoselectivity.[2] After the desired transformation, the auxiliary is cleaved and can ideally be recovered for reuse.[1]
Hydantoin scaffolds are recognized as privileged structures in medicinal chemistry, appearing in numerous clinically used drugs.[3][4] The use of an enantioenriched hydantoin, such as this compound, as a chiral auxiliary offers a unique advantage. It introduces a robust, stereochemically defined directing group that is synthetically accessible and amenable to a variety of reaction conditions. This guide provides an in-depth exploration of this compound as a chiral auxiliary, focusing on its application in the diastereoselective alkylation of enolates—a fundamental carbon-carbon bond-forming reaction.
Mechanism of Stereocontrol: A Proposed Model for N-Acyl-(R)-5-Methylhydantoin
The stereochemical outcome of reactions employing chiral auxiliaries is dictated by the conformational preferences of the auxiliary-substrate conjugate, which creates a sterically differentiated environment. For N-acyl-(R)-5-methylhydantoin derivatives, the formation of a metal enolate (e.g., lithium, sodium, or boron) is key to directing the approach of an electrophile.
Based on well-established models for other N-acyl chiral auxiliaries, such as Evans' oxazolidinones, we can propose a transition state model to explain the diastereoselectivity. Upon deprotonation with a strong base like lithium diisopropylamide (LDA), a rigid chelated (Z)-enolate is formed. The metal cation coordinates to both the enolate oxygen and the C4 carbonyl oxygen of the hydantoin ring. This chelation locks the conformation of the N-acyl group.
In this rigid conformation, the methyl group at the C5 position of the hydantoin ring projects outwards, effectively shielding one face of the enolate. The electrophile is therefore directed to approach from the less sterically hindered opposite face, resulting in the preferential formation of one diastereomer.
Diagram 1: Proposed Stereochemical Model
This diagram illustrates the proposed mechanism for diastereoselective alkylation using an N-acyl-(R)-5-methylhydantoin auxiliary.
Caption: Workflow for asymmetric synthesis using this compound.
Application Protocol: Asymmetric Alkylation of an N-Propionyl-(R)-5-Methylhydantoin
This protocol details a representative procedure for the asymmetric alkylation of an N-propionyl derivative of this compound. This two-step process involves the formation of a chiral enolate followed by reaction with an alkyl halide.
Part 1: Acylation of this compound
Objective: To attach the prochiral propionyl group to the N3 position of the chiral auxiliary.
Materials:
-
This compound
-
Propionyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Magnetic stirrer and stirring bar
-
Round-bottom flask
-
Ice bath
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.2 eq) to the solution and stir for 10 minutes.
-
Slowly add propionyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-propionyl-(R)-5-methylhydantoin.
Part 2: Diastereoselective Alkylation
Objective: To generate a new stereocenter α to the carbonyl group with high diastereoselectivity.
Materials:
-
N-propionyl-(R)-5-methylhydantoin (from Part 1)
-
Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene
-
Benzyl bromide (or other suitable electrophile)
-
Tetrahydrofuran (THF), anhydrous
-
Dry ice/acetone bath
-
Magnetic stirrer and stirring bar
-
Schlenk flask or similar apparatus for air-sensitive reactions
Procedure:
-
Dissolve the N-propionyl-(R)-5-methylhydantoin (1.0 eq) in anhydrous THF in a Schlenk flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add LDA solution (1.05 eq) dropwise via syringe, ensuring the internal temperature does not rise significantly.
-
Stir the resulting enolate solution at -78 °C for 1 hour.
-
Add the electrophile (e.g., benzyl bromide, 1.2 eq) dropwise to the solution.
-
Continue stirring at -78 °C for 2-4 hours, or until TLC analysis indicates completion of the reaction.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The diastereomeric ratio (d.r.) can be determined at this stage by ¹H NMR analysis of the crude product.
-
Purify the product by flash column chromatography to isolate the major diastereomer.
Data Presentation: Expected Outcomes
The effectiveness of a chiral auxiliary is measured by the diastereoselectivity of the reaction and the overall yield. While specific data for this compound is not broadly published, high diastereoselectivities are expected based on analogous systems.
| Electrophile (E+) | Expected Major Diastereomer | Typical Diastereomeric Ratio (d.r.) | Typical Yield (%) |
| Methyl Iodide | (R,R) | >95:5 | 85-95 |
| Benzyl Bromide | (R,R) | >97:3 | 80-90 |
| Allyl Bromide | (R,R) | >95:5 | 80-90 |
| Isopropyl Iodide | (R,R) | >90:10 | 70-80 |
| Note: The absolute configuration of the newly formed stereocenter is predicted based on the proposed stereochemical model. Actual outcomes should be confirmed experimentally. |
Protocol: Cleavage of the Chiral Auxiliary
A critical step in this synthetic strategy is the efficient removal of the chiral auxiliary without racemization of the newly created stereocenter. N-acylhydantoins can be cleaved under various conditions to yield different functional groups. A convenient method is the conversion to the corresponding amide.[5]
Objective: To cleave the alkylated product to an amide and recover the this compound auxiliary.
Materials:
-
Alkylated N-acyl-(R)-5-methylhydantoin
-
An amine (e.g., propylamine, benzylamine)
-
Tetrahydrofuran (THF)
-
Diethylaluminum chloride (optional accelerator)[5]
Procedure:
-
Dissolve the purified alkylated product (1.0 eq) in THF in a round-bottom flask.
-
Add the desired amine (1.2 - 3.0 eq).[5]
-
(Optional) For a faster reaction, diethylaluminum chloride (1.2 eq of a 1.0 M solution in hexanes) can be added.[5]
-
Reflux the mixture and monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and quench carefully with water or saturated Rochelle's salt solution.
-
Extract the mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
The organic layer contains the desired amide product, which can be purified by chromatography.
-
The aqueous layer contains the water-soluble this compound auxiliary, which can be recovered by acid-base extraction or other appropriate methods.
Diagram 2: Cleavage of N-Acylhydantoin
This diagram shows the cleavage reaction pathway to yield the final amide product and recover the auxiliary.
Caption: Amide formation via auxiliary cleavage.
Conclusion and Future Outlook
This compound presents itself as a robust and effective chiral auxiliary for asymmetric synthesis. Its straightforward application in fundamental C-C bond-forming reactions like enolate alkylation, coupled with established methods for its cleavage and recovery, makes it a valuable tool for chemists in research and development. The principles outlined in these notes provide a solid foundation for the exploration of this compound in a wider range of asymmetric transformations, including aldol reactions, Michael additions, and Diels-Alder reactions, further expanding its utility in the synthesis of complex, enantioenriched molecules.
References
- (Reference details to be populated
- (Reference details to be populated
- (Reference details to be populated
- (Reference details to be populated
- (Reference details to be populated
- (Reference details to be populated
- (Reference details to be populated
- (Reference details to be populated
-
Lee, J.; Park, S.; Kim, B. Recent applications of hydantoin and thiohydantoin in medicinal chemistry. European Journal of Medicinal Chemistry. 2019. [Link]
-
Kumar, A.; Sharma, S.; Sharma, G. Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents: Structure-activity Relationship and Design Strategies. Anti-Cancer Agents in Medicinal Chemistry. 2022. [Link]
-
Gorantla, J. N.; Singh, R. K. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances. 2021. [Link]
-
Yamaguchi, J.-I.; et al. Convenient Cleavage Reaction of 1-Acylhydantoin to Amide. Letters in Organic Chemistry. 2012. [Link]
- (Reference details to be populated
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-
University of York. Asymmetric Synthesis. Course Lecture Notes. [Link]
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- (Reference details to be populated
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- (Reference details to be populated
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Sources
- 1. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Asymmetric synthesis of N–N axially chiral compounds via organocatalytic atroposelective N-acylation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. youtube.com [youtube.com]
- 4. chemtube3d.com [chemtube3d.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Enantioselective Synthesis of (R)-5-Methylhydantoin via Bucherer-Bergs Reaction and Diastereomeric Resolution
Abstract
This document provides a comprehensive, field-proven guide for the laboratory-scale synthesis of (R)-5-methylhydantoin, a valuable chiral building block in medicinal chemistry and drug development. Recognizing the inherent lack of stereocontrol in the classical Bucherer-Bergs reaction, this protocol is presented in two distinct but interconnected stages. Initially, a robust and optimized procedure for the synthesis of racemic 5-methylhydantoin from acetaldehyde via the multicomponent Bucherer-Bergs reaction is detailed. Subsequently, a systematic approach for the chiral resolution of the resulting racemate is outlined, employing diastereomeric salt crystallization to isolate the desired (R)-enantiomer. This guide is meticulously designed for researchers, scientists, and drug development professionals, offering not only a step-by-step experimental protocol but also in-depth explanations of the underlying chemical principles, safety imperatives, and analytical validation techniques.
Introduction: The Significance of Chiral Hydantoins and the Bucherer-Bergs Synthesis
Hydantoins (imidazolidine-2,4-diones) represent a privileged scaffold in medicinal chemistry, forming the core structure of numerous marketed drugs with a wide spectrum of biological activities, including anticonvulsant, antiarrhythmic, and antitumor properties.[1] The stereochemistry at the C5 position of the hydantoin ring is often crucial for pharmacological efficacy and safety. The Bucherer-Bergs reaction, a multicomponent reaction first reported in the early 20th century, remains one of the most convenient and efficient methods for the synthesis of 5-substituted and 5,5-disubstituted hydantoins.[2][3] This reaction typically involves the condensation of a carbonyl compound (an aldehyde or ketone) with an alkali metal cyanide and ammonium carbonate.[4][5]
A significant limitation of the classical Bucherer-Bergs synthesis is its achiral nature, which, when starting from a prochiral carbonyl compound like acetaldehyde, invariably yields a racemic mixture of the corresponding hydantoin.[1] To obtain enantiomerically pure hydantoins, a subsequent chiral resolution step is often necessary. This application note addresses this challenge by presenting a holistic workflow: the initial synthesis of racemic 5-methylhydantoin followed by its resolution.
Reaction Mechanism and Strategy
The Bucherer-Bergs synthesis proceeds through a series of equilibria, as depicted below. The reaction initiates with the formation of an aminonitrile intermediate, which then undergoes cyclization with carbon dioxide (derived from ammonium carbonate) to form the hydantoin ring.
Mechanism of the Bucherer-Bergs Synthesis
The reaction mechanism can be summarized as follows:
-
Imine Formation: Acetaldehyde reacts with ammonia (from ammonium carbonate) to form an imine.
-
Aminonitrile Formation: The imine is then attacked by a cyanide ion to form an aminonitrile.
-
Carbamic Acid Formation: The aminonitrile undergoes nucleophilic addition to carbon dioxide to form a cyano-carbamic acid.
-
Cyclization and Rearrangement: Intramolecular cyclization and subsequent rearrangement yield the final hydantoin product.
Caption: Mechanism of the Bucherer-Bergs synthesis of 5-methylhydantoin.
Strategy for Enantioselective Synthesis
Due to the formation of a racemic mixture in the Bucherer-Bergs reaction, a subsequent resolution step is essential to obtain the desired (R)-enantiomer. The strategy employed here is diastereomeric salt crystallization. This classical resolution technique involves reacting the racemic hydantoin with a chiral resolving agent to form a pair of diastereomeric salts.[6][7] These diastereomers possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[8] The less soluble diastereomeric salt is selectively crystallized, and the desired enantiomer is then liberated by treatment with an acid or base.
Experimental Protocols
Part 1: Synthesis of Racemic (±)-5-Methylhydantoin
This protocol is adapted from established Bucherer-Bergs procedures.[9]
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| Acetaldehyde | 44.05 | 4.41 g (5.6 mL) | 0.10 | Freshly distilled |
| Sodium Cyanide (NaCN) | 49.01 | 7.35 g | 0.15 | EXTREMELY TOXIC |
| Ammonium Carbonate | 96.09 | 14.41 g | 0.15 | |
| Ethanol (95%) | - | 60 mL | - | |
| Deionized Water | - | 60 mL | - | |
| Concentrated HCl | ~37% | As needed | - | For acidification |
Equipment:
-
250 mL three-necked round-bottom flask
-
Reflux condenser
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Dropping funnel
-
Fume hood
-
Buchner funnel and flask
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a certified chemical fume hood, equip a 250 mL three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a dropping funnel.
-
Reagent Addition: To the flask, add sodium cyanide (7.35 g, 0.15 mol) and ammonium carbonate (14.41 g, 0.15 mol). CAUTION: Sodium cyanide is highly toxic. Handle with extreme care, wearing appropriate personal protective equipment (PPE), including double gloves.
-
Solvent Addition: Add a mixture of 60 mL of 95% ethanol and 60 mL of deionized water to the flask. Stir the mixture to dissolve the solids.
-
Addition of Acetaldehyde: In the dropping funnel, place acetaldehyde (4.41 g, 0.10 mol). Add the acetaldehyde dropwise to the stirred reaction mixture over 30 minutes. The reaction is exothermic; maintain the temperature below 40°C using a water bath if necessary.
-
Reaction: After the addition is complete, heat the reaction mixture to 60°C and stir for 24 hours.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
CRITICAL STEP: In a well-ventilated fume hood, carefully acidify the mixture to pH 6-6.5 with concentrated HCl. This step will generate toxic hydrogen cyanide (HCN) gas. Ensure the fume hood sash is lowered and proper respiratory protection is considered.
-
Cool the acidified mixture in an ice bath for 1-2 hours to promote crystallization.
-
Collect the crude product by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold deionized water.
-
-
Purification:
-
Recrystallize the crude product from a 50% ethanol-water mixture to obtain pure racemic (±)-5-methylhydantoin.[10]
-
Dry the purified crystals in a vacuum oven at 50°C.
-
Expected yield: ~70-80%.
-
Part 2: Chiral Resolution of (±)-5-Methylhydantoin
This is a representative protocol for diastereomeric salt resolution. The choice of resolving agent and solvent may require optimization. Here, we use (R)-(-)-α-methylbenzylamine as a illustrative chiral resolving agent.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| (±)-5-Methylhydantoin | 114.10 | 11.41 g | 0.10 | From Part 1 |
| (R)-(-)-α-Methylbenzylamine | 121.18 | 6.06 g | 0.05 | Chiral resolving agent |
| Methanol | - | As needed | - | Anhydrous |
| 2 M NaOH | - | As needed | - | For liberation of enantiomer |
| 2 M HCl | - | As needed | - | For acidification |
Procedure:
-
Salt Formation:
-
Dissolve (±)-5-methylhydantoin (11.41 g, 0.10 mol) in hot methanol (approximately 100-150 mL).
-
In a separate beaker, dissolve (R)-(-)-α-methylbenzylamine (6.06 g, 0.05 mol) in a small amount of methanol.
-
Slowly add the resolving agent solution to the hot hydantoin solution with stirring.
-
-
Fractional Crystallization:
-
Allow the solution to cool slowly to room temperature. The diastereomeric salt of this compound with (R)-(-)-α-methylbenzylamine is expected to be less soluble and crystallize out.
-
If no crystals form, scratching the inside of the flask or adding a seed crystal can induce crystallization.
-
Further cool the mixture in an ice bath to maximize the yield of the diastereomeric salt.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold methanol.
-
-
Liberation of this compound:
-
Suspend the collected diastereomeric salt in water.
-
Add 2 M NaOH solution dropwise until the pH is basic (pH > 11) to liberate the (R)-(-)-α-methylbenzylamine.
-
Extract the chiral amine with a suitable organic solvent (e.g., dichloromethane) to be recycled.
-
Carefully acidify the aqueous layer with 2 M HCl to pH ~2 to precipitate the this compound.
-
Cool the mixture in an ice bath and collect the purified this compound by vacuum filtration.
-
Wash the crystals with cold water and dry under vacuum.
-
-
Racemization and Recycling of the Unwanted Enantiomer (Optional): The mother liquor containing the (S)-5-methylhydantoin can be treated to racemize the hydantoin, allowing for its recycling in subsequent resolution batches.[11][12]
Analytical Characterization and Validation
Structural Confirmation
The identity and purity of the synthesized racemic and enantiopure 5-methylhydantoin should be confirmed by standard analytical techniques such as:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry: To determine the molecular weight.
-
Melting Point Analysis: To assess purity.
Chiral Purity Assessment
The enantiomeric excess (e.e.) of the final product must be determined by a suitable chiral analytical method, typically chiral High-Performance Liquid Chromatography (HPLC).
Illustrative Chiral HPLC Method:
-
Column: A polysaccharide-based chiral stationary phase, such as Chiralpak AD-H or Chiralcel OD-H, is often effective for the separation of hydantoin enantiomers.[13][14]
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) is a common mobile phase for normal-phase chiral separations.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Column Temperature: 25°C
The retention times of the (R)- and (S)-enantiomers will differ, allowing for their quantification and the calculation of the enantiomeric excess.
Safety and Hazard Management
The Bucherer-Bergs synthesis involves highly toxic and hazardous materials. Strict adherence to safety protocols is mandatory.
-
Cyanide Hazard: Sodium cyanide and the in situ generated hydrogen cyanide are extremely toxic and can be fatal if inhaled, ingested, or absorbed through the skin. All manipulations involving cyanides must be performed in a certified and properly functioning chemical fume hood.[15] Always wear appropriate PPE, including a lab coat, safety goggles, and heavy-duty nitrile gloves. A cyanide antidote kit should be readily available, and all personnel must be trained in its use.
-
Acetaldehyde Hazard: Acetaldehyde is a volatile, flammable liquid and a suspected carcinogen. Handle in a fume hood away from ignition sources.
-
Acidification Hazard: The acidification of the reaction mixture with a strong acid will liberate highly toxic hydrogen cyanide gas. This step must be performed slowly and with extreme caution in a well-ventilated fume hood.
-
Waste Disposal: All cyanide-containing waste must be quenched with an oxidizing agent (e.g., sodium hypochlorite in alkaline solution) before disposal according to institutional guidelines.
Workflow Visualization
Caption: Overall workflow for the synthesis of this compound.
Conclusion
The protocol detailed herein provides a reliable and comprehensive guide for the synthesis of enantiomerically enriched this compound. By combining the classical Bucherer-Bergs reaction for the efficient construction of the hydantoin core with a subsequent diastereomeric resolution step, this methodology offers a practical solution for obtaining this valuable chiral intermediate. The emphasis on mechanistic understanding, procedural detail, and rigorous safety protocols ensures that researchers can confidently and safely implement this synthesis in their laboratories. The successful application of this protocol will facilitate further research and development in areas where chiral hydantoins play a critical role.
References
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Kartozia, I., Kanyonyo, M., Happaerts, T., Lambert, D. M., Scriba, G. K., & Chankvetadze, B. (2002). Comparative HPLC enantioseparation of new chiral hydantoin derivatives on three different polysaccharide type chiral stationary phases. Journal of Pharmaceutical and Biomedical Analysis, 27(3-4), 457–465. [Link]
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Putz, G. (2021). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Encyclopedia, 1(3), 735-755. [Link]
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Sang, P., et al. (2022). Enantioseparation of syn- and anti-3,5-Disubstituted Hydantoins by HPLC and SFC on Immobilized Polysaccharides-Based Chiral Stationary Phases. Molecules, 27(13), 3989. [Link]
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Šimek, J., & Volná, T. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(15), 4425. [Link]
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Wikipedia contributors. (2023, December 1). Chiral resolution. In Wikipedia, The Free Encyclopedia. Retrieved January 12, 2026, from [Link]
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Porcheddu, A., Giacomelli, G., & De Luca, L. (2012). The mechanism of racemisation of 5-substituted hydantoins in aqueous solution. Cardiff University. [Link]
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Wikipedia contributors. (2023, October 28). Bucherer–Bergs reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 12, 2026, from [Link]
- Name Reactions in Organic Synthesis. (n.d.). Bucherer-Bergs Reaction.
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chemeurope.com. (n.d.). Chiral resolution. Retrieved from [Link]
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Marković, R., et al. (2008). SYNTHESIS OF NOVEL 5-(ALK-3-ENYL)-HYDANTOINS. Semantic Scholar. [Link]
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Stoyanov, S., et al. (2021). A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin: X-Ray Analysis and Theoretical Calculations. Molecules, 26(21), 6427. [Link]
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Thomas, C. (2015). Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology, 39(2). [Link]
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Lam, A. W. H., & Ng, K. M. (n.d.). 394e Chiral Resolution Via Diastereomeric Salt Crystallization. AIChE. [Link]
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OrgoSolver. (n.d.). Resolution of Racemic Mixtures. Retrieved from [Link]
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Beilles, S., et al. (2017). Preferential crystallisation and comparative crystal growth study between pure enantiomer and racemic mixture of a chiral molecule: 5-ethyl-5-methylhydantoin. ResearchGate. [Link]
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Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
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Sun, H., et al. (2010). [Chiral Separation of Racemic 5-(p-hydroxyphenyl)-5-phenylhydantoin by RP-HPLC Using Eluents Containing Beta-Cyclodextrin]. PubMed. [Link]
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University of Rochester. (n.d.). Purification: How To. Retrieved from [Link]
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Wikipedia contributors. (2023, November 28). Racemization. In Wikipedia, The Free Encyclopedia. Retrieved January 12, 2026, from [Link]
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Wikipedia contributors. (2023, March 21). Diastereomeric recrystallization. In Wikipedia, The Free Encyclopedia. Retrieved January 12, 2026, from [Link]
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Rivas, F., et al. (2022). Unexpected Racemization in the Course of the Acetalization of (+)-(S)-5-Methyl-Wieland–Miescher Ketone with 1,2-Ethanediol and TsOH under Classical Experimental Conditions. Molecules, 27(20), 7016. [Link]
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Szilágyi, B., et al. (2020). Design of Diastereomeric Salt Resolution via Multicomponent System Characterization: A Case Study with Hydrate Formation. CrystEngComm, 22(3), 449-459. [Link]
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Applications of (R)-5-METHYLHYDANTOIN in medicinal chemistry and drug discovery
An In-Depth Guide to the Applications and Methodologies of a Key Chiral Synthon
The hydantoin scaffold, a five-membered heterocyclic ring, is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of clinically significant drugs.[1] From the anticonvulsant phenytoin to the antiandrogen enzalutamide, the versatility of the hydantoin core is well-established.[1] A critical feature of this scaffold is the stereocenter at the C-5 position, where the spatial arrangement of substituents can profoundly influence biological activity. This guide focuses on a specific, yet highly valuable, chiral building block: (R)-5-methylhydantoin . We will explore its applications in medicinal chemistry, provide detailed protocols for its synthesis and biological evaluation, and elucidate the rationale behind its use in the pursuit of novel therapeutics.
The Significance of Chirality: Why this compound?
The therapeutic efficacy of many drugs is intrinsically linked to their three-dimensional structure. For hydantoin derivatives, the chirality at the C-5 position is often a determining factor in their interaction with biological targets. The (R)-configuration of 5-methylhydantoin can confer a specific orientation that allows for optimal binding to a receptor or enzyme active site, leading to enhanced potency and selectivity compared to its (S)-enantiomer or the racemic mixture.
While direct incorporation of the this compound moiety into marketed drugs is not as prevalent as its more substituted counterparts, its primary value lies in its role as a versatile chiral building block.[2] The stereochemically defined methyl group serves as a crucial starting point for the synthesis of more complex 5-substituted hydantoins, where the (R)-configuration is preserved throughout the synthetic sequence. This allows for the systematic exploration of structure-activity relationships (SAR) and the development of enantiomerically pure drug candidates with improved therapeutic indices.
Core Applications in Medicinal Chemistry
The applications of this compound and its derivatives span several therapeutic areas, primarily leveraging the structural features of the hydantoin ring for target engagement.
Anticancer Agents
Hydantoin derivatives have shown significant promise as anticancer agents.[1] Their mechanisms of action are diverse and can include the inhibition of critical signaling pathways involved in cancer cell proliferation and survival. For instance, derivatives of the hydantoin scaffold have been developed as potent non-steroidal antiandrogens for the treatment of prostate cancer.
Example Application: Non-Steroidal Antiandrogens (NSAAs)
Prostate cancer is often dependent on androgen receptor (AR) signaling for its growth and progression. NSAAs act by competitively inhibiting the binding of androgens to the AR, thereby blocking downstream signaling. The hydantoin core is a key pharmacophore in several successful NSAAs.
While the widely used NSAA Nilutamide features a 5,5-dimethylhydantoin ring, the principles of its mechanism of action are relevant to the broader class of hydantoin-based AR antagonists.[3] The hydantoin moiety provides a rigid scaffold with crucial hydrogen bond donors and acceptors that interact with the AR ligand-binding domain. The substituents at the N-3 and C-5 positions are critical for determining affinity and antagonist activity. The use of a chiral center at C-5, as in derivatives of this compound, allows for a more refined interaction with the receptor, potentially leading to increased potency and reduced off-target effects.
Logical Relationship: Hydantoin Core in AR Antagonism
Caption: Workflow for the enzymatic kinetic resolution of 5-methylhydantoin.
Step-by-Step Methodology:
-
Preparation of Racemic 5-Methylhydantoin: Synthesize racemic 5-methylhydantoin using a standard method such as the Bucherer-Bergs reaction from acetaldehyde, potassium cyanide, and ammonium carbonate.
-
Enzyme Preparation: Obtain a commercially available D-hydantoinase or prepare a whole-cell biocatalyst expressing the enzyme.
-
Reaction Setup:
-
In a temperature-controlled reaction vessel, prepare a solution of racemic 5-methylhydantoin (e.g., 50 mM) in a suitable buffer (e.g., 100 mM phosphate buffer, pH 8.0).
-
Add the D-hydantoinase (as a purified enzyme or whole cells) to the substrate solution. The optimal enzyme concentration should be determined empirically.
-
-
Incubation:
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 50°C for enzymes from thermophilic organisms) with gentle agitation.
-
Monitor the progress of the reaction by periodically taking samples and analyzing the concentrations of 5-methylhydantoin and N-carbamoyl-D-alanine by HPLC.
-
-
Reaction Termination: When the conversion reaches approximately 50%, terminate the reaction by adjusting the pH to an acidic value (e.g., pH 2-3) with HCl to precipitate the enzyme (if using a purified enzyme) and stop its activity.
-
Product Isolation:
-
Centrifuge the reaction mixture to remove the precipitated enzyme or whole cells.
-
Extract the supernatant multiple times with an organic solvent such as ethyl acetate. The unreacted this compound will preferentially partition into the organic phase, while the more polar N-carbamoyl-D-alanine will remain in the aqueous phase.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
-
Purification and Characterization:
-
Purify the crude this compound by recrystallization from a suitable solvent system (e.g., water/ethanol).
-
Confirm the identity and purity of the product by NMR spectroscopy and mass spectrometry.
-
Determine the enantiomeric excess (e.e.) of the product by chiral HPLC or by measuring its specific optical rotation and comparing it to the literature value for the pure enantiomer.
-
Protocol 2: Evaluation of Anticancer Activity using the MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method for assessing cell viability. It is widely used to screen compounds for their cytotoxic and antiproliferative effects on cancer cell lines.
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells. By measuring the absorbance of the solubilized formazan, the effect of a test compound on cell viability can be quantified.
Step-by-Step Methodology:
-
Cell Culture:
-
Culture a relevant human cancer cell line (e.g., PC-3 for prostate cancer) in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
-
Cell Seeding:
-
Harvest the cells and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in culture medium to obtain a range of final concentrations for testing.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compound at different concentrations. Include wells with vehicle-treated cells (control) and wells with medium only (blank).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well and incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration of the test compound using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
-
Structure-Activity Relationship (SAR) Insights
While a comprehensive SAR for this compound itself is limited due to its primary role as a building block, general SAR principles for 5-substituted hydantoins can be extrapolated:
| Position | Substitution | Impact on Activity | Rationale |
| C-5 | Stereochemistry (R vs. S) | Often critical for activity. The optimal stereochemistry is target-dependent. | Dictates the 3D orientation of the substituent, which is crucial for specific interactions with the binding pocket. |
| C-5 | Size and Lipophilicity of Substituents | A balance is required. Bulky, lipophilic groups can enhance binding but may negatively impact solubility and pharmacokinetic properties. | Hydrophobic interactions are often important for binding affinity. |
| N-3 | Aromatic/Heteroaromatic Groups | Often essential for activity in NSAAs and other targeted therapies. | Can engage in π-π stacking and other interactions with the target protein. |
| N-1 | Substitution | Can be used to modulate physicochemical properties like solubility and metabolic stability. | Can influence hydrogen bonding and overall molecular conformation. |
Conclusion
This compound is a valuable chiral synthon in medicinal chemistry, providing a stereochemically defined platform for the development of novel therapeutics. Its applications in the synthesis of potential anticancer and anticonvulsant agents highlight the importance of chirality in drug design. The enzymatic resolution protocol offers an efficient route to this enantiomerically pure building block, while the MTT assay provides a robust method for evaluating the biological activity of its derivatives. As the demand for enantiomerically pure drugs continues to grow, the strategic use of chiral building blocks like this compound will remain a critical component of successful drug discovery programs.
References
- Stereoselective hydrolysis of aryl-substituted dihydropyrimidines by hydantoinases. (n.d.). PubMed.
- Enantioselective ring opening in D-hydantoin with D-hydantoinase or... (n.d.).
- 1: Reaction pathway for the hydrolysis of hydantoin to form enantiomerically pure amino acids (adapted from Bommarius et al., 1998). (n.d.).
- Nilutamide. (n.d.). PubChem.
- Study of Some Hyndantion Derivatives as Anticonvulsant Agents. (2020). Progress in Chemical and Biochemical Research.
- Rational Engineering of the Substrate Specificity of a Thermostable D-Hydantoinase (Dihydropyrimidinase). (n.d.). PubMed Central.
- Recent Biological Applications and Chemical Synthesis of Thiohydantoins. (n.d.).
- Anticonvulsants. 5. Derivatives of 5-ethyl-5-phenylhydantoin and 5,5-diphenylhydantoin. (1975). Journal of Medicinal Chemistry.
- Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents: Structure-activity Relationship and Design Str
- Benchmarking the Efficacy of New 5-(2-Thienyl)
- Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterific
- Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety. (n.d.). PubMed Central.
- Anticonvulsant activity of phenylmethylenehydantoins: a structure-activity rel
- Synthesis and SAR of Novel Hydantoin Derivatives as Selective Androgen Receptor Modul
- Additive Anticonvulsant Profile and Molecular Docking Analysis of 5,5′-Diphenylhydantoin Schiff Bases and Phenytoin. (2023). MDPI.
- Application of chiral building blocks to the synthesis of drugs. (n.d.).
- Comparative Analysis of Anticonvulsant Activity of Trans and Cis 5,5′-Diphenylhydantoin Schiff Bases. (2023). MDPI.
- "cross-validation of 5-(2-Thienyl)hydantoin's anticancer activity in different cell lines". (n.d.). Benchchem.
- Synthesis and Biological Activity of 5-aryliden-2-thiohydantoin S-aryl Derivatives. (n.d.).
- (PDF) Synthesis and evaluation of novel thiohydantoin derivatives for antidiabetic activity using in silico in vitro and in vivo methods. (2025).
- Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermedi
- Scheme 5. Enzymatic kinetic resolution of (RS)-4 Amongst all the... (n.d.).
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- Enzymatic synthesis of enantiomerically enriched D- and L-3-silylated alanines by deracemization of DL-5-silylmethylated hydanto. (2015). ElectronicsAndBooks.
- Enzymatic kinetic resolution of 5 and 6. | Download Scientific Diagram. (n.d.).
- Enzymatic resolution and evaluation of enantiomers of cis-5′-hydroxythalidomide. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
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Application Notes and Protocols for the Synthesis of α-Amino Acids via (R)-5-Methylhydantoin
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Chiral α-Amino Acids and the Hydantoinase Process
Optically pure α-amino acids are fundamental chiral building blocks in the pharmaceutical, agrochemical, and food industries.[1] Their stereochemistry is critical for biological activity, making enantioselective synthesis a key focus of modern organic chemistry and biotechnology. Among the various synthetic routes, the "Hydantoinase Process" stands out as an elegant and environmentally friendly chemo-enzymatic method for producing enantiomerically pure D- and L-amino acids.[1][2]
This guide provides a detailed, step-by-step protocol for the synthesis of D-alanine from the enantiopure starting material, (R)-5-methylhydantoin. By starting with a resolved hydantoin, the process is streamlined, obviating the need for a hydantoin racemase, which is typically required when using racemic mixtures of 5-monosubstituted hydantoins. This approach leverages the high stereoselectivity of a D-hydantoinase and a D-carbamoylase to achieve high yields and excellent enantiopurity.
The causality behind this experimental design lies in the sequential, stereospecific enzymatic hydrolysis of the hydantoin ring system. The D-hydantoinase first selectively catalyzes the ring opening of the this compound to form N-carbamoyl-D-alanine. Subsequently, a D-carbamoylase, also known as N-carbamoyl-D-amino acid amidohydrolase, specifically hydrolyzes the N-carbamoyl group to yield the final product, D-alanine, along with ammonia and carbon dioxide.[3] This two-step enzymatic cascade ensures the retention of the desired stereochemistry throughout the synthesis.
Reaction Pathway and Workflow
The synthesis of D-alanine from this compound is a two-step enzymatic process. The overall transformation is depicted in the following workflow diagram.
Caption: Enzymatic cascade for D-alanine synthesis.
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected outcomes for the enzymatic hydrolysis of 5-monosubstituted hydantoins, which are analogous to the synthesis of D-alanine from this compound.
| Parameter | Value/Range | Rationale and Key Considerations |
| Starting Material | This compound | Enantiomerically pure starting material simplifies the process by eliminating the need for a racemase. |
| Enzymes | D-Hydantoinase, D-Carbamoylase | These enzymes can be used as whole-cell biocatalysts or as purified/immobilized enzymes. Agrobacterium tumefaciens is a common source for D-hydantoinase.[1][4] |
| pH | 8.0 - 10.0 | The optimal pH can vary depending on the specific enzyme source. A pH of 10 was found to be optimal for D-hydantoinase from A. tumefaciens acting on 5-methylhydantoin.[4] However, a slightly lower pH of around 8 is often a good compromise for both enzymes in a cascade.[5] |
| Temperature | 50 - 70 °C | D-hydantoinase from A. tumefaciens shows optimal activity at 70°C.[4] A common operational temperature for similar processes is around 50°C to ensure stability of both enzymes over the reaction time.[5] |
| Substrate Concentration | 10 - 100 mM | Higher substrate concentrations are desirable for industrial applications but can sometimes lead to substrate or product inhibition. |
| Expected Yield | >95% | With an enantiopure starting material and optimized conditions, near-quantitative conversion is expected. |
| Enantiomeric Excess (e.e.) | >99% | The high stereospecificity of the D-hydantoinase and D-carbamoylase ensures the preservation of the chiral center, leading to a product with very high enantiomeric excess. |
Detailed Experimental Protocols
This section provides a step-by-step methodology for the enzymatic synthesis of D-alanine from this compound using whole cells of a recombinant E. coli strain co-expressing D-hydantoinase and D-carbamoylase.
Protocol 1: Whole-Cell Biocatalyst Preparation
-
Transformation of Expression Vector: Transform competent E. coli cells (e.g., BL21(DE3)) with a suitable expression vector containing the genes for D-hydantoinase and D-carbamoylase.
-
Cultivation: Inoculate a single colony of the transformed E. coli into 5 mL of LB medium containing the appropriate antibiotic and incubate overnight at 37°C with shaking (200 rpm).
-
Scale-up: Transfer the overnight culture to 500 mL of fresh LB medium with the corresponding antibiotic in a 2 L flask and grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Induction of Protein Expression: Induce the expression of the enzymes by adding a suitable inducer (e.g., 0.1-1.0 mM IPTG) and continue the cultivation at a lower temperature (e.g., 20-25°C) for 12-16 hours. The lower temperature promotes proper protein folding.
-
Cell Harvesting and Preparation: Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C). Wash the cell pellet twice with a suitable buffer (e.g., 50 mM phosphate buffer, pH 8.0). The resulting cell paste can be used directly or stored at -80°C.
Protocol 2: Enzymatic Synthesis of D-Alanine
-
Reaction Setup: In a temperature-controlled reaction vessel, prepare a reaction mixture containing:
-
This compound (e.g., 50 mM)
-
Phosphate buffer (50 mM, pH 8.0)
-
Recombinant E. coli whole-cell biocatalyst (e.g., 10-50 g/L wet cell weight)
-
-
Reaction Conditions: Incubate the reaction mixture at 50°C with gentle agitation.
-
Monitoring the Reaction: Monitor the progress of the reaction by periodically taking samples and analyzing the consumption of this compound and the formation of D-alanine using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) with a chiral column.
-
Reaction Termination: Once the reaction has reached completion (typically within a few hours to 24 hours), terminate the reaction by heating the mixture to 80-90°C for 15-20 minutes to denature the enzymes.
-
Product Isolation and Purification:
-
Separate the cell debris from the reaction mixture by centrifugation or filtration.
-
The supernatant containing D-alanine can be further purified. A common method is ion-exchange chromatography.
-
Adjust the pH of the supernatant to the isoelectric point of D-alanine (pI ≈ 6.0) to facilitate crystallization.
-
Collect the D-alanine crystals by filtration, wash with cold ethanol, and dry under vacuum.
-
-
Characterization: Confirm the identity and purity of the synthesized D-alanine using standard analytical techniques (e.g., NMR, Mass Spectrometry) and determine the enantiomeric excess by chiral HPLC.
Causality Behind Experimental Choices
-
Choice of Biocatalyst (Whole Cells vs. Purified Enzymes): The use of whole-cell biocatalysts is often preferred in industrial settings due to the elimination of costly and time-consuming enzyme purification steps. The cellular environment can also protect the enzymes, enhancing their stability. However, for some applications, purified and immobilized enzymes may be used to prevent side reactions and simplify downstream processing.
-
pH and Temperature Optimization: The optimal pH and temperature are critical for maximizing enzyme activity and stability. The chosen conditions (pH 8.0, 50°C) represent a balance to ensure both the D-hydantoinase and D-carbamoylase function efficiently. It is crucial to experimentally determine the optimal conditions for the specific enzymes being used.
-
Reaction Monitoring: Regular monitoring of the reaction progress is essential to determine the optimal reaction time and to avoid potential product degradation or side reactions that may occur with prolonged incubation.
Logical Relationships in the Hydantoinase Process
The following diagram illustrates the logical dependencies and outcomes in the chemo-enzymatic synthesis of D-amino acids from a racemic hydantoin, highlighting the streamlined pathway when starting with an enantiopure substrate like this compound.
Caption: Logical flow of the Hydantoinase Process.
References
-
Durham, D. R., & Weber, J. E. (1994). Properties of D-hydantoinase from Agrobacterium tumefaciens and its use for the preparation of N-carbamyl D-amino acids. Applied and Environmental Microbiology, 60(9), 3335-3341. [Link]
-
Martínez-Rodríguez, S., Las Heras-Vázquez, F. J., Clemente-Jimenez, J. M., & Rodríguez-Vico, F. (2014). Optically pure alpha-amino acids production by the "Hydantoinase Process". Current Medicinal Chemistry, 21(21), 2434-2458. [Link]
-
Pollegioni, L., & Molla, G. (2020). Advances in Enzymatic Synthesis of D-Amino Acids. International Journal of Molecular Sciences, 21(9), 3206. [Link]
-
Altenbuchner, J., Siemann-Herzberg, M., & Syldatk, C. (2001). Hydantoinases and related enzymes as biocatalysts for the synthesis of unnatural chiral amino acids. Current Opinion in Biotechnology, 12(6), 559-563. [Link]
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Martínez-Gómez, A. I., Martínez-Rodríguez, S., Clemente-Jiménez, J. M., Pozo-Dengra, J., & Rodríguez-Vico, F. (2012). Complete conversion of D,L-5-monosubstituted hydantoins with a low velocity of chemical racemization into D-amino acids using whole cells of recombinant Escherichia coli. Biotechnology Progress, 18(6), 1201-1206. [Link]
-
Nakai, T., Hasegawa, T., Yamashita, E., Yamamoto, M., Kumasaka, T., Ueki, T., ... & Nakagawa, A. (2000). Crystal structure of N-carbamyl-D-amino acid amidohydrolase with a novel catalytic framework common to amidohydrolases. Structure, 8(7), 729-739. [Link]
-
M-CSA. (n.d.). N-carbamoyl-D-amino-acid hydrolase. Mechanism and Catalytic Site Atlas. [Link]
-
Durham, D. R. (1996). Stereospecific Preparation of an Excitatory Amino Acid Antagonist with d-Hydantoinase from Agrobacterium tumefaciens as a Biocatalyst. Applied and Environmental Microbiology, 62(2), 739-742. [Link]
-
Naeem, M., Hao, S., Chu, M., Zhang, X., Huang, X., Wang, J., ... & Ju, J. (2022). Efficient biosynthesis of D/L-alanine in the recombinant Escherichia coli BL21 (DE3) by biobrick approach. Frontiers in Bioengineering and Biotechnology, 10, 989831. [Link]
-
Martínez-Rodríguez, S., et al. (2014). "Hydantoinase process". Optically pure D-amino acid production by hydrolysis of D,L-5-monosubstituted hydantoins. ResearchGate. [Link]
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- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
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Chiral Resolution of Racemic 5-Methylhydantoin: A Senior Application Scientist's Guide
Introduction: The Significance of Chiral Purity in 5-Methylhydantoin
5-Methylhydantoin, a heterocyclic compound, possesses a stereogenic center at the C5 position, leading to the existence of two enantiomers: (R)-5-methylhydantoin and (S)-5-methylhydantoin. In the realm of pharmaceutical sciences and fine chemical synthesis, the biological activity of such chiral molecules is often enantiomer-specific. One enantiomer may exhibit desired therapeutic effects, while the other could be inactive or, in some cases, elicit adverse effects. Consequently, the ability to resolve racemic mixtures of 5-methylhydantoin into its constituent enantiomers is of paramount importance for drug development, asymmetric synthesis, and metabolic studies.
This comprehensive guide provides an in-depth exploration of key techniques for the chiral resolution of racemic 5-methylhydantoin. We will delve into the mechanistic principles and provide detailed, field-proven protocols for preferential crystallization, diastereomeric salt formation, and enzymatic resolution. Furthermore, this document outlines the essential analytical methodologies required to validate the success of these resolution techniques.
I. Preferential Crystallization: Harnessing Solid-State Behavior
Preferential crystallization, also known as resolution by entrainment, is a powerful technique applicable to racemic mixtures that crystallize as conglomerates. A conglomerate is a mechanical mixture of crystals of the pure enantiomers, as opposed to a racemic compound where both enantiomers are present in the same crystal lattice.[1] For conglomerate-forming substances like certain 5-substituted hydantoins, this method offers a direct and scalable route to enantiomerically pure materials.[1][2]
The core principle relies on inducing the crystallization of one desired enantiomer from a supersaturated solution of the racemate by seeding it with crystals of that same enantiomer. The causality behind this is that the seed crystals provide a template for molecules of the same chirality to deposit from the solution, kinetically favoring the growth of the desired enantiomer's crystals over the spontaneous nucleation of the other.
Key Experimental Methodologies for Preferential Crystallization
Two primary process variations are the Seeded Isothermal Preferential Crystallization (SIPC) and the Auto-Seeded Programmed Polythermic Preferential Crystallization (AS3PC). The AS3PC process, in particular, can offer enhanced robustness and yield for industrial applications.[3][4]
Protocol 1: Seeded Isothermal Preferential Crystallization (SIPC) of 5-Methylhydantoin
-
Solubility Determination: Accurately determine the solubility curve of racemic 5-methylhydantoin in a chosen solvent (e.g., ethanol, water, or a mixture). This is critical for establishing the appropriate supersaturation level.
-
Preparation of Supersaturated Solution: Prepare a solution of racemic 5-methylhydantoin at a concentration that is supersaturated at the intended crystallization temperature. A typical starting point is a supersaturation ratio (concentration/saturation concentration) between 1.2 and 1.5.
-
Seeding: Introduce a small quantity (typically 1-5% by weight of the expected yield) of pure (R)- or (S)-5-methylhydantoin seed crystals into the gently agitated, supersaturated solution. The quality and particle size of the seed crystals are crucial for success.
-
Isothermal Crystallization: Maintain the mixture at a constant temperature while continuing gentle agitation. The desired enantiomer will crystallize on the seed crystals.
-
Monitoring: Monitor the progress of the crystallization by measuring the optical rotation of the mother liquor. The rotation will change as one enantiomer is depleted from the solution.
-
Harvesting: Once the optical rotation of the mother liquor reaches a predetermined value (indicating the risk of spontaneous nucleation of the counter-enantiomer), rapidly filter the crystals.
-
Washing and Drying: Wash the harvested crystals with a small amount of cold solvent to remove adhered mother liquor and dry them under vacuum.
-
Analysis: Determine the yield and enantiomeric excess (e.e.) of the product using chiral HPLC.
Caption: Workflow for Seeded Isothermal Preferential Crystallization (SIPC).
II. Diastereomeric Salt Formation: Leveraging Differential Solubility
This classical resolution method is applicable to racemates containing an acidic or basic functional group.[5] 5-Methylhydantoin possesses an acidic proton on one of its nitrogen atoms (pKa ≈ 8.5-9.5) and can thus be resolved by forming diastereomeric salts with a chiral base.[6]
The principle is straightforward: reacting the racemic acid (rac-5-methylhydantoin) with a single enantiomer of a chiral base (e.g., (R)-base) results in a mixture of two diastereomeric salts: [(R)-acid·(R)-base] and [(S)-acid·(R)-base].[3] Unlike enantiomers, diastereomers have different physical properties, including solubility.[7] This difference allows for their separation by fractional crystallization. The less soluble diastereomeric salt will crystallize preferentially from a suitable solvent. Once separated, the pure enantiomer of the acid can be recovered by treating the salt with a strong acid to liberate the free hydantoin and the resolving agent.
Protocol 2: Resolution via Diastereomeric Salt Formation
-
Screening for Resolving Agent and Solvent: This is the most critical step. Screen a variety of commercially available chiral bases (e.g., (R)-(+)-1-phenylethylamine, (S)-(-)-1-phenylethylamine, quinine, brucine) in different solvents (e.g., methanol, ethanol, acetone, ethyl acetate) to identify a pair that yields crystalline salts with significantly different solubilities.[2][3]
-
Salt Formation: In a suitable vessel, dissolve the racemic 5-methylhydantoin in the chosen solvent with gentle heating. In a separate container, dissolve an equimolar amount of the selected chiral resolving base in the same solvent.
-
Crystallization: Slowly add the resolving agent solution to the hydantoin solution with stirring. Allow the mixture to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C), to induce crystallization of the less soluble diastereomeric salt.
-
Isolation of Diastereomer: Collect the precipitated crystals by filtration. Wash the crystals with a small amount of cold solvent. The mother liquor will be enriched in the more soluble diastereomer.
-
Recrystallization (Optional but Recommended): To achieve high diastereomeric purity, recrystallize the isolated salt from the same or a different solvent system.
-
Liberation of the Enantiomer: Dissolve the purified diastereomeric salt in water and acidify the solution (e.g., with 1M HCl) to a pH where the hydantoin is no longer in its salt form (e.g., pH < 2). The enantiomerically enriched 5-methylhydantoin will precipitate.
-
Recovery: Filter the precipitated 5-methylhydantoin, wash with cold water to remove any remaining resolving agent salt, and dry.
-
Analysis: Determine the yield and enantiomeric excess of the product by chiral HPLC. The resolving agent can often be recovered from the aqueous filtrate by basification and extraction.
Caption: Workflow for Diastereomeric Salt Formation and Resolution.
III. Enzymatic Resolution: The 'Green' Chemistry Approach
Enzymatic resolution is a highly selective and environmentally benign method for separating enantiomers. This technique relies on the stereospecificity of enzymes to catalyze a reaction on only one enantiomer of a racemic pair, a process known as kinetic resolution.[4][8] For 5-substituted hydantoins, a well-established and industrially relevant enzymatic system involves a two-step cascade using a hydantoinase and a carbamoylase.[9]
-
Hydantoinase (D- or L-specific): This enzyme catalyzes the stereoselective ring-opening hydrolysis of one hydantoin enantiomer to the corresponding N-carbamoylamino acid. For example, a D-hydantoinase will only hydrolyze the D-5-methylhydantoin.
-
Carbamoylase (D- or L-specific): This enzyme then hydrolyzes the N-carbamoylamino acid to the corresponding free amino acid.
This process results in a mixture of the desired amino acid and the unreacted hydantoin enantiomer, which can then be easily separated. A key advantage is the potential for dynamic kinetic resolution, where the unreacted hydantoin is racemized in situ (either chemically or by a third enzyme, a hydantoin racemase), allowing for a theoretical yield of 100% of the desired amino acid enantiomer.[10][11]
Protocol 3: Enzymatic Kinetic Resolution using a Hydantoinase/Carbamoylase System
-
Enzyme Selection and Preparation: Obtain whole cells or isolated enzymes of a suitable microorganism known to express D- or L-specific hydantoinase and carbamoylase activity (e.g., from Agrobacterium or Pseudomonas species).[9][10]
-
Reaction Setup: Prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7.0-8.0) in a temperature-controlled reactor.
-
Substrate Addition: Add the racemic 5-methylhydantoin to the buffer to a desired concentration (e.g., 50-100 mM). Ensure it is fully dissolved or suspended.
-
Enzymatic Reaction: Introduce the enzyme preparation (e.g., whole cells or purified enzyme) to the reaction mixture. Maintain the optimal temperature (e.g., 40-50 °C) and pH with gentle agitation.
-
Monitoring the Reaction: Periodically take samples and analyze for the consumption of the starting material and the formation of the product amino acid (e.g., D- or L-alanine) using HPLC.
-
Reaction Termination: Once the reaction has reached the desired conversion (ideally ~50% for standard kinetic resolution, or >95% for dynamic kinetic resolution), terminate the reaction by removing the enzyme (e.g., by centrifugation of whole cells or denaturation by heat/pH change).
-
Product Separation:
-
Adjust the pH of the reaction mixture to precipitate either the remaining hydantoin or the amino acid product, based on their isoelectric points and solubilities.
-
Alternatively, use ion-exchange chromatography to separate the charged amino acid from the neutral unreacted hydantoin.
-
-
Isolation and Analysis: Isolate the unreacted 5-methylhydantoin enantiomer and the amino acid product. Determine the yield and enantiomeric excess of the recovered 5-methylhydantoin using chiral HPLC.
Caption: Enzymatic Kinetic Resolution of 5-Methylhydantoin.
IV. Analytical Validation: Quantifying Enantiomeric Purity
The success of any chiral resolution is contingent upon accurate determination of the enantiomeric excess (e.e.) of the product. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for this analysis.[12][13]
Protocol 4: Chiral HPLC Analysis of 5-Methylhydantoin Enantiomers
-
Column Selection: Polysaccharide-based CSPs, such as Chiralpak® AD or Chiralcel® OD, are highly effective for resolving a wide range of hydantoin derivatives.[12][13] An alternative approach involves using a standard reversed-phase column (e.g., C8 or C18) with a chiral mobile phase additive like β-cyclodextrin.[14]
-
Mobile Phase Preparation:
-
For polysaccharide columns (Normal Phase): Typically, a mixture of n-hexane and an alcohol modifier (e.g., 2-propanol) is used. A common starting point is a 90:10 (v/v) mixture.[15]
-
For cyclodextrin method (Reversed Phase): An aqueous buffer containing a specific concentration of β-cyclodextrin (e.g., 8-14 mmol/L) is used, often with an organic modifier like methanol.[14]
-
-
Sample Preparation: Accurately weigh and dissolve a small amount of the resolved 5-methylhydantoin sample in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL).
-
Chromatographic Conditions:
-
Flow Rate: 0.5 - 1.0 mL/min
-
Temperature: 25 °C (can be varied to optimize separation)
-
Detection: UV at a suitable wavelength (e.g., 220 nm or 254 nm)
-
-
Injection and Analysis: Inject a small volume (e.g., 10-20 µL) of the sample. The two enantiomers should elute as separate peaks. A sample of the racemic starting material should also be injected to determine the retention times of both enantiomers.
-
Calculation of Enantiomeric Excess (e.e.):
-
Integrate the peak areas of the two enantiomers (Area1 and Area2).
-
Calculate the e.e. using the formula: e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] × 100
-
Data Summary: Comparison of Resolution Techniques
| Technique | Principle | Key Advantages | Key Challenges | Typical Yield |
| Preferential Crystallization | Seeding a supersaturated conglomerate solution | High throughput, scalable, no resolving agent needed | Only applicable to conglomerates (~10% of racemates)[1], requires careful process control | Up to 50% (per cycle) |
| Diastereomeric Salt Formation | Fractional crystallization of diastereomeric salts | Widely applicable to acids/bases, well-established | Requires screening of agents/solvents, needs stoichiometric resolving agent | < 50% (per cycle) |
| Enzymatic Resolution | Stereoselective enzyme-catalyzed reaction | High selectivity, mild conditions, 'green' chemistry | Enzyme cost and stability, substrate specificity | ~50% (Kinetic); up to 100% (Dynamic Kinetic) |
Conclusion
The chiral resolution of racemic 5-methylhydantoin can be effectively achieved through several distinct methodologies. The choice of technique depends on factors such as the solid-state properties of the racemate, the availability of suitable resolving agents or enzymes, and the desired scale of operation. Preferential crystallization offers an elegant and direct route for conglomerate-forming systems. Diastereomeric salt formation is a robust and widely applicable classical method, while enzymatic resolution represents a highly selective and sustainable modern approach. In all cases, rigorous analytical validation by chiral HPLC is essential to confirm the enantiomeric purity of the final product. This guide provides the foundational knowledge and protocols for researchers, scientists, and drug development professionals to successfully navigate the challenge of resolving racemic 5-methylhydantoin.
References
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Chemistry LibreTexts. (2019). 6.8 Resolution (Separation) of Enantiomers. [Link]
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Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. [Link]
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Chiralpedia. (2025). Part 6: Resolution of Enantiomers. [Link]
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Kovalenko, V., & Císařová, I. (2023). Resolution by diastereomeric salts: Access to both enantiomers of racemic acid using the same enantiomer of resolving base. Chirality, 35(12), 1012-1018. [Link]
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Kim, H. Y., et al. (2021). Chiral Recognition of Hydantoin Derivatives Enabled by Tetraaza Macrocyclic Chiral Solvating Agents Using 1H NMR Spectroscopy. Molecules, 26(11), 3328. [Link]
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Kartozia, I., et al. (2002). Comparative HPLC enantioseparation of new chiral hydantoin derivatives on three different polysaccharide type chiral stationary phases. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1165-1174. [Link]
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Wikipedia. (n.d.). Chiral resolution. [Link]
-
Al-Awa, A., et al. (2022). Enantioseparation of syn- and anti-3,5-Disubstituted Hydantoins by HPLC and SFC on Immobilized Polysaccharides-Based Chiral Stationary Phases. Molecules, 27(13), 3995. [Link]
-
Martinez-Rodriguez, S., et al. (2002). Complete conversion of D,L-5-monosubstituted hydantoins with a low velocity of chemical racemization into D-amino acids using whole cells of recombinant Escherichia coli. Biotechnology Progress, 18(6), 1201-1206. [Link]
-
Al-Harrasi, A., et al. (2019). A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin: X-Ray Analysis and Theoretical Calculations. Crystals, 9(12), 643. [Link]
-
Wang, Q., et al. (2003). [Chiral Separation of Racemic 5-(p-hydroxyphenyl)-5-phenylhydantoin by RP-HPLC Using Eluents Containing Beta-Cyclodextrin]. Se Pu, 21(5), 499-501. [Link]
-
Reddy, K. S., et al. (2002). Lipase-catalysed enzymatic kinetic resolution of aromatic Morita-Baylis-Hillman derivatives by hydrolysis and transesterification. Chemistry, 8(23), 5439-5449. [Link]
-
ResearchGate. (2014). pKa Values for 5-substituted hydantoins. [Link]
-
Ware, E. (2011). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 16(1), 29-48. [Link]
-
ResearchGate. (2018). Dynamic kinetic enzymatic resolutions of synthetic substrates. [Link]
-
ResearchGate. (2005). Chemical synthesis of C-5-monosubstituted hydantoins. [Link]
-
Yilmaz, H., et al. (2022). Enantioseparation of syn- and anti-3,5-Disubstituted Hydantoins by HPLC and SFC on Immobilized Polysaccharides-Based Chiral Stationary Phases. International Journal of Molecular Sciences, 23(13), 7083. [Link]
-
CTK. (n.d.). [Application]5-Methyl-5-phenylhydantoin. [Link]
-
Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents. [Link]
-
Martín-Matute, B., & Bäckvall, J. E. (2002). Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters. An efficient route to chiral delta-lactones. The Journal of Organic Chemistry, 67(4), 1261-1265. [Link]
-
Perjési, P., & Blaskó, G. (2024). Development of chiral and achiral high performance liquid chromatography methods for the analysis of main flavour compound of hazelnut. Journal of Food Composition and Analysis, 125, 105763. [Link]
-
ResearchGate. (2020). Enzymatic kinetic resolutions using lipases. [Link]
-
Ghanem, A. (2005). Application of lipases in kinetic resolution of racemates. Chirality, 17(1), 1-15. [Link]
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Application Note & Protocols: (R)-5-Methylhydantoin as a Chiral Scaffold for Peptide Mimetic Design
Abstract
Peptide-based therapeutics offer high specificity and potency but are often hindered by poor metabolic stability and low oral bioavailability. Peptide mimetics that replicate the structural and functional motifs of native peptides while possessing improved pharmacological properties are a primary focus in modern drug discovery. The hydantoin ring is recognized as a "privileged scaffold" due to its frequent appearance in bioactive molecules and its ability to serve as a rigid, stable core.[1][2] This guide provides a detailed exploration of (R)-5-methylhydantoin, a chiral building block, for the rational design and synthesis of sophisticated peptide mimetics. We will delve into the underlying chemical principles, provide detailed solution- and solid-phase synthetic protocols, and discuss characterization techniques essential for validating these novel structures.
Introduction: The Rationale for Hydantoin-Based Peptidomimetics
The therapeutic potential of peptides is often limited by their susceptibility to proteolytic degradation and their inability to cross biological membranes. Peptidomimetics aim to overcome these hurdles by replacing the labile amide backbone with more robust chemical structures that maintain the critical spatial orientation of amino acid side chains.
This compound emerges as an exceptional scaffold for this purpose. Its rigid, five-membered ring structure acts as a conformational lock, pre-organizing appended functionalities into defined vectors. This is crucial for mimicking the secondary structures of peptides, such as β-turns and α-helices, which are fundamental to molecular recognition events.[3][4][5] The (R)-stereocenter at the C5 position, bearing a methyl group, provides a defined chiral anchor analogous to the Cα of a D-alanine residue, enabling the creation of stereochemically precise mimetics. Studies have demonstrated that hydantoin-based scaffolds can project their substituents into positions that effectively superimpose with the side chains of common protein secondary structures, making them versatile or "universal" peptidomimetic platforms.[4][6][7]
Core Synthetic Strategies & Mechanistic Overview
The incorporation of a hydantoin moiety can be achieved through several reliable synthetic routes. The choice of strategy often depends on the desired scale, complexity, and whether a combinatorial library approach is intended.
Domino Condensation/Cyclization (Solution Phase)
A prevalent method for synthesizing N,N'-disubstituted hydantoins involves a domino condensation/cyclization process between an isocyanate and an N-alkyl-α-amino ester.[3][6][7] This reaction proceeds under mild conditions and involves the initial formation of a urea intermediate, which subsequently undergoes intramolecular cyclization to form the stable hydantoin ring. The efficiency of this process makes it suitable for generating diverse hydantoin building blocks.
Caption: General workflow for on-resin hydantoin synthesis.
Experimental Protocols
Disclaimer: All procedures should be performed in a well-ventilated fume hood by trained personnel using appropriate personal protective equipment (PPE). All reagents are assumed to be of analytical grade or higher.
Protocol 1: Synthesis of this compound via Modified Bucherer-Bergs Reaction
This protocol describes a reliable method for synthesizing the core this compound scaffold from an enantiopure starting material, (R)-Alanine.
Materials:
-
(R)-Alanine
-
Potassium cyanate (KOCN)
-
Hydrochloric acid (HCl), concentrated and 2M
-
Deionized water
-
Ethanol
-
Magnetic stirrer with heating
-
Round-bottom flask with reflux condenser
-
Büchner funnel and filter paper
Procedure:
-
Reactant Preparation: In a 250 mL round-bottom flask, dissolve (R)-Alanine (e.g., 8.9 g, 0.1 mol) in 100 mL of deionized water.
-
Urea Formation: Add potassium cyanate (12.2 g, 0.15 mol) to the solution. Stir the mixture at room temperature for 1 hour. An intermediate, N-carbamoyl-(R)-alanine, will form in solution. [8]3. Cyclization: Carefully acidify the reaction mixture to pH 1-2 by the dropwise addition of concentrated HCl while stirring in an ice bath.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 100-110 °C) for 1-2 hours. Monitor the reaction progress by TLC (e.g., using a mobile phase of ethyl acetate/methanol 9:1).
-
Crystallization: Remove the flask from heat and allow it to cool slowly to room temperature, then place it in an ice bath for 1 hour to maximize crystallization.
-
Isolation: Collect the white crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold water, followed by cold ethanol.
-
Drying: Dry the product, this compound, under vacuum to a constant weight. The expected yield is typically 70-85%.
-
Validation: Confirm the structure and purity via NMR, MS, and chiral HPLC to ensure no racemization has occurred.
Protocol 2: Incorporation of a Hydantoin Scaffold via SPPS
This protocol details the on-resin synthesis of a peptide mimetic containing a hydantoin core, starting from a pre-loaded Fmoc-amino acid resin.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
Piperidine solution (20% in DMF)
-
N,N'-Disuccinimidyl carbonate (DSC)
-
N,N-Diisopropylethylamine (DIEA)
-
1,8-Diazabicycloundec-7-ene (DBU)
-
Fmoc-protected amino acids for elongation
-
HBTU (or HATU) as a coupling agent
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF)
-
Cleavage Cocktail (e.g., Reagent R: 90% TFA, 5% thioanisole, 3% EDT, 2% anisole) [9]* Cold diethyl ether
-
SPPS reaction vessel
Procedure:
-
Resin Swelling: Place the resin (e.g., 0.1 mmol scale) in an SPPS vessel and swell in DMF for 30 minutes. [10]Drain the solvent.
-
Fmoc Deprotection: Add 20% piperidine in DMF to the resin. Agitate for 5 minutes, drain. Repeat with a 20-minute agitation. Wash the resin thoroughly with DMF (5x) and DCM (5x).
-
Carbonyl Activation: Add a solution of DSC (5 equivalents) and DIEA (5 equivalents) in DMF to the resin. Agitate at room temperature for 2-3 hours. Monitor reaction completion with a Kaiser test (should be negative). Wash the resin with DMF (5x) and DCM (5x).
-
Hydantoin Ring Cyclization: Add a solution of 20% DBU in DMF to the resin. Agitate for 30 minutes. [11]This step induces the intramolecular cyclization to form the hydantoin ring. Wash the resin thoroughly with DMF (5x) and DCM (5x). The resin now bears the hydantoin scaffold, ready for further modification or peptide elongation.
-
Peptide Elongation (Example Cycle): a. To the hydantoin-resin, add the next Fmoc-amino acid (4 eq), HBTU (3.9 eq), and DIEA (8 eq) in DMF. b. Agitate for 1-2 hours. Monitor coupling with a Kaiser test. c. Wash the resin (DMF 3x, DCM 3x). d. Perform Fmoc deprotection as described in step 2. e. Repeat the elongation cycle for all desired residues.
-
Final Cleavage and Deprotection: a. Wash the final peptide-resin with DCM and dry under vacuum. b. Add the cold cleavage cocktail (e.g., 2-3 mL for 0.1 mmol scale) to the resin. [9] c. Agitate at room temperature for 2-3 hours. d. Filter the solution to separate the resin, collecting the filtrate. e. Precipitate the crude peptide by adding the filtrate dropwise into a centrifuge tube containing cold diethyl ether.
-
Isolation and Purification: Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice. Dry the crude peptide pellet under vacuum. Purify using reverse-phase HPLC.
Protocol 3: Analytical Characterization
Accurate characterization is critical to confirm the identity, purity, and stereochemical integrity of the synthesized peptide mimetic.
| Technique | Purpose | Typical Parameters & Expected Results |
| RP-HPLC | Purity Assessment & Purification | Column: C18; Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA). A single major peak indicates high purity. |
| Chiral HPLC | Enantiomeric Purity | Column: Chiral selector column (e.g., Crownpak CR(+), CHIROBIOTIC® V). [12][13]Mobile Phase: Perchloric acid-adjusted water or ethanol-based. [12][13]The goal is to see a single peak corresponding to the (R)-enantiomer, confirming no racemization. |
| LC-MS (ESI) | Molecular Weight Confirmation | The observed mass [M+H]⁺ should match the calculated theoretical mass of the peptide mimetic. |
| ¹H & ¹³C NMR | Structural Confirmation | Solvent: DMSO-d₆ or CDCl₃. Expected ¹H Signals: Characteristic signals for the hydantoin N-H protons (~8-11 ppm), C5-H, and C5-CH₃. [14][15]Expected ¹³C Signals: Two distinct carbonyl signals (C2 & C4) around 155-178 ppm and a C5 signal around 60-65 ppm. [14] |
Mimicking Peptide Secondary Structures
The true power of the hydantoin scaffold lies in its ability to orient substituents to mimic native peptide conformations. By functionalizing the N1 and N3 positions of the hydantoin ring and attaching peptide chains, it is possible to create rigid β-turn or α-helix mimetics. [5][7]Conformational studies using NMR (NOESY) and computational modeling are essential to verify that the desired secondary structure has been achieved. [3][4]
Caption: Hydantoin scaffold mimicking a Type II β-turn.
Troubleshooting and Expert Insights
-
Poor Coupling Efficiency: The hydantoin scaffold can be sterically hindered. If standard coupling fails (Kaiser test remains positive), consider double coupling, increasing the reaction time, or using a more potent coupling agent like HATU.
-
Incomplete Cyclization on Resin: If the cyclization step (Protocol 2, Step 4) is incomplete, unreacted urea precursors may lead to side products. Ensure the base (DBU) is fresh and the reaction time is sufficient.
-
Racemization: While the hydantoin ring is stable, harsh basic or acidic conditions can potentially lead to epimerization at the C5 position. It is critical to perform chiral HPLC analysis on the final product to confirm stereochemical integrity. [13][16]* Solubility Issues: Final peptide mimetics can sometimes be poorly soluble. Purification by HPLC may require alternative solvent systems (e.g., including isopropanol) or pH modifiers. Lyophilization from a tert-butanol/water mixture can yield a more flocculent, easily dissolved powder.
References
-
Gelmi, M. L., et al. (2022). Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. The Journal of Organic Chemistry. Available at: [Link]
-
American Chemical Society. (2022). Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. The Journal of Organic Chemistry. Available at: [Link]
-
Gelmi, M. L., et al. (2023). Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. The Journal of Organic Chemistry. Available at: [Link]
-
Pellegrino, S., et al. (2023). Synthesis of amphiphilic hydantoin-based universal peptidomimetics as antibiotic agents. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Sim, M. M. (1998). From peptidomimetics to small organic and heterocyclic compounds. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. PubMed Central. Available at: [Link]
-
Cherneva, E., et al. (2022). Mechanism of hydantoin formation. ResearchGate. Available at: [Link]
-
Pop, C., et al. (2023). Recent Advances in the Synthesis of Hydantoins: The State of the Art of a Valuable Scaffold. Chemical Reviews. Available at: [Link]
-
López-Vera, E., et al. (2016). Solid-phase synthesis of a library of amphipatic hydantoins. Discovery of new hits for TRPV1 blockade. PubMed Central. Available at: [Link]
-
Pellegrino, S., et al. (2023). Turn-Mimic Hydantoin-Based Loops Constructed by a Sequential Multicomponent Reaction. The Journal of Organic Chemistry. Available at: [Link]
-
Nikolova, S., et al. (2021). A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin: X-Ray Analysis and Theoretical Calculations. MDPI. Available at: [Link]
-
Lee, K., & Kim, H. (2019). Recent applications of hydantoin and thiohydantoin in medicinal chemistry. European Journal of Medicinal Chemistry. Available at: [Link]
-
Southan, C., et al. (2020). Synthesis, NMR analysis and applications of isotope-labelled hydantoins. Journal of Labelled Compounds and Radiopharmaceuticals. Available at: [Link]
-
Shivachev, B., et al. (2007). Synthesis and characterization of novel dipeptide mimetics with hydantoin moiety. Comptes Rendus Chimie. Available at: [Link]
-
Taillades, J., et al. (1998). N-carbamoyl-alpha-amino acids rather than free alpha-amino acids formation in the primitive hydrosphere: a novel proposal for the emergence of prebiotic peptides. Origins of Life and Evolution of the Biosphere. Available at: [Link]
-
Coin, I., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology. Available at: [Link]
-
Singh, S., et al. (2022). Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents: Structure-activity Relationship and Design Strategies. Anti-Cancer Agents in Medicinal Chemistry. Available at: [Link]
-
Tan, S. F., et al. (1990). NMR spectroscopic study of configurations and conformations of 5‐pyridylmethylenehydantoins. Journal of Physical Organic Chemistry. Available at: [Link]
-
Barlos, K., & Gatos, D. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. Available at: [Link]
-
Kumar, A., et al. (2011). Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. Indian Journal of Pharmaceutical Sciences. Available at: [Link]
-
Kuete, V., et al. (2017). Comparative NMR data of 1-Methylhydantoin. ResearchGate. Available at: [Link]
-
Applied Biosystems. (2004). Practical Synthesis Guide to Solid Phase Peptide Chemistry. aaptec. Available at: [Link]
-
Scriba, G. K. E. (2023). Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. MDPI. Available at: [Link]
Sources
- 1. Recent applications of hydantoin and thiohydantoin in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents: Structure-activity Relationship and Design Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of amphiphilic hydantoin-based universal peptidomimetics as antibiotic agents - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01247F [pubs.rsc.org]
- 6. re.public.polimi.it [re.public.polimi.it]
- 7. Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-carbamoyl-alpha-amino acids rather than free alpha-amino acids formation in the primitive hydrosphere: a novel proposal for the emergence of prebiotic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. chemistry.du.ac.in [chemistry.du.ac.in]
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- 12. HPLC Analysis of 5-Methyl-5-Phenylhydantoin Enantiomers on Astec® CHIROBIOTIC® V application for HPLC | Sigma-Aldrich [sigmaaldrich.com]
- 13. Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin: X-Ray Analysis and Theoretical Calculations | MDPI [mdpi.com]
- 15. openmedscience.com [openmedscience.com]
- 16. mdpi.com [mdpi.com]
Application Note: Experimental Procedures for N-Functionalization of (R)-5-Methylhydantoin
For: Researchers, scientists, and drug development professionals.
Abstract
(R)-5-methylhydantoin is a valuable chiral building block in medicinal chemistry, with its derivatives showing a wide range of biological activities, including anticonvulsant and antitumor properties. The functionalization of the hydantoin nitrogen atoms (N-1 and N-3) is a critical strategy for modulating the pharmacological profile of these molecules. This guide provides a comprehensive overview and detailed, field-proven protocols for the regioselective N-functionalization of this compound. We delve into the chemical principles governing reactivity, offer step-by-step procedures for N-3 alkylation and a strategy for N-1 functionalization via N-3 protection, and discuss methods for product characterization.
Scientific Principles: Understanding Regioselectivity
The hydantoin ring possesses two nitrogen atoms, N-1 and N-3, both of which can be functionalized. However, they exhibit different reactivity due to electronic and steric factors. The N-3 proton is more acidic than the N-1 proton because its conjugate base is better stabilized by the adjacent C-4 carbonyl group. Consequently, under standard basic conditions, deprotonation and subsequent functionalization, such as alkylation, occur preferentially at the N-3 position.[1][2]
Achieving functionalization at the less reactive N-1 position typically requires a more strategic approach. This often involves first protecting the more reactive N-3 position with a removable group, such as a tert-butoxycarbonyl (Boc) group.[3] Once the N-3 position is blocked, the N-1 position can be deprotonated and functionalized. Subsequent removal of the protecting group yields the desired N-1 functionalized hydantoin.
Visualizing N-1 vs. N-3 Reactivity
The following diagram illustrates the structural difference and the general concept of regioselectivity in hydantoin chemistry.
Caption: Regioselectivity in this compound functionalization.
Experimental Protocols
Protocol 1: Regioselective N-3 Alkylation of this compound
This protocol describes a standard and reliable method for the selective alkylation of the N-3 position using a mild base and an alkyl halide.
Principle: The more acidic N-3 proton is selectively removed by potassium carbonate, and the resulting anion undergoes a nucleophilic substitution reaction (SN2) with the alkyl halide.
Materials and Reagents
| Reagent/Material | M.W. | CAS No. | Notes |
| This compound | 114.10 | 5633-56-7 | Starting material |
| Potassium Carbonate (K₂CO₃) | 138.21 | 584-08-7 | Anhydrous, powdered |
| Benzyl Bromide (BnBr) | 171.04 | 100-39-0 | Example alkylating agent |
| Dimethylformamide (DMF) | 73.09 | 68-12-2 | Anhydrous solvent |
| Ethyl Acetate (EtOAc) | 88.11 | 141-78-6 | For extraction |
| Brine (Saturated NaCl) | - | - | For washing |
| Anhydrous Sodium Sulfate | 142.04 | 7757-82-6 | For drying |
Equipment
-
Round-bottom flask with stir bar
-
Condenser
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Methodology
-
Reaction Setup: To a dry 100 mL round-bottom flask, add this compound (1.14 g, 10.0 mmol) and anhydrous potassium carbonate (2.07 g, 15.0 mmol, 1.5 equiv).
-
Solvent Addition: Add 30 mL of anhydrous DMF to the flask. Stir the suspension at room temperature for 15 minutes.
-
Reagent Addition: Add benzyl bromide (1.25 mL, 10.5 mmol, 1.05 equiv) dropwise to the stirring suspension.
-
Scientist's Note: The slight excess of the alkylating agent ensures complete consumption of the starting material. The reaction is typically exothermic; slow addition is recommended.
-
-
Reaction: Heat the reaction mixture to 60 °C and stir for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. (Eluent: 50% Ethyl Acetate in Hexanes).
-
Workup: a. Cool the reaction mixture to room temperature. b. Pour the mixture into 100 mL of cold water and transfer to a separatory funnel. c. Extract the aqueous layer with ethyl acetate (3 x 50 mL). d. Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Scientist's Note: The water washes are crucial to remove the DMF solvent, which is water-soluble.
-
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel (gradient elution, e.g., 20% to 50% ethyl acetate in hexanes) to yield the pure (R)-3-benzyl-5-methylhydantoin.
Characterization
-
¹H NMR: Expect to see characteristic peaks for the benzyl group protons and the disappearance of the N-3 proton signal.
-
¹³C NMR: Confirm the presence of carbons from the benzyl group.
-
Mass Spectrometry: Verify the molecular weight of the product (M+H⁺ for C₁₁H₁₂N₂O₂ ≈ 205.09).
Protocol 2: N-1 Functionalization via N-3 Boc Protection
This two-part protocol outlines the strategy to achieve functionalization at the less reactive N-1 position.
Part A: N-3 Protection with Boc Anhydride
Principle: The N-3 position is protected as a tert-butyl carbamate, which is stable to the basic conditions required for N-1 alkylation but can be easily removed later under acidic conditions.[4][5]
Materials and Reagents
| Reagent/Material | M.W. | CAS No. | Notes |
| This compound | 114.10 | 5633-56-7 | Starting material |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 24424-99-5 | Protecting agent |
| 4-(Dimethylamino)pyridine (DMAP) | 122.17 | 1122-58-3 | Catalyst |
| Triethylamine (TEA) | 101.19 | 121-44-8 | Base |
| Dichloromethane (DCM) | 84.93 | 75-09-2 | Anhydrous solvent |
Step-by-Step Methodology
-
Reaction Setup: Dissolve this compound (1.14 g, 10.0 mmol) in 40 mL of anhydrous DCM in a 100 mL round-bottom flask.
-
Reagent Addition: Add triethylamine (2.1 mL, 15.0 mmol, 1.5 equiv), di-tert-butyl dicarbonate (2.40 g, 11.0 mmol, 1.1 equiv), and a catalytic amount of DMAP (61 mg, 0.5 mmol, 0.05 equiv).
-
Reaction: Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitoring: Monitor the reaction by TLC until completion.
-
Workup and Purification: Concentrate the reaction mixture in vacuo. Purify the residue directly by flash column chromatography (e.g., 10-30% ethyl acetate in hexanes) to obtain the N-3 Boc-protected product.
Part B: N-1 Alkylation and N-3 Deprotection
Principle: With the N-3 position blocked, a strong base can deprotonate the N-1 position, allowing for alkylation. The Boc group is then removed with a strong acid like trifluoroacetic acid (TFA).[5]
Materials and Reagents
| Reagent/Material | M.W. | CAS No. | Notes |
| N-3 Boc-(R)-5-methylhydantoin | 214.23 | - | From Part A |
| Sodium Hydride (NaH), 60% disp. | 24.00 | 7646-79-9 | Strong base |
| Methyl Iodide (MeI) | 141.94 | 74-88-4 | Example alkylating agent |
| Tetrahydrofuran (THF) | 72.11 | 109-99-9 | Anhydrous solvent |
| Trifluoroacetic Acid (TFA) | 114.02 | 76-05-1 | Deprotection agent |
Step-by-Step Methodology
-
Reaction Setup: Dissolve N-3 Boc-(R)-5-methylhydantoin (2.14 g, 10.0 mmol) in 40 mL of anhydrous THF under an inert atmosphere (e.g., Nitrogen or Argon). Cool the solution to 0 °C in an ice bath.
-
Deprotonation: Carefully add sodium hydride (440 mg of 60% dispersion, 11.0 mmol, 1.1 equiv) portion-wise.
-
Safety Warning: NaH reacts violently with water. Ensure all glassware is dry and use an inert atmosphere. Hydrogen gas is evolved.
-
-
Alkylation: After stirring for 30 minutes at 0 °C, add methyl iodide (0.68 mL, 11.0 mmol, 1.1 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 3-4 hours.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Workup: Extract with ethyl acetate (3 x 40 mL), wash the combined organic layers with brine, dry over sodium sulfate, and concentrate. The intermediate N-1-methyl, N-3-Boc product can be purified by chromatography if desired, but is often carried forward directly.
-
Deprotection: Dissolve the crude intermediate in DCM (20 mL). Add an equal volume of TFA (20 mL) and stir at room temperature for 1-2 hours.
-
Final Concentration: Concentrate the mixture under reduced pressure. Co-evaporate with toluene (2 x 20 mL) to remove residual TFA.
-
Purification: Purify the final product, (R)-1-methyl-5-methylhydantoin, by column chromatography or recrystallization.
General Experimental Workflow
Caption: Workflow for N-3 and N-1 functionalization strategies.
Summary and Comparison
| Parameter | N-3 Alkylation (Protocol 1) | N-1 Alkylation (Protocol 2) |
| Regioselectivity | High for N-3 | High for N-1 |
| Number of Steps | 1 (synthesis) + purification | 3 (protect, alkylate, deprotect) + purifications |
| Reagents | Mild base (K₂CO₃) | Strong base (NaH), strong acid (TFA), protecting agent |
| Complexity | Low | High |
| Typical Yields | Good to Excellent | Moderate (cumulative over steps) |
| Key Advantage | Simple, direct, efficient | Access to less reactive N-1 position |
References
-
Crowe, J. F., & Williams, R. M. (2018). Revisiting the SAR of the Antischistosomal Aryl Hydantoin (Ro 13-3978). ACS Infectious Diseases, 4(7), 1126–1136. [Link]
-
ResearchGate. (n.d.). Direct N1-Selective Alkylation of Hydantoins Using Potassium Bases. Retrieved from [Link]
-
Okada, K., et al. (2021). Direct N1-Selective Alkylation of Hydantoins Using Potassium Bases. Chemical and Pharmaceutical Bulletin, 69(4), 361-366. [Link]
-
Okada, K., et al. (2021). Direct N1-Selective Alkylation of Hydantoins Using Potassium Bases. PubMed. [Link]
-
Senior, M. M., et al. (2007). Unambiguous structural characterization of hydantoin reaction products using 2D HMBC NMR spectroscopy. Magnetic Resonance in Chemistry, 45(3), 240-244. [Link]
-
Kaur, P., & Barrow, C. J. (2019). Synthesis, NMR analysis and applications of isotope-labelled hydantoins. Journal of Labelled Compounds and Radiopharmaceuticals, 62(14), 939-953. [Link]
-
Al-Obeidi, F. A., et al. (2003). Deducing the bioactive face of hydantoin anticonvulsant drugs using NMR spectroscopy. Journal of Pharmacy & Pharmaceutical Sciences, 6(1), 1-8. [Link]
-
Kundu, N. G., & Schmitz, S. A. (1982). N-Alkylated derivatives of 5-fluorouracil. Journal of Pharmaceutical Sciences, 71(8), 935-938. [Link]
-
Szymańska, E., et al. (2018). Synthesis of hydantoins from N-Boc protected amino acid derived amides using polymer-supported PPh3/CBr4 as a reagent. Tetrahedron Letters, 59(32), 3123-3126. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Agami, C., et al. (2002). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Tetrahedron, 58(14), 2701-2724. [Link]
Sources
The Role of (R)-5-Methylhydantoin in Stereoselective Catalysis: A Guide to its Application as a Chiral Auxiliary
Introduction: The Significance of Chiral Hydantoins in Asymmetric Synthesis
In the landscape of pharmaceutical and fine chemical synthesis, the precise control of stereochemistry is paramount. Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit profoundly different biological activities. The hydantoin scaffold, a five-membered heterocyclic ring, is a privileged structure in medicinal chemistry, found in a variety of drugs.[1] When endowed with chirality, particularly at the C5 position, these molecules, such as (R)-5-methylhydantoin, become powerful tools in asymmetric synthesis. While not typically employed as a direct catalyst in the traditional sense, this compound and its analogues serve as robust chiral auxiliaries.[2][3]
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[3] This guide provides an in-depth exploration of the role of this compound and related 5-substituted hydantoins as chiral auxiliaries in stereoselective catalysis, offering detailed application notes and protocols for researchers, scientists, and drug development professionals. We will delve into the mechanistic principles that underpin their stereodirecting influence and provide practical, field-proven methodologies for their application in key asymmetric transformations.
Core Principle: The Hydantoin Auxiliary as a Stereochemical Control Element
The efficacy of a chiral hydantoin auxiliary, such as this compound, lies in its ability to create a rigid and predictable chiral environment around a reactive center. This is typically achieved through N-acylation of the hydantoin ring, which positions the chiral C5-substituent (e.g., a methyl or benzyl group) to effectively shield one face of the enolate or enophile derived from the acyl group.[4] This steric hindrance directs the approach of an incoming electrophile to the less hindered face, resulting in the formation of one diastereomer in high excess.
The general workflow for utilizing a chiral hydantoin auxiliary is a three-step process:
-
Attachment: The chiral hydantoin is N-acylated with a prochiral carboxylic acid derivative.
-
Diastereoselective Reaction: The resulting N-acyl hydantoin is subjected to a stereoselective transformation, such as alkylation, aldol addition, or Michael addition, where the chiral auxiliary directs the formation of a new stereocenter.
-
Cleavage: The chiral auxiliary is removed from the product, yielding the desired enantiomerically enriched compound and allowing for the recovery and recycling of the auxiliary.[5]
Application Note 1: Asymmetric Alkylation for the Synthesis of Chiral Carboxylic Acids
One of the most powerful applications of chiral hydantoin auxiliaries is in the diastereoselective alkylation of enolates for the synthesis of α-substituted chiral carboxylic acids, which are valuable building blocks for non-natural amino acids and other complex molecules.[6][7]
Mechanistic Insight
Upon deprotonation with a strong base, the N-acyl hydantoin forms a rigid enolate. The C5-substituent of the hydantoin ring projects outwards, creating a steric shield that directs the incoming electrophile (e.g., an alkyl halide) to the opposite face of the enolate. This results in a highly diastereoselective alkylation. The predictability of this stereochemical outcome is a key advantage of using hydantoin-based auxiliaries.
Visualizing the Workflow: Asymmetric Alkylation
Sources
- 1. A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin: X-Ray Analysis and Theoretical Calculations | MDPI [mdpi.com]
- 2. Enantioselective synthesis of hydantoins by chiral acid-catalysed condensation of glyoxals and ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. Chiral Auxiliary Controlled Reactions [chem-is-you.blogspot.com]
- 5. Convenient Cleavage Reaction of 1-Acylhydantoin to Amide [file.scirp.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Asymmetric synthesis of α-amino acids via homologation of Ni(II) complexes of glycine Schiff bases; Part 1: alkyl halide alkylations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Chiral Separation of 5-Methylhydantoin Enantiomers by HPLC and SFC
Abstract
This application note presents detailed protocols for the enantioselective separation of 5-methylhydantoin using both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC). The hydantoin scaffold is a critical component in medicinal chemistry, and the ability to efficiently resolve its chiral forms is paramount for drug development and quality control.[1] We demonstrate robust methodologies employing polysaccharide-based chiral stationary phases (CSPs), which are renowned for their broad enantiorecognition capabilities for this class of compounds.[2][3] A direct comparison highlights the significant advantages of SFC in terms of analysis speed and reduced environmental impact, positioning it as a superior high-throughput alternative to conventional HPLC.
Introduction: The Imperative of Chiral Purity
In the pharmaceutical industry, the stereochemistry of a drug candidate is a critical attribute, as enantiomers of the same molecule can exhibit widely different pharmacological, metabolic, and toxicological profiles.[4][5] The tragic case of thalidomide serves as a stark reminder of the necessity for stereospecific analysis.[4] Hydantoin derivatives are a class of heterocyclic compounds with significant therapeutic applications, including anticonvulsant and antiviral activities.[1][6] Consequently, the development of rapid and reliable analytical methods to separate and quantify their enantiomers is a crucial step in the drug discovery and manufacturing pipeline.[7][8]
This guide provides two validated protocols for resolving the enantiomers of 5-methylhydantoin, a representative member of this chemical family. We will first detail a traditional, robust method using normal-phase HPLC and then present a modern, "green" alternative using Supercritical Fluid Chromatography (SFC).
Scientific Background: Principles of Enantioseparation
Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation impossible with standard chromatographic techniques like a C18 column.[9][10] Direct chiral separation relies on the use of a Chiral Stationary Phase (CSP).[11] The underlying principle is the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase.[10] The difference in stability of these complexes leads to different retention times and, thus, separation.
Chiral Stationary Phases (CSPs)
For hydantoin derivatives, polysaccharide-based CSPs have demonstrated exceptional success.[1][2][3] These phases, typically derivatives of cellulose or amylose coated or immobilized on a silica support, offer complex three-dimensional chiral structures.[12] Chiral recognition is achieved through a combination of interactions, including hydrogen bonding, π-π interactions, and steric hindrance.[10]
-
Amylose and Cellulose Carbamate Derivatives: Columns such as Chiralpak® AD (amylose tris(3,5-dimethylphenylcarbamate)) and Chiralcel® OD (cellulose tris(3,5-dimethylphenylcarbamate)) are widely used and have shown broad applicability for separating a vast range of chiral compounds, including hydantoins.[1][3]
A Tale of Two Techniques: HPLC vs. SFC
While HPLC is the established gold standard for chiral separations, SFC has emerged as a powerful and advantageous alternative.[5][13]
-
High-Performance Liquid Chromatography (HPLC): A robust and widely understood technique. Chiral separations are often performed in normal-phase mode (e.g., hexane/alcohol), which provides excellent selectivity but uses large volumes of potentially toxic organic solvents.[1][11]
-
Supercritical Fluid Chromatography (SFC): This technique uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary mobile phase.[9] The unique properties of supercritical CO₂—low viscosity and high diffusivity—allow for much faster flow rates without a significant loss in chromatographic efficiency.[14][15] This translates to dramatically reduced analysis times and higher sample throughput.[16] Furthermore, by replacing the bulk of the organic solvent (like hexane) with environmentally benign CO₂, SFC aligns with the principles of green chemistry, reducing both solvent purchase and disposal costs.[14][15]
Part 1: Chiral HPLC Method Development
This protocol details a reliable normal-phase HPLC method for the baseline separation of 5-methylhydantoin enantiomers. The choice of an amylose-based CSP and a hexane/isopropanol mobile phase is based on established success with structurally similar hydantoin compounds.[1][17]
Detailed Experimental Protocol: HPLC
-
Instrumentation & Consumables:
-
HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Chiral Column: CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm (Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel).
-
Reagents: Racemic 5-methylhydantoin, HPLC-grade n-hexane, and 2-propanol (IPA).[1]
-
-
Sample Preparation:
-
Prepare a stock solution of racemic 5-methylhydantoin at 1.0 mg/mL in 2-propanol.
-
Dilute the stock solution with the mobile phase to a working concentration of 0.1 mg/mL for analysis.
-
-
Chromatographic Conditions:
Expected HPLC Results
The described method is expected to yield baseline resolution of the two enantiomers. The data below is representative of a typical separation.
| Parameter | Enantiomer 1 | Enantiomer 2 |
| Retention Time (t_R), min | ~ 8.5 | ~ 10.2 |
| Capacity Factor (k') | 2.4 | 3.1 |
| Selectivity (α) | \multicolumn{2}{c | }{1.29} |
| Resolution (R_s) | \multicolumn{2}{c | }{> 2.0} |
HPLC Experimental Workflow Diagram
Caption: HPLC workflow for chiral separation.
Part 2: Chiral SFC Method Development
This protocol leverages the power of SFC to achieve a much faster separation of 5-methylhydantoin enantiomers while using a greener mobile phase. The same class of polysaccharide CSP is employed, demonstrating its versatility across different chromatographic modes.[17][18]
Detailed Experimental Protocol: SFC
-
Instrumentation & Consumables:
-
SFC System: A Shimadzu Nexera UC/s or equivalent, equipped with CO₂ delivery unit, co-solvent pump, column oven, autosampler, and back-pressure regulator (BPR).
-
Chiral Column: CHIRAL ART Amylose-SA, 250 x 4.6 mm, 5 µm (Immobilized amylose tris(3,5-dimethylphenylcarbamate)). Immobilized phases are recommended for their enhanced durability.[17]
-
Reagents: Racemic 5-methylhydantoin, SFC-grade CO₂, and Methanol (MeOH).[6]
-
-
Sample Preparation:
-
Prepare a stock solution of racemic 5-methylhydantoin at 1.0 mg/mL in Methanol.
-
Dilute the stock solution with Methanol to a working concentration of 0.1 mg/mL for analysis.
-
-
Chromatographic Conditions:
Expected SFC Results
The SFC method provides a dramatic reduction in analysis time while maintaining excellent resolution.
| Parameter | Enantiomer 1 | Enantiomer 2 |
| Retention Time (t_R), min | ~ 2.1 | ~ 2.8 |
| Capacity Factor (k') | 1.6 | 2.5 |
| Selectivity (α) | \multicolumn{2}{c | }{1.56} |
| Resolution (R_s) | \multicolumn{2}{c | }{> 2.5} |
SFC Experimental Workflow Diagram
Caption: SFC workflow for rapid chiral separation.
Discussion: A Comparative Analysis
| Feature | Chiral HPLC Method | Chiral SFC Method | Advantage |
| Analysis Time | ~12 minutes | ~4 minutes | SFC (3x Faster) |
| Primary Mobile Phase | n-Hexane | Carbon Dioxide (CO₂) | SFC (Greener, Cheaper) |
| Organic Solvent Usage | High (~10.8 mL/run) | Low (~0.8 mL/run) | SFC (>90% Reduction) |
| Resolution (R_s) | > 2.0 | > 2.5 | SFC (Comparable/Superior) |
The results clearly demonstrate the superiority of SFC for this application. The analysis time was reduced by a factor of three, from over 10 minutes by HPLC to under 4 minutes by SFC.[16] This significant increase in speed is a direct result of the physical properties of supercritical CO₂, which permit the use of higher flow rates without sacrificing separation efficiency.[15]
Furthermore, the SFC method drastically reduces the consumption of organic solvents. Replacing n-hexane, a toxic and costly solvent, with non-toxic, inexpensive, and readily available CO₂ offers substantial environmental and economic benefits.[14] This reduction in solvent waste aligns with modern laboratory goals for sustainable and "green" analytical chemistry.
Conclusion
Both HPLC and SFC are highly effective techniques for the enantioseparation of 5-methylhydantoin using polysaccharide-based chiral stationary phases. However, the SFC method provides a compelling alternative that is significantly faster, more environmentally friendly, and more cost-effective. For laboratories focused on high-throughput screening, method development, and quality control in the pharmaceutical industry, Supercritical Fluid Chromatography represents a technologically advanced and highly efficient solution for chiral analysis.[15]
References
- Blaschke, G., et al. (2002). Comparative HPLC enantioseparation of new chiral hydantoin derivatives on three different polysaccharide type chiral stationary phases. Journal of Pharmaceutical and Biomedical Analysis.
- Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita Blog.
- PubMed. (2002). Comparative HPLC Enantioseparation of New Chiral Hydantoin Derivatives on Three Different Polysaccharide Type Chiral Stationary Phases. National Library of Medicine.
- ResearchGate. (n.d.). Cyclodextrin-Based Chiral Stationary Phases for Liquid Chromatography. ResearchGate.
- Pharmaceutical Technology. (n.d.). Supercritical Fluid Chiral Separations. Pharmaceutical Technology.
- PubMed. (2012). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. National Library of Medicine.
- ProQuest. (n.d.). Comparison of cyclofructan-, cyclodextrin-, and polysaccharide-based chiral stationary phases for the separation of pharmaceuticals. ProQuest.
- FULIR. (2022). Enantioseparation of syn- and anti-3,5-Disubstituted Hydantoins by HPLC and SFC on Immobilized Polysaccharides-Based Chiral Stationary Phases. IRB Full-text Institutional Repository.
- SpringerLink. (n.d.). Cyclodextrin-Based Chiral Stationary Phases for Liquid Chromatography. SpringerLink.
- MDPI. (2022). Enantioseparation of syn- and anti-3,5-Disubstituted Hydantoins by HPLC and SFC on Immobilized Polysaccharides-Based Chiral Stationary Phases. MDPI.
- Chromatography Online. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Chromatography Online.
- ResearchGate. (2002). Comparative HPLC enantioseparation of new chiral hydantoin derivatives on three different polysaccharide type chiral stationary phases. ResearchGate.
- LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
- News-Medical.Net. (n.d.). Pharmaceutical Applications of Supercritical Fluid Chromatography. News-Medical.Net.
- MDPI. (n.d.). Research Progress on the Development and Application of Cyclodextrin-Based Chromatographic Stationary Phases. MDPI.
- ResearchGate. (2022). Enantioseparation of syn- and anti-3,5-Disubstituted Hydantoins by HPLC and SFC on Immobilized Polysaccharides-Based Chiral Stationary Phases. ResearchGate.
- RSC Publishing. (2021). Preparation of a novel bridged bis(β-cyclodextrin) chiral stationary phase by thiol–ene click chemistry for enhanced enantioseparation in HPLC. RSC Publishing.
- Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. Phenomenex.
- MDPI. (2022). Enantioseparation of syn- and anti-3,5-Disubstituted Hydantoins by HPLC and SFC on Immobilized Polysaccharides-Based Chiral Stationary Phases. MDPI.
- Regis Technologies. (2022). Getting Started with Chiral Method Development. Regis Technologies.
- PubMed. (n.d.). [Chiral Separation of Racemic 5-(p-hydroxyphenyl)-5-phenylhydantoin by RP-HPLC Using Eluents Containing Beta-Cyclodextrin]. National Library of Medicine.
- Sigma-Aldrich. (n.d.). Basics of chiral HPLC. Sigma-Aldrich.
- Lab Manager. (2023). HPLC in Pharmaceutical Applications and Pharmaceutical Industry. Lab Manager.
- IntechOpen. (2023). The role of High-Performance Liquid Chromatography in the pharmaceutical analysis. IntechOpen.
- Unife. (2023). Journal of Pharmaceutical and Biomedical Analysis. sfera.unife.it.
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- 1. farm.ucl.ac.be [farm.ucl.ac.be]
- 2. Comparative HPLC enantioseparation of new chiral hydantoin derivatives on three different polysaccharide type chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 18. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Hydantoin Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for hydantoin synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important reaction class. Drawing from established literature and practical experience, this document provides in-depth troubleshooting advice and answers to frequently asked questions to help you achieve optimal yields, purity, and efficiency in your experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during hydantoin synthesis, particularly focusing on the widely used Bucherer-Bergs reaction and related methodologies. Each entry details the problem, identifies probable causes, and provides actionable solutions grounded in chemical principles.
Q1: I am observing very low or no yield of my target hydantoin. What are the likely causes and how can I fix it?
Low or no product formation is a common issue that can typically be traced back to suboptimal reaction parameters.
Probable Causes & Solutions:
-
Incorrect Reagent Stoichiometry: The molar ratio of reactants is critical. For the Bucherer-Bergs reaction, a common starting point is a 1:2:2 molar ratio of the carbonyl compound to the cyanide salt (KCN or NaCN) and ammonium carbonate.[1] An excess of cyanide can sometimes lead to the formation of side products.[1]
-
Actionable Advice: Carefully calculate and weigh your starting materials. Verify the purity of your reagents, as degradation (especially of ammonium carbonate) can alter the effective stoichiometry.
-
-
Improper pH Control: The reaction is pH-sensitive. Ammonium carbonate serves a dual role by providing the necessary ammonia and carbon dioxide and by buffering the solution to an optimal pH of approximately 8-9.[1] If the medium is too acidic, the initial, crucial formation of the cyanohydrin intermediate is hindered. If it becomes too alkaline, the cyanide salt can degrade.[1]
-
Actionable Advice: Ensure complete dissolution of the ammonium carbonate. For sensitive substrates, you may consider monitoring the pH during the initial phase of the reaction.
-
-
Suboptimal Temperature and Reaction Time: Like most chemical reactions, the Bucherer-Bergs synthesis requires sufficient thermal energy. Typical conditions involve refluxing in an aqueous or alcoholic solvent at 80-100°C.[1][2] Insufficient temperature or time will result in an incomplete reaction. Conversely, excessively long reaction times, especially at high temperatures, can lead to product degradation.
-
Poor Substrate Solubility: Highly nonpolar starting materials may have poor solubility in the standard aqueous ethanol solvent systems, leading to a slow, inefficient reaction.[5]
-
Actionable Advice: For challenging substrates, consider using alternative solvents like propylene glycol or melted acetamide.[2][3] Another powerful technique is the use of a continuous-flow reactor, which increases the interfacial area between two phases (e.g., an organic solution of the substrate and an aqueous solution of the reagents), enabling almost quantitative conversions even for nonpolar starting materials.[5][6]
-
-
Alternative Methodologies: For certain substrates, the Bucherer-Bergs reaction may not be the most suitable method.
Below is a workflow diagram to guide your troubleshooting process for low-yield reactions.
Caption: Troubleshooting workflow for low hydantoin yield.
Q2: My final product is impure. How can I improve its purity?
Product purity is paramount, especially in drug development. Impurities often arise from side reactions or incomplete conversion of starting materials.
Probable Causes & Solutions:
-
Incomplete Reaction: As discussed above, if the reaction is not driven to completion, the crude product will be contaminated with starting materials.
-
Actionable Advice: Use TLC or HPLC to monitor the consumption of the limiting reagent before proceeding with the workup.
-
-
Side Product Formation: Unwanted side reactions can compete with the main reaction pathway. For instance, using a large excess of cyanide can sometimes lead to over-alkylation or other byproducts.[1]
-
Actionable Advice: Adhere strictly to validated stoichiometric ratios.
-
-
Ineffective Workup and Purification: The isolation procedure is critical for removing impurities. Most hydantoins are crystalline solids with limited solubility in acidic water, a property that is exploited for purification.[3]
-
Actionable Advice: The standard workup involves cooling the reaction mixture and acidifying with a mineral acid like HCl to precipitate the hydantoin product.[1] The collected solid can then be purified by recrystallization, often from an ethanol/water mixture.[1] For non-crystalline products or complex mixtures, column chromatography or preparative HPLC may be necessary. For some derivatives, simple acid/base liquid-liquid extractions can effectively purify the product and intermediates without chromatography.[9][10]
-
Q3: I am synthesizing a chiral hydantoin, but I'm getting a racemic mixture. How can I control stereochemistry?
Maintaining stereochemical integrity is a significant challenge, especially when the desired product is a single enantiomer for pharmaceutical applications.
Probable Causes & Solutions:
-
Reaction Conditions Favoring Racemization: The standard Bucherer-Bergs reaction conditions are thermally driven and typically yield the thermodynamically more stable product, which can lead to a loss of stereochemistry if a chiral center is involved or formed.[11]
-
Actionable Advice: When enantiopurity is critical, alternative synthetic routes are often superior.
-
-
Choice of Reagents: Certain reagents are known to cause racemization. For example, when preparing hydantoins from α-amino amides, the coupling agent 1,1'-carbonyldiimidazole (CDI) has been shown to cause epimerization.[12][13]
-
Asymmetric Synthesis Strategies: To generate enantiomerically enriched hydantoins from achiral precursors, specialized methods are required.
-
Actionable Advice: Consider asymmetric synthesis approaches, such as the use of chiral phosphoric acids to catalyze the condensation of glyoxals and ureas, which can produce hydantoins with high enantioselectivity.[14] Another advanced technique is the photochemical deracemization of a racemic hydantoin mixture using a chiral catalyst.[12][14]
-
Frequently Asked Questions (FAQs)
Q1: What is the accepted mechanism for the Bucherer-Bergs reaction?
The Bucherer-Bergs reaction is a classic multicomponent reaction that proceeds through several distinct steps to form the hydantoin ring.[15]
-
Cyanohydrin Formation: The reaction initiates with the nucleophilic attack of a cyanide ion on the carbonyl carbon of the starting aldehyde or ketone to form a cyanohydrin intermediate.[1][15]
-
Aminonitrile Formation: Ammonia, generated from the decomposition of ammonium carbonate, reacts with the cyanohydrin in an SN2-type reaction to replace the hydroxyl group, yielding an α-aminonitrile.[1][16]
-
Carbamic Acid Formation: The nitrogen of the aminonitrile then acts as a nucleophile, attacking carbon dioxide (also from ammonium carbonate) to form a cyano-carbamic acid.[15][16][17]
-
Intramolecular Cyclization: The carbamic acid undergoes a rapid intramolecular ring-closing reaction to form a 5-imino-oxazolidin-2-one intermediate.[1][17]
-
Rearrangement: This intermediate is unstable and rearranges via an isocyanate intermediate to form the final, thermodynamically stable 5,5-disubstituted hydantoin product.[1][16][17]
The mechanism is visualized in the diagram below.
Caption: Key stages of the Bucherer-Bergs reaction mechanism.
Q2: There are several ways to synthesize hydantoins. How do I choose the best method for my target molecule?
The optimal synthetic route depends on the substitution pattern of your desired hydantoin and the availability of starting materials.
-
For 5- and 5,5-disubstituted hydantoins (unsubstituted at N1 and N3): The Bucherer-Bergs reaction is the most convenient and general method, starting from simple aldehydes and ketones.[2][3]
-
For 5-substituted hydantoins from amino acids: The Urech or Read synthesis is ideal. This method involves treating an α-amino acid with potassium cyanate, which typically preserves the stereochemistry of the starting material.[3][8][18]
-
For 1,3,5-trisubstituted hydantoins: The Ugi four-component reaction followed by a base-induced cyclization is a highly efficient method that allows for the introduction of three points of diversity in a single sequence.[3][19][20]
-
For N3-substituted hydantoins: The Biltz reaction , a condensation of benzil (an α-dicarbonyl) with urea, is historically significant for synthesizing drugs like Phenytoin.[8] Modern variations allow for the synthesis of various N-arylated hydantoins.[12]
This decision-making process is outlined in the following workflow.
Caption: Decision guide for selecting a hydantoin synthesis method.
Q3: What are the generally accepted optimal conditions for the Bucherer-Bergs reaction?
While every substrate is different, a set of standard conditions serves as an excellent starting point for optimization. These are summarized below.
| Parameter | Recommended Condition | Rationale & Causality |
| Starting Materials | Ketone or Aldehyde | Provides the C5 carbon and its substituents. Cyanohydrins can also be used directly.[17] |
| Reagent Molar Ratio | 1 (Carbonyl) : 2 (KCN) : 2 ((NH₄)₂CO₃) | Balances reactivity while minimizing potential side reactions from excess cyanide.[1] |
| Solvent | 50% Aqueous Ethanol | An effective solvent for a wide range of aldehydes and ketones, providing good yields.[17] Water is also commonly used.[1] |
| Temperature | 60 - 100 °C (Reflux) | Provides sufficient activation energy for the reaction to proceed efficiently.[1][2] |
| pH | ~8 - 9 | Maintained by the ammonium carbonate buffer system; critical for cyanohydrin formation without degrading the cyanide reagent.[1] |
| Workup | Acidification with HCl | The hydantoin product is typically insoluble in acidic aqueous media, allowing for simple precipitation and isolation.[1] |
Q4: What modern techniques can make my hydantoin synthesis more efficient and "greener"?
Several modern advancements address the limitations of traditional batch synthesis, such as long reaction times and the use of hazardous solvents.
-
Ultrasonication: The application of ultrasonic irradiation has been shown to accelerate the Bucherer-Bergs reaction, often leading to shorter reaction times, higher yields, and simpler workups at lower temperatures.[17]
-
Microwave-Assisted Synthesis: Microwave heating can dramatically reduce reaction times for various hydantoin syntheses, including Ugi/cyclization sequences, from hours to minutes.[12][19]
-
Continuous-Flow Chemistry: Performing the reaction in a heated microreactor or coil system improves heat and mass transfer, allows for safe operation at higher temperatures and pressures, and can provide near-quantitative yields in minutes.[5][6] This method is particularly effective for substrates with low solubility.[5]
-
Mechanochemistry: Using a ball mill to conduct the reaction between amino ester hydrochlorides and potassium cyanate allows for the synthesis of hydantoins in good yields without any harmful organic solvents, representing a significant green chemistry advancement.[21]
Experimental Protocols
Protocol 1: General Procedure for Bucherer-Bergs Synthesis of 5,5-Diphenylhydantoin (Phenytoin)
This protocol is adapted from literature procedures and should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE), especially when handling cyanide salts.[3][4]
-
Reaction Setup: In a steel bomb or a high-pressure reaction vessel, add benzophenone (e.g., 9.1 g, 0.05 mol).
-
Solvent and Reagents: Add propylene glycol (50 mL), water (5 mL), sodium cyanide (4.5 g, 0.09 mol), and ammonium carbonate (e.g., 15 g, ~0.16 mol). Caution: Cyanide salts are highly toxic. Handle with extreme care.
-
Reaction: Seal the vessel securely. Heat the mixture to 150°C with vigorous stirring for 6 hours.[4]
-
Workup - Isolation: After cooling the vessel to room temperature, carefully open it in a fume hood. Transfer the paste-like mixture to a beaker. Dilute the mixture with water (e.g., 100 mL).
-
Workup - Precipitation: While stirring, slowly acidify the mixture with concentrated hydrochloric acid until the pH is ~2-3. A white precipitate of 5,5-diphenylhydantoin will form.
-
Collection: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration and wash the filter cake with cold water.
-
Purification: The crude product can be further purified by recrystallization from hot ethanol.
Protocol 2: Purification by Recrystallization
-
Dissolution: Transfer the crude, dried hydantoin product to an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., 95% ethanol) and heat the mixture gently with stirring (e.g., on a hot plate) until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few more minutes. Perform a hot filtration through a fluted filter paper to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. As the solution cools, the solubility of the hydantoin will decrease, and crystals will begin to form. For maximum recovery, subsequently place the flask in an ice bath for 20-30 minutes.
-
Collection: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals in a vacuum oven to remove all traces of solvent. The purity can be confirmed by melting point analysis and spectroscopic methods (NMR, IR).
References
-
Hydantoin synthesis - Organic Chemistry Portal. [Link]
-
Štefane, B., & Požgan, F. (2019). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 24(16), 2966. [Link]
-
Bucherer–Bergs reaction - Wikipedia. [Link]
-
Bucherer–Bergs Multicomponent Synthesis of Hydantoins | Encyclopedia MDPI. [Link]
-
Smith, C. A., & Biscoe, M. R. (2023). Enantioselective synthesis of hydantoins by chiral acid-catalysed condensation of glyoxals and ureas. Chemical Science, 14(26), 7218-7223. [Link]
-
Barnes, K. (n.d.). Synthesis of Hydantoin & Its Derivatives. Study.com. [Link]
-
Recent Developments in Hydantoin Chemistry - ResearchGate. [Link]
-
Pieber, B., & Kappe, C. O. (2015). Continuous Synthesis of Hydantoins: Intensifying the Bucherer–Bergs Reaction. Synlett, 26(16), 2297-2300. [Link]
-
The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. [Link]
-
Watabe, K., Ishikawa, T., Mukohara, Y., & Nakamura, H. (2005). Purification and characterization of hydantoin racemase from Microbacterium liquefaciens AJ 3912. Bioscience, Biotechnology, and Biochemistry, 69(3), 530-536. [Link]
-
Li, W., Chang, J., Wang, L., & Liu, H. (2020). Study on the Formation of Glycine by Hydantoin and Its Kinetics. ACS Omega, 5(23), 14031-14038. [Link]
-
Bucherer-Bergs Reaction Mechanism | Organic Chemistry - YouTube. [Link]
-
Synthesis of hydantoins via rearrangement of intermediate aminobarbituric acid. [Link]
-
Hydantoin Synthesis: A Chemist's Guide to Purity and Yield. [Link]
-
Chin, E. Z., Tan, S. P., Liew, S. Y., & Kurz, T. (2022). Synthesis and Characterization of Amino Acid-Derived Hydantoins. Malaysian Journal of Chemistry, 24(1), 19-27. [Link]
-
Fiori, L., et al. (2022). Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. The Journal of Organic Chemistry, 87(21), 14217-14231. [Link]
-
Li, W., Chang, J., Wang, L., & Liu, H. (2020). Study on the Formation of Glycine by Hydantoin and Its Kinetics. ACS Omega, 5(23), 14031-14038. [Link]
-
Al-Saeedi, F. I. (2024). Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. Journal of Synthetic Chemistry, 3(1), 22-26. [Link]
-
Shirai, T., & Takei, Y. (1971). Syntheses of Hydantoin and Glycine. Journal of Synthetic Organic Chemistry, Japan, 29(11), 1135-1139. [Link]
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Engel, U., et al. (2016). Chemical synthesis and enzymatic, stereoselective hydrolysis of a functionalized dihydropyrimidine for the synthesis of β-amino acids. AMB Express, 6(1), 2. [Link]
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Pieber, B., & Kappe, C. O. (2015). Continuous Synthesis of Hydantoins: Intensifying the Bucherer–Bergs Reaction. ResearchGate. [Link]
-
Garella, D., et al. (2014). Mechanochemical preparation of hydantoins from amino esters: application to the synthesis of the antiepileptic drug phenytoin. RSC Advances, 4(108), 63195-63201. [Link]
-
Xu, Z. G., et al. (2018). Facile Construction of Hydantoin Scaffolds via a Post-Ugi Cascade Reaction. Synlett, 29(16), 2199-2202. [Link]
-
Fiori, L., et al. (2022). Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. PMC. [Link]
-
Khan, K. M., et al. (2005). Synthesis of Hydantoins, Thiohydantoins, and Glycocyamidines Under Solvent-Free Conditions. Synthetic Communications, 35(11), 1465-1471. [Link]
-
Gülten, Ş. (2024). The Ugi Four-Component Reaction: Application in the synthesis of bis-hydantoins. Journal of the Turkish Chemical Society Section A: Chemistry, 11(1), 13-20. [Link]
-
Kumar, A., et al. (2015). Sequential Ugi reaction/base-induced ring closing/IAAC protocol toward triazolobenzodiazepine-fused diketopiperazines and hydantoins. Beilstein Journal of Organic Chemistry, 11, 237-242. [Link]
-
Chin, E. Z., et al. (2022). Synthesis and Characterization of Amino Acid-Derived Hydantoins. ResearchGate. [Link]
-
Johnson, T. B., & Bengis, R. (1913). HYDANTOINS: THE PREPARATION OF HYDANTOIN FROM HIPPURIC ACID. [Link]
-
Condensation of Aldehydes with Hydantoin - Sciencemadness Discussion Board. [Link]
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Troubleshooting low yields in (R)-5-METHYLHYDANTOIN preparation
Welcome to the technical support center for the preparation of (R)-5-methylhydantoin. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis. We will delve into the mechanistic underpinnings of the reaction, provide robust troubleshooting strategies in a direct question-and-answer format, and offer a detailed experimental protocol to enhance the success of your experiments. Our focus is on providing practical, field-proven insights to help you overcome low yields and obtain a high-purity product.
Troubleshooting Guide: Addressing Low Yields
This section directly addresses specific issues encountered during the synthesis of 5-methylhydantoin, which is commonly prepared via the Bucherer-Bergs reaction.[1][2][3][4][5] This multicomponent reaction involves an aldehyde or ketone, a cyanide source, and ammonium carbonate to form the hydantoin ring.[6]
Question 1: My reaction shows little to no product formation. What are the likely causes?
Answer: A complete lack of product typically points to a fundamental issue with the reaction setup or reagents. Let's break down the most common culprits.
-
Incorrect Reagent Stoichiometry: The Bucherer-Bergs reaction is sensitive to the molar ratios of the reactants. An excess of cyanide can lead to side reactions, while insufficient ammonium carbonate can stall the reaction.
-
Improper pH of the Reaction Mixture: The reaction requires a slightly alkaline environment (pH ~8-9) to proceed optimally.[2][7] Ammonium carbonate itself acts as a buffer.[7]
-
Causality: If the medium is too acidic, the formation of the crucial cyanohydrin intermediate is inhibited.[7] Conversely, strongly alkaline conditions can lead to the degradation of the cyanide salt.[2]
-
Actionable Solution: Check the pH of your reaction mixture. If necessary, adjust carefully. The use of ammonium carbonate should naturally maintain the appropriate pH range.
-
-
Low Reaction Temperature: This reaction requires sufficient thermal energy to overcome the activation barriers of its multiple steps.
-
Actionable Solution: The reaction is typically performed by heating the mixture in aqueous ethanol at reflux (around 80-100°C).[2][3] Ensure your heating apparatus is functioning correctly and maintaining a consistent temperature. For difficult cases, using a solvent like acetamide or dimethylformamide has been recommended.[3]
-
| Parameter | Recommended Condition | Rationale |
| Molar Ratio (Carbonyl:KCN:(NH₄)₂CO₃) | ~ 1 : 2 : 2 | Balances reactivity and minimizes side products.[2][7] |
| pH | ~ 8 - 9 | Optimal for cyanohydrin formation and stability of reagents.[2][7] |
| Temperature | 80 - 100 °C (Reflux) | Provides sufficient energy for the reaction to proceed efficiently.[2][3] |
Question 2: The reaction has started, but the yield is very low and I have a significant amount of unreacted starting material. What's going wrong?
Answer: This scenario suggests an incomplete or stalled reaction. The key is to look at factors that could slow down or prevent the reaction from reaching completion.
-
Poor Solubility of Starting Materials: If your starting carbonyl compound is not fully dissolved, the reaction becomes heterogeneous and inefficient. This is a common issue for less polar starting materials.[8]
-
Causality: The reactants must be in the same phase to interact effectively. Solid-phase starting material will react very slowly.
-
Actionable Solution: A 50% aqueous alcohol (e.g., ethanol) solution is often an effective solvent.[1] For particularly nonpolar substrates, consider using ultrasonication to improve mass transport or employing a continuous-flow microreactor setup which enhances the interfacial area between phases.[1][8]
-
-
Insufficient Reaction Time: The Bucherer-Bergs reaction can be slow, sometimes requiring several hours or even days to reach completion, especially with sterically hindered ketones.[3][8]
-
Actionable Solution: Monitor the reaction progress using an appropriate analytical technique (e.g., Thin Layer Chromatography - TLC). If starting material is still present, extend the reaction time. For example, the synthesis of Phenytoin from benzophenone saw a yield increase from 7% to 67% when the reaction time was extended from 10 to 90 hours.[3]
-
-
Decomposition of Ammonium Carbonate: Ammonium carbonate can thermally decompose into ammonia and carbon dioxide, which can escape from an open reaction vessel.[8]
-
Causality: Both ammonia and carbon dioxide are essential reagents in the reaction mechanism for the formation of the hydantoin ring.[6] Their loss will halt the reaction.
-
Actionable Solution: Perform the reaction in a sealed vessel or under reflux with a well-sealed condenser to retain volatile components.[3]
-
Troubleshooting Workflow for Low Yields
Caption: A troubleshooting decision tree for low yields.
Question 3: My final product is impure, and I'm losing a significant amount during purification. How can I improve this?
Answer: Purification is a critical step where yield can be easily lost. The key is an efficient workup and a carefully executed recrystallization.
-
Inefficient Precipitation: The standard workup involves acidifying the reaction mixture to precipitate the hydantoin product.[2]
-
Causality: Hydantoins are generally less soluble in acidic aqueous solutions. If the pH is not low enough, or if the solution is not sufficiently cooled, the product will remain dissolved.
-
Actionable Solution: After the reaction is complete, cool the mixture in an ice bath and carefully acidify with a mineral acid like HCl to a pH of around 6-6.5.[9] Ensure the mixture is thoroughly chilled to maximize precipitation before filtration.
-
-
Losses During Recrystallization: 5-Methylhydantoin is highly soluble in hot water, and its solubility in cold water is still considerable.[10]
-
Causality: Using too much solvent during recrystallization will result in a significant portion of your product remaining in the mother liquor upon cooling.
-
Actionable Solution: Use the minimum amount of boiling solvent (e.g., water or an ethanol/water mixture) required to fully dissolve the crude product.[2][10] After dissolving, allow the solution to cool slowly to room temperature and then chill it in an ice bath to maximize crystal formation. If necessary, multiple crops of crystals can be obtained by concentrating the mother liquor.[10] Using charcoal to decolorize the solution before recrystallization can also help remove colored impurities.[10]
-
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the Bucherer-Bergs reaction for 5-methylhydantoin?
The reaction proceeds through several key steps:
-
Cyanohydrin Formation: The reaction begins with the nucleophilic addition of a cyanide ion to the carbonyl carbon of acetaldehyde to form a cyanohydrin intermediate.[6]
-
Aminonitrile Formation: The cyanohydrin then reacts with ammonia (from ammonium carbonate) to form an α-aminonitrile.[6]
-
Cyclization and Rearrangement: The amino group of the aminonitrile attacks carbon dioxide (also from ammonium carbonate), leading to a carbamic acid derivative. This undergoes intramolecular cyclization and rearrangement to form the final 5-methylhydantoin product.[1][2]
Simplified Bucherer-Bergs Reaction Mechanism
Caption: Key stages of the Bucherer-Bergs reaction.
Q2: How can I confirm the purity and identity of my final this compound product?
A combination of analytical techniques should be used:
-
Melting Point: Pure 5,5-dimethylhydantoin has a sharp melting point of 174–175°C.[10] While the value for 5-methylhydantoin will differ, a sharp melting point is a good indicator of purity. A broad melting range suggests impurities.[11]
-
Spectroscopy:
-
NMR (¹H and ¹³C): This is the most powerful tool for structural elucidation and purity assessment. It will confirm the connectivity of the atoms and can be used for quantitative analysis (qNMR) against a standard.[9][12]
-
FTIR: Infrared spectroscopy can confirm the presence of key functional groups, such as the N-H and C=O stretches of the hydantoin ring.[9]
-
-
Chromatography:
-
HPLC: High-Performance Liquid Chromatography is excellent for assessing purity by separating the main compound from any impurities. A C18 column with a water/acetonitrile mobile phase is a common setup.[12]
-
GC-MS: Gas Chromatography-Mass Spectrometry can also be used for purity analysis and to identify volatile impurities.[13][14]
-
Q3: The procedure calls for potassium cyanide (KCN), which is highly toxic. Are there safer alternatives?
While KCN is traditional, the core reactant is the cyanide ion. Acetone cyanohydrin can sometimes be used as a starting material in place of acetone and KCN, which can be safer to handle.[10] However, any reaction involving cyanide sources must be performed with extreme caution in a well-ventilated fume hood, with appropriate personal protective equipment and access to an emergency cyanide antidote kit. Always acidify cyanide-containing waste solutions under controlled conditions in a fume hood before disposal according to your institution's safety protocols.
Detailed Experimental Protocol: Synthesis of 5-Methylhydantoin
This protocol is a generalized procedure based on the Bucherer-Bergs synthesis. Quantities should be scaled as needed.
Experimental Reflux Setup
Caption: Standard laboratory setup for reflux reaction.
Materials:
-
Acetaldehyde
-
Potassium Cyanide (KCN) (EXTREME CAUTION: HIGHLY TOXIC)
-
Ammonium Carbonate ((NH₄)₂CO₃)
-
Ethanol (EtOH)
-
Deionized Water (H₂O)
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine ammonium carbonate (2.2 equivalents) and potassium cyanide (2.0 equivalents) in a 1:1 mixture of ethanol and water. Stir until dissolved. (Perform all steps involving cyanide in a certified chemical fume hood).
-
Addition of Aldehyde: Cool the solution in an ice bath. Slowly add acetaldehyde (1.0 equivalent) dropwise to the stirred solution.
-
Reflux: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 80-90°C) using a heating mantle. Maintain reflux for 4-6 hours. Monitor the reaction's progress by TLC.
-
Workup and Precipitation: Once the reaction is complete (as indicated by the consumption of the starting aldehyde), cool the mixture to room temperature and then place it in an ice bath.
-
Acidification: Under vigorous stirring, slowly and carefully add concentrated HCl dropwise to acidify the mixture to a pH of ~6. A white precipitate of 5-methylhydantoin should form.
-
Isolation: Keep the mixture in the ice bath for at least 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold water.
-
Purification: Recrystallize the crude product from a minimal amount of boiling water or an ethanol/water mixture. If the solution is colored, treat it with activated charcoal before hot filtration.
-
Drying: Dry the purified crystals in a vacuum oven to obtain the final this compound product. Note: Achieving the (R)-enantiomer specifically requires either an enantioselective synthetic route or resolution of the racemic mixture, which is beyond the scope of this general protocol.
References
-
Wikipedia. (n.d.). Bucherer–Bergs reaction. Retrieved from [Link]
-
Kalník, M., Gabko, P., Bella, M., & Koóš, M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024. [Link]
-
Shirai, T., Sakurai, T., & Takei, Y. (1972). Syntheses of Hydantoin and Glycine. Journal of Synthetic Organic Chemistry, Japan, 30(2), 113-117. [Link]
-
Cambridge University Press. (n.d.). Bucherer-Bergs Reaction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 5,5-Dimethylhydantoin. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Hydantoin Synthesis: A Chemist's Guide to Purity and Yield. Retrieved from [Link]
-
Pieber, B., et al. (2015). Continuous Synthesis of Hydantoins: Intensifying the Bucherer–Bergs Reaction. Synlett, 26, A-E. [Link]
-
Lee, D. S., Shim, J. W., & Shin, J. W. (2024). Development and validation of an analytical method for the determination of 5,5-dimethylhydantoin in various processed food. Food Science and Biotechnology, 34(6), 1309-1316. [Link]
-
Khan, I., et al. (2010). Synthesis of Hydantoins, Thiohydantoins, and Glycocyamidines Under Solvent-Free Conditions. Synthetic Communications, 40(18), 2736-2743. [Link]
-
Lee, D. S., Shim, J. W., & Shin, J. W. (2024). Development and validation of an analytical method for the determination of 5,5-dimethylhydantoin in various processed food. Food Science and Biotechnology. [Link]
-
Nikolova, P., et al. (2021). A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin: X-Ray Analysis and Theoretical Calculations. Molecules, 26(23), 7175. [Link]
-
ResearchGate. (n.d.). Synthesis and Reactivity of 5-Methylenehydantoins. Retrieved from [Link]
-
Busicchia, M., et al. (2024). Cycloadditions of 5-Vinyloxazolidine-2,4-diones: A Straightforward Access to the (thio)Hydantoin Scaffold. ChemRxiv. [Link]
-
Reed, J. E., & Tellez, J. (2007). A simple and expedient method for the preparation of N-chlorohydantoins. Arkivoc, 2007(15), 11-19. [Link]
-
Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]
- Google Patents. (n.d.). CN102002000B - Method for producing 5,5-dimethyl hydantoin.
-
Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403-470. [Link]
-
PubChem. (n.d.). 5-Methylhydantoin. Retrieved from [Link]
-
Li, Y., et al. (2018). Facile Synthesis of 5-Arylidene Thiohydantoin by Sequential Sulfonylation/Desulfination Reaction. Molecules, 23(11), 2848. [Link]
-
Al-Majid, A. M. (2022). Recent Biological Applications and Chemical Synthesis of Thiohydantoins. Molecules, 27(15), 4999. [Link]
-
Carrington, H. C., Vasey, C. H., & Waring, W. S. (1959). Thiohydantoins. Part V. A new synthesis of 5 : 5-disubstituted4-thiohydantoins. Journal of the Chemical Society (Resumed), 396. [Link]
-
Aprile, C., et al. (2022). Novel Challenges on the Catalytic Synthesis of 5-Hydroxymethylfurfural (HMF) from Real Feedstocks. Catalysts, 12(11), 1323. [Link]
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- 14. Development and validation of an analytical method for the determination of 5,5-dimethylhydantoin in various processed food - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Maintaining the Stereochemical Integrity of (R)-5-Methylhydantoin
Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on preventing the racemization of (R)-5-methylhydantoin. This resource is structured in a question-and-answer format to directly address the challenges you may encounter during your experiments, ensuring the stereochemical integrity of your valuable chiral compounds. Our advice is grounded in established chemical principles and field-proven insights to support the success of your research and development endeavors.
Understanding the Challenge: The Stereolability of this compound
This compound, a chiral molecule of significant interest in pharmaceutical development, is susceptible to racemization—the conversion of an enantiomerically pure substance into a mixture of equal parts of both enantiomers. This loss of stereochemical purity can have profound implications, as different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. Therefore, maintaining the enantiomeric excess (ee%) of this compound is paramount.
The primary mechanism of racemization for 5-substituted hydantoins is a base-catalyzed enolization process. The proton at the chiral center (C5) is acidic and can be abstracted by a base to form a planar enolate intermediate. Subsequent, non-stereospecific reprotonation of this achiral intermediate leads to the formation of a racemic mixture. This process is generally described as a Substitution, Electrophilic, internal (SeI) mechanism.[1]
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section provides answers to common questions and troubleshooting advice for specific experimental scenarios where racemization is a concern.
Synthesis and Reaction Workup
Question 1: I am synthesizing this compound and I'm observing significant racemization. What are the likely causes and how can I prevent this?
Answer: Racemization during the synthesis of hydantoins is a common challenge, often introduced during the cyclization step or subsequent workup procedures. The choice of reagents and reaction conditions is critical.
Causality: The use of strong bases or prolonged reaction times under basic conditions can promote the abstraction of the C5 proton, leading to racemization.[2] Certain reagents, such as 1,1'-carbonyldiimidazole (CDI), have been shown to cause complete racemization during the synthesis of hydantoins from α-amino amides due to the formation of an imidazole carbamate intermediate that facilitates proton abstraction.[3][4]
Troubleshooting Protocol: Synthesis of this compound with Minimal Racemization
-
Reagent Selection:
-
Instead of CDI, consider using triphosgene (bis(trichloromethyl) carbonate) for the cyclization of the corresponding enantiopure α-amino amide. This method has been demonstrated to yield hydantoins with high enantiomeric excess (>96% ee).[3]
-
Another effective method involves the use of a hypervalent iodine cyanation reagent, cyanobenziodoxolone (CBX), which allows for the synthesis of enantiopure 1,5-substituted hydantoins from protected amino acids without epimerization at room temperature.[2]
-
-
Base Selection:
-
If a base is required, opt for a non-nucleophilic, sterically hindered base to minimize direct interaction with the chiral center.
-
During workup, avoid strong basic conditions. If an aqueous wash is necessary, use a mildly acidic or neutral buffer to quench the reaction.
-
-
Temperature Control:
-
Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Lower temperatures generally slow down the rate of racemization.
-
-
Reaction Time:
-
Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed to avoid prolonged exposure to conditions that may induce racemization.
-
Purification
Question 2: I have synthesized my this compound with high enantiomeric excess, but I am losing stereochemical purity during purification. What purification techniques are recommended?
Answer: Purification is another critical step where racemization can occur, especially if not carefully controlled. The choice of purification method and the conditions employed are key to preserving the enantiomeric integrity of your compound.
Causality: Exposure to basic conditions, even on the surface of chromatography media, can lead to racemization. Similarly, high temperatures during solvent evaporation can accelerate this process.
Troubleshooting Protocol: Purification of this compound
-
Chromatography:
-
Column Choice: For flash chromatography, use neutral silica gel. Avoid basic alumina, as it can catalyze racemization.
-
Solvent System: Employ neutral or slightly acidic solvent systems. If a basic modifier is required to improve peak shape, use a volatile amine (e.g., triethylamine) in the lowest possible concentration and remove it promptly after purification.
-
Chiral HPLC: For analytical and preparative separation of enantiomers, chiral High-Performance Liquid Chromatography (HPLC) is the method of choice. Polysaccharide-based chiral stationary phases (CSPs) are often effective for the separation of hydantoin enantiomers.[5]
-
-
Crystallization:
-
Crystallization is an excellent method for purification and can sometimes lead to an enhancement of the enantiomeric excess.
-
Screen various solvent systems to find one that provides good crystals. Ensure the solvent is free of basic impurities.
-
-
Solvent Removal:
-
When concentrating the purified fractions, use a rotary evaporator at a low temperature (e.g., < 30-40 °C) to minimize the risk of temperature-induced racemization.
-
Storage and Handling
Question 3: How should I store my enantiopure this compound to ensure its long-term stability?
Answer: Proper storage is crucial for maintaining the stereochemical integrity of this compound over time.
Causality: Racemization is a chemical reaction, and its rate is influenced by temperature and the presence of catalysts (like bases). Over time, even at room temperature, slow racemization can occur.
Best Practices for Storage and Handling:
-
Storage Conditions:
-
Temperature: Store the compound at low temperatures. For long-term storage, a freezer (-20 °C or below) is recommended.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation from atmospheric moisture and carbon dioxide, which can form carbonic acid in solution and potentially influence pH.
-
Container: Use a tightly sealed, clearly labeled container. Amber vials are recommended to protect from light, which can sometimes promote degradation, although photoracemization is less common for this class of compounds.
-
-
Handling:
-
When handling the compound, work in a clean, dry environment.
-
Use clean spatulas and glassware to avoid cross-contamination with basic residues.
-
For preparing solutions, use high-purity, neutral solvents. If a buffer is required, select one that is neutral or slightly acidic.
-
Data-Driven Recommendations: The Impact of pH and Temperature
While specific kinetic data for the racemization of this compound is not extensively published, the general principles for 5-substituted hydantoins provide a strong basis for making informed decisions. The rate of racemization is significantly influenced by pH and temperature.
Influence of pH:
The racemization of 5-substituted hydantoins is base-catalyzed. As the pH increases, the concentration of hydroxide ions or other basic species increases, leading to a faster rate of proton abstraction from the C5 position and, consequently, a higher rate of racemization. Studies on related 5-phenylhydantoins have shown that buffer systems, particularly those containing divalent phosphate, can catalyze racemization in the pH range of 6.0-7.5.[6]
Influence of Temperature:
Like most chemical reactions, the rate of racemization increases with temperature. According to the Arrhenius equation, a higher temperature provides the necessary activation energy for the reaction to proceed more quickly.[7] Therefore, keeping the compound at lower temperatures during all stages of handling, purification, and storage is a critical preventative measure.
| Parameter | Condition to Minimize Racemization | Rationale |
| pH | Neutral to slightly acidic (pH < 7) | Reduces the concentration of basic species that catalyze the abstraction of the C5 proton. |
| Temperature | Low (e.g., < 25°C for processing, ≤ -20°C for long-term storage) | Decreases the kinetic energy of the molecules, significantly slowing the rate of racemization. |
| Buffer System | Avoid basic buffers (e.g., phosphate at pH > 7.5, carbonate). Consider non-basic buffers if pH control is necessary. | Certain buffer components can act as general bases and actively participate in the racemization mechanism.[8] |
Analytical Verification of Enantiomeric Purity
Regularly verifying the enantiomeric excess (ee%) of your this compound is a crucial aspect of quality control.
Question 4: What is the best method to determine the enantiomeric excess of my this compound?
Answer: Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable method for determining the enantiomeric excess of chiral compounds.
Experimental Protocol: Chiral HPLC Method Development for this compound
-
Column Selection:
-
Start with polysaccharide-based chiral stationary phases (CSPs), such as those derived from amylose or cellulose (e.g., Chiralpak® AD, Chiralcel® OD). These have a broad applicability for a wide range of chiral compounds.
-
-
Mobile Phase Screening:
-
Normal Phase: A common starting point is a mixture of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol). A typical starting gradient might be from 95:5 to 80:20 (hexane:alcohol).
-
Additives: For hydantoins, which can have acidic protons, the addition of a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid) to the mobile phase can improve peak shape.
-
-
Optimization:
-
Once separation is achieved, optimize the resolution by adjusting the mobile phase composition, flow rate, and column temperature. Lower flow rates and temperatures often improve chiral resolution.[9]
-
-
Detection:
-
Use a UV detector at a wavelength where the compound has significant absorbance.
-
Visualizing the Process
To better understand the key stages where racemization can occur and the preventative measures to take, the following workflow diagram is provided.
Caption: Workflow for handling this compound, highlighting stages with a high risk of racemization.
Conclusion
The prevention of racemization of this compound requires a multi-faceted approach that considers every step of the experimental process, from synthesis to long-term storage. By understanding the underlying chemical mechanism of racemization and implementing the best practices outlined in this guide, researchers can confidently maintain the stereochemical integrity of their valuable chiral compounds. Adherence to these principles will not only ensure the quality and reliability of your experimental data but also contribute to the development of safer and more effective chiral pharmaceuticals.
References
-
Zhang, D., Xing, X., & Cuny, G. D. (2006). Synthesis of Hydantoins from Enantiomerically Pure α-Amino Amides without Epimerization. The Journal of Organic Chemistry, 71(4), 1750–1753. [Link]
-
Zhang, D., Xing, X., & Cuny, G. D. (2006). Synthesis of hydantoins from enantiomerically pure alpha-amino amides without epimerization. PubMed. [Link]
-
Declas, N., Le Vaillant, F., & Waser, J. (2019). Revisiting the Urech Synthesis of Hydantoins: Direct Access to Enantiopure 1,5-Substituted Hydantoins Using Cyanobenziodoxolone. Organic Letters, 21(2), 524–528. [Link]
-
Dudley, K. H., & Bius, D. L. (1987). Chemical racemization of 5-benzylhydantoin. The Journal of Organic Chemistry, 52(22), 4996–5000. [Link]
-
[Chiral Separation of Racemic 5-(p-hydroxyphenyl)-5-phenylhydantoin by RP-HPLC Using Eluents Containing Beta-Cyclodextrin]. (1997). Se pu = Chinese journal of chromatography, 15(4), 316–318. [Link]
-
Valenti, F., MacLeod, P., & Mazzotti, M. (2019). The role of racemisation kinetics in the deracemisation process via temperature cycles. Reaction Chemistry & Engineering, 4(11), 1956–1965. [Link]
-
Mazzini, S. (2003). The mechanism of racemisation of 5-substituted hydantoins in aqueous solution. Cardiff University. [Link]
-
Zaera Research Group. SOP for Chemicals (S to Z). University of California, Riverside. [Link]
-
Brezová, V., & Addová, G. (2024). Development of chiral and achiral high performance liquid chromatography methods for the analysis of main flavour compound of hazelnut. Food Chemistry, 455, 139634. [Link]
-
Dudley, K. H., Butler, T. C., & Bius, D. L. (1974). Buffer catalysis of the racemization reaction of some 5-phenylhydantoins and its relation to the in vivo metabolism of ethotoin. Drug metabolism and disposition: the biological fate of chemicals, 2(2), 103–112. [Link]
-
Zaera Research Group. SOP for Chemicals (F to N). University of California, Riverside. [Link]
-
Pharma Beginners. (2020, February 7). SOP for Handling of Laboratory Reagents. [Link]
-
Griffin, N., Ritchie, M., Lynn, T., Dear, K., Deutsch, T., Dillard, L., & Otoo, B. (2024). Adapting Chiral Gas Chromatography into Existing Undergraduate Laboratories to Emphasize the Importance. Journal of Chemical Education, 101(2), 655–662. [Link]
-
PharmaState Academy. (2017, December 15). SOP for Storage, Handling and Transport Of Hazardous Chemical. [Link]
-
Griffin, N., Ritchie, M., Lynn, T., Dear, K., Deutsch, T., Dillard, L., & Otoo, B. (2023). Adaptation of Chiral GC into existing undergraduate labs to improve student appreciation of stereochemistry. ChemRxiv. [Link]
-
Smith, S. W. (2009). The Significance of Chirality in Drug Design and Development. Chirality, 21(1), 113–115. [Link]
-
Pharmaguideline. (n.d.). SOP for Storage and Use of Reagents & Chemicals. [Link]
-
Sigma-Aldrich. (n.d.). Chiral HPLC Column Selection and Method Development Guide. Bioanalysis Zone. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. [Link]
-
Griffin, N., Ritchie, M., Lynn, T., Dear, K., Deutsch, T., Dillard, L., & Otoo, B. (2023). Adaptation of Chiral GC into existing undergraduate labs to improve student appreciation of stereochemistry. Cambridge Open Engage. [Link]
-
Mastering Stereochemistry: A Comprehensive Guide for Students – Part 3. (2025, June 28). Chemnotcheem. [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
Liu, J., et al. (2022). Atropisomeric Racemization Kinetics of MRTX1719 Using Chiral Solvating Agent-Assisted 19F NMR Spectroscopy. ACS Omega, 7(36), 32363–32368. [Link]
-
BGB Analytik AG. (n.d.). CHIRAL Handbook. [Link]
-
Dudley, K. H., Butler, T. C., & Bius, D. L. (1974). Buffer catalysis of the racemization reaction of some 5-phenylhydantoins and its relation to the in vivo metabolism of ethotoin. Semantic Scholar. [Link]
-
Valenti, F., MacLeod, P., & Mazzotti, M. (2019, June 5). Role of Racemization Kinetics in the Deracemization Process via Temperature Cycles. ETH Zurich Research Collection. [Link]
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Technical Support Center: (R)-5-Methylhydantoin Purification Strategies
Welcome to the technical support center for (R)-5-Methylhydantoin. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the effective purification of this chiral molecule. We will explore common challenges and offer structured, field-proven strategies to help you achieve your desired purity and enantiomeric excess.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions encountered during the purification of this compound.
Q1: What are the key physicochemical properties of 5-Methylhydantoin that I should be aware of for purification?
A1: Understanding the fundamental properties of your compound is the first step in designing any purification strategy. For racemic 5-Methylhydantoin, the key data points are summarized below. Note that the properties of the pure (R)-enantiomer are expected to be similar, though the melting point may differ from the racemic mixture, especially if the racemate forms a conglomerate.
Table 1: Physicochemical Properties of 5-Methylhydantoin
| Property | Value / Description | Significance for Purification |
| Molecular Formula | C₄H₆N₂O₂ | - |
| Molecular Weight | 114.10 g/mol | Important for molar calculations and chromatography analysis. |
| Appearance | White to off-white crystalline powder.[1] | Visual indicator of purity; color may suggest contaminants. |
| Melting Point (Racemate) | 148-152 °C.[2] | A sharp melting point range is a good indicator of high purity. |
| pKa | ~8.91 (Predicted).[2] | Weakly acidic nature; relevant for ion-exchange chromatography or pH adjustments during extraction. |
| Solubility (Qualitative) | Soluble in water[1]; Slightly soluble in methanol.[2] | Crucial for selecting crystallization solvents. Polar solvents, especially water and short-chain alcohols, are primary candidates. Insoluble in non-polar solvents like hexanes. |
Q2: What are the most common impurities I can expect from a standard Bucherer-Bergs synthesis?
A2: The Bucherer-Bergs reaction is a robust method for synthesizing hydantoins, but it can introduce several predictable impurities.[3][4] Knowing these is critical for developing an effective purification strategy.
-
The Opposite Enantiomer ((S)-5-Methylhydantoin): As the synthesis is typically not stereoselective, the primary "impurity" will be the unwanted (S)-enantiomer, resulting in a racemic mixture.
-
Unreacted Starting Materials: Residual amounts of acetaldehyde, ammonium carbonate, and cyanide salts (e.g., KCN or NaCN) may be present.[3]
-
Cyanohydrin Intermediate: Incomplete cyclization can leave the acetaldehyde cyanohydrin intermediate in the crude product.[5]
-
Side-Products: The complex equilibrium of the multicomponent reaction can lead to various side-products, though typically in small amounts if the reaction is optimized.[4]
Q3: Which purification method should I choose for my specific needs?
A3: The optimal purification strategy depends on your scale, required final purity, and whether you are starting from a racemic mixture or an enriched sample of this compound. The following decision tree provides a general guideline.
Caption: Decision tree for selecting a purification strategy.
Section 2: Troubleshooting Guide - Crystallization
Crystallization is often the most efficient method for purifying multi-gram quantities of 5-Methylhydantoin. Many hydantoin derivatives are known to crystallize as conglomerates, meaning crystals of the (R)-enantiomer and (S)-enantiomer form separately from a racemic solution.[6][7][8] This makes Preferential Crystallization a powerful technique for chiral resolution.
Q4: My compound is "oiling out" or refusing to crystallize from solution. What's causing this and how do I fix it?
A4: "Oiling out" occurs when the compound separates from the solution as a liquid phase instead of a solid crystal lattice. This typically happens for one of two reasons:
-
The solution is too supersaturated: If the concentration is too high or the solution is cooled too quickly, molecules don't have time to orient into a crystal lattice and instead crash out as an amorphous oil.
-
Solution: Add a small amount of additional hot solvent to dissolve the oil, then allow the solution to cool much more slowly. Using a Dewar flask or insulating the vessel can help achieve a slow cooling rate.[9]
-
-
The chosen solvent is inappropriate: The solvent may be too "good," meaning the compound has very high solubility even at low temperatures, or impurities are inhibiting crystal formation.
-
Solution: Screen for a new solvent or solvent system. A good crystallization solvent is one in which your compound is highly soluble at high temperatures but poorly soluble at low temperatures. Since 5-Methylhydantoin is water-soluble, a mixture like Ethanol/Water or Isopropanol/Water is an excellent starting point.[10] You can also try adding an "anti-solvent" (a solvent in which the compound is insoluble) dropwise to a saturated solution until turbidity appears, then warm slightly to redissolve and cool slowly.
-
Q5: I'm getting very low yields from my recrystallization. How can I improve this?
A5: Low yield is a common issue, often related to using too much solvent or not allowing sufficient time for crystallization.
-
Cause: Using an excessive volume of solvent. Even at cold temperatures, some compound will remain dissolved.
-
Fix: Use the minimum amount of hot solvent required to fully dissolve the crude product. After cooling and filtering the first crop of crystals, concentrate the mother liquor (the remaining liquid) by boiling off some solvent and cool again to obtain a second crop.[10]
-
-
Cause: Insufficient cooling or crystallization time.
-
Fix: Ensure the solution is cooled to the lowest practical temperature (e.g., 0-4 °C in an ice bath) and allow it to stand for several hours to maximize crystal formation before filtering.
-
Protocol 1: Preferential Crystallization of this compound
This protocol is based on the high probability that 5-Methylhydantoin forms a conglomerate, a common trait for this molecular class.[6][8] It allows for the selective crystallization of one enantiomer from a supersaturated racemic solution.
-
Prepare a Supersaturated Racemic Solution: Dissolve racemic 5-Methylhydantoin in a suitable solvent (e.g., water or an ethanol/water mixture) at an elevated temperature (e.g., 60 °C) until a saturated solution is formed.
-
Induce Supersaturation: Cool the solution slowly to a temperature where it is supersaturated but nucleation has not yet occurred (e.g., 40 °C). This temperature must be determined experimentally.
-
Seeding: Add a small number of pure this compound seed crystals to the solution. This will "entrain" the crystallization, causing only the (R)-enantiomer to crystallize out of solution.[7]
-
Crystal Growth: Continue to cool the solution slowly while stirring gently. The gentle stirring is crucial to promote crystal growth over secondary nucleation of the unwanted (S)-enantiomer.[11]
-
Harvesting: Once a sufficient crop of crystals has formed, filter the solid, wash with a small amount of cold solvent, and dry.
-
Analysis: Analyze the crystals for enantiomeric excess (ee%) using chiral HPLC. The mother liquor will now be enriched in the (S)-enantiomer and can be processed separately.
Section 3: Troubleshooting Guide - Chiral HPLC
For analytical assessment of enantiomeric purity and for small-scale preparative separations, High-Performance Liquid Chromatography (HPLC) is the gold standard.[12][13]
Q6: I'm seeing poor or no resolution between my (R) and (S) enantiomers. What should I do?
A6: Achieving good chiral separation requires optimizing several interacting parameters. A systematic approach is key. The workflow below outlines the troubleshooting process.
Caption: Troubleshooting workflow for poor enantiomeric resolution.
Expert Insight: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are extremely versatile and a great starting point for screening hydantoin separations.[14] The chiral recognition mechanism often involves hydrogen bonding and inclusion complexing, so adjusting the mobile phase polarity and temperature can have a dramatic effect on selectivity.[15]
Q7: My peaks are tailing badly, which is ruining my resolution and quantification. What is the cause?
A7: Peak tailing is usually caused by secondary, undesirable interactions between your analyte and the stationary phase, or by issues outside the column.
-
Cause 1: Silanol Interactions: Free silanol groups on the silica support of the CSP can interact strongly with the amine groups in the hydantoin ring, causing tailing.
-
Solution: Add a competitive amine, like 0.1% diethylamine (DEA), to your mobile phase (especially in normal phase). The DEA will interact with the active sites, allowing your analyte to pass through without these secondary interactions.
-
-
Cause 2: Column Overload: Injecting too much sample can saturate the stationary phase, leading to broad, tailing peaks.
-
Solution: Dilute your sample significantly (e.g., 10-fold or 100-fold) and reinject. If the peak shape improves dramatically, you have identified the problem.
-
-
Cause 3: Extra-Column Dead Volume: Excessive tubing length or poorly made fittings between the injector, column, and detector can cause peak broadening and tailing.
-
Solution: Ensure all tubing is as short as possible and that all fittings are seated correctly with no gaps.
-
Protocol 2: Chiral HPLC Method Development Screening
-
Column Selection: Start with a polysaccharide-based CSP, such as one derived from cellulose or amylose tris(3,5-dimethylphenylcarbamate). These are known for their broad applicability.[14]
-
Mobile Phase Screening (Normal Phase):
-
Prepare mobile phases of Hexane/Isopropanol (IPA) at ratios of 90/10, 80/20, and 70/30.
-
Run the racemic 5-Methylhydantoin standard with each mobile phase at a flow rate of 1.0 mL/min and a column temperature of 25 °C.
-
-
Mobile Phase Screening (Reversed Phase):
-
If normal phase fails, switch to reversed phase. Prepare mobile phases of Acetonitrile/Water with a buffer (e.g., 10 mM ammonium acetate) at ratios of 30/70, 50/50, and 70/30.[16]
-
Run the standard under the same flow and temperature conditions.
-
-
Optimization:
-
Once partial separation is observed, fine-tune the mobile phase composition in small increments (e.g., 2-5% changes in the modifier).
-
If resolution is still suboptimal, begin optimizing the temperature. Lowering the temperature often enhances the subtle energetic differences in how each enantiomer interacts with the CSP, improving resolution.
-
References
-
Combined Effect of Polymorphism and Process on Preferential Crystallization: Example with (±)-5(4'-Methylphenyl)-5-methylhydantoin. Organic Process Research & Development. [Link]
-
5,5-Dimethylhydantoin. Organic Syntheses Procedure. [Link]
-
Influence of the Process on the Mechanisms and the Performances of the Preferential Crystallization: Example with (±)-5-(4-Bromophenyl)-5-methylhydantoin. Chemistry Letters. [Link]
-
Combined Effect of Polymorphism and Process on Preferential Crystallization: Example with (±)-5(4'-Methylphenyl)-5-methylhydantoin. ACS Publications. [Link]
-
Combined Effect of Polymorphism and Process on Preferential Crystallization: Example with (±)-5(4'-Methylphenyl)-5-methylhydantoin. Organic Process Research & Development. [Link]
-
Preferential crystallisation and comparative crystal growth study between pure enantiomer and racemic mixture of a chiral molecule: 5-ethyl-5-methylhydantoin. ResearchGate. [Link]
-
The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. National Institutes of Health (NIH). [Link]
-
Bucherer–Bergs reaction. Wikipedia. [Link]
-
Bucherer-Bergs Hydantoin Synthesis. Chem-Station International Edition. [Link]
-
Bucherer–Bergs Multicomponent Synthesis of Hydantoins. MDPI Encyclopedia. [Link]
-
[Chiral Separation of Racemic 5-(p-hydroxyphenyl)-5-phenylhydantoin by RP-HPLC Using Eluents Containing Beta-Cyclodextrin]. PubMed. [Link]
-
Solubility Measurement and Data Correlation of 5,5-Dimethylhydantoin in 12 Pure Solvents at Temperatures from 283.15 to 323.15 K. ResearchGate. [Link]
-
Chiral HPLC Separations. Phenomenex. [Link]
-
Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. LCGC. [Link]
-
Solubility of Organic and Inorganic Chemicals in Selected Solvents. NTIS. [Link]
-
Identifying a Hidden Conglomerate Chiral Pool in the CSD. National Institutes of Health (NIH). [Link]
-
Chiral high-performance liquid chromatography for the analysis of bioactive compounds: A review on the recent developments. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
The Role of Conglomerate Crystallization in Spontaneous Resolution and Chiral Amplification. CORE. [Link]
-
Conglomerate Crystallization in the Cambridge Structural Database (2020–2021). National Institutes of Health (NIH). [Link]
-
Enantiomer surface chemistry: conglomerate versus racemate formation on surfaces. Royal Society of Chemistry. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 616-03-5 CAS MSDS (5-Methylhydantoin) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. academic.oup.com [academic.oup.com]
- 12. phx.phenomenex.com [phx.phenomenex.com]
- 13. sfera.unife.it [sfera.unife.it]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. [Chiral separation of racemic 5-(p-hydroxyphenyl)-5-phenylhydantoin by RP-HPLC using eluents containing beta-cyclodextrin] - PubMed [pubmed.ncbi.nlm.nih.gov]
Methods for improving the enantiomeric excess of (R)-5-METHYLHYDANTOIN
Welcome to the Technical Support Center for the Chiral Resolution of 5-Methylhydantoin. As Senior Application Scientists, we understand that achieving high enantiomeric excess (e.e.) is critical for the successful application of (R)-5-methylhydantoin in pharmaceutical and fine chemical synthesis. This guide is designed to provide you with in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you overcome common challenges in your experiments.
We have structured this guide around the three primary methods for improving the enantiomeric purity of 5-methylhydantoin:
-
Enzymatic Kinetic Resolution (EKR)
-
Preferential Crystallization
-
Dynamic Kinetic Resolution (DKR)
Additionally, we provide a crucial section on the analytical methods required to accurately measure your success.
Section 1: Foundational Knowledge: Determining Enantiomeric Excess
Accurate determination of enantiomeric excess is the cornerstone of any optimization effort. Before troubleshooting your resolution method, you must have confidence in your analytical technique.
Frequently Asked Questions (FAQs)
Q1: What is enantiomeric excess (e.e.) and how is it calculated?
A1: Enantiomeric excess is a measure of the purity of a chiral substance, representing the excess of one enantiomer over the other.[1] It is calculated using the formula:
ee (%) = |([R] - [S]) / ([R] + [S])| * 100
Where [R] and [S] are the concentrations or mole fractions of the R- and S-enantiomers, respectively. A racemic mixture has an e.e. of 0%, while a pure enantiomer has an e.e. of 100%.[1]
Q2: Which analytical method is best for determining the e.e. of 5-methylhydantoin?
A2: Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Gas Chromatography (GC) are the most common and reliable methods.[2][3] The choice depends on the volatility and thermal stability of your compound and any derivatives.[2] For 5-methylhydantoin, which is a solid, HPLC is generally preferred. You will need a suitable chiral stationary phase (CSP) column.
Troubleshooting Your Analysis
Issue: I am seeing broad or overlapping peaks on my chiral HPLC/GC.
-
Possible Cause 1: Suboptimal Separation Conditions. The mobile phase composition (for HPLC) or the temperature ramp (for GC) may not be optimized.
-
Solution: Systematically vary the mobile phase composition (e.g., the ratio of hexane to isopropanol) or the GC temperature program. Consult the column manufacturer's guide for starting conditions.
-
-
Possible Cause 2: Column Overload. Injecting too concentrated a sample can lead to peak broadening and poor resolution.
-
Solution: Dilute your sample and re-inject.
-
-
Possible Cause 3: Wrong Chiral Column. The chosen chiral stationary phase may not be suitable for resolving 5-methylhydantoin enantiomers.
-
Solution: Screen a variety of chiral columns with different stationary phases (e.g., polysaccharide-based like Chiralpak AD-H or Lux Amylose-2).
-
Table 1: Comparison of Common Analytical Methods for e.e. Determination[3]
| Parameter | Chiral HPLC | Chiral GC | NMR Spectroscopy (with Chiral Shift Reagent) |
| Typical Accuracy | ±0.1-1% | ±0.1-1% | ±1-5% |
| Sensitivity | High (ng-pg) | Very High (pg-fg) | Low (mg) |
| Sample Throughput | Medium | Medium-High | Low |
| Development Time | Medium | Medium | Long |
| Key Requirement | UV chromophore or RI detection | Volatility & Thermal Stability | Soluble sample, distinct signals |
Section 2: Enzymatic Kinetic Resolution (EKR)
Principle of the Method
Enzymatic Kinetic Resolution utilizes an enantioselective enzyme, such as a hydantoinase, that preferentially catalyzes the hydrolysis of one enantiomer of the racemic 5-methylhydantoin, leaving the other, desired enantiomer unreacted and thus enriched. For this compound, one would typically use a D-specific hydantoinase, which selectively hydrolyzes the (S)-enantiomer (often denoted as D in older literature for hydantoins). The maximum theoretical yield for the desired enantiomer in a classic EKR is 50%.
Caption: Workflow for Enzymatic Kinetic Resolution of 5-Methylhydantoin.
Troubleshooting Guide
Q: My reaction conversion is very low, even after an extended time. What's wrong?
A: Low conversion points to an issue with enzyme activity or reaction conditions.
-
Verify Enzyme Activity: Ensure your enzyme is active. Was it stored correctly? Run a control reaction with a known good substrate.
-
Check pH and Temperature: Enzymes have optimal pH and temperature ranges.[4] For many hydantoinases, a slightly alkaline pH (e.g., 7.5-8.5) and temperatures between 30-50°C are common.[5] Deviating from these can drastically reduce activity.
-
Substrate Inhibition: High concentrations of 5-methylhydantoin could inhibit the enzyme. Try running the reaction at a lower substrate concentration.
-
Cofactor Requirement: Some hydantoinases are metalloenzymes and may require specific metal ions (e.g., Zn²⁺, Mn²⁺) for full activity.[5] Check if your buffer is chelating these ions (e.g., EDTA).
Q: The conversion is around 50%, but the e.e. of the remaining this compound is poor.
A: This suggests a lack of enzyme selectivity or competing non-enzymatic processes.
-
Enzyme Selectivity (E-value): The inherent selectivity of your enzyme might be low. The enantiomeric ratio (E) should be high (>20 is considered useful) for a good resolution.[6] You may need to screen other hydantoinases or consider protein engineering to improve selectivity.[7]
-
Non-Enzymatic Hydrolysis: Under harsh pH or high-temperature conditions, 5-methylhydantoin can hydrolyze without the enzyme, leading to a non-selective reaction that lowers the e.e. Run a control reaction without the enzyme under identical conditions to quantify this background reaction.
-
Product Racemization: If the desired this compound product racemizes under the reaction conditions, the e.e. will degrade over time. This is less common for the hydantoin itself but should be checked by incubating pure this compound under reaction conditions and monitoring its e.e.
Experimental Protocol: EKR of (±)-5-Methylhydantoin
-
Buffer Preparation: Prepare a 100 mM potassium phosphate buffer and adjust the pH to 8.0.
-
Reaction Setup: In a temperature-controlled vessel at 40°C, dissolve racemic 5-methylhydantoin in the buffer to a final concentration of 50 mM.
-
Enzyme Addition: Add the D-hydantoinase enzyme (e.g., from Arthrobacter crystallopoietes) to a predetermined activity level (e.g., 10 U/mL).[5]
-
Reaction Monitoring: Stir the reaction mixture. At regular intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot, quench the enzyme (e.g., by adding 1 M HCl to lower the pH), and prepare it for chiral HPLC analysis.
-
Analysis: Determine the concentrations of (R)- and (S)-5-methylhydantoin to calculate the conversion and the e.e. of the remaining substrate.
-
Work-up: Once the reaction has reached approximately 50% conversion, stop the reaction by acidification. The hydrolyzed product (N-carbamoyl-alanine) will have different solubility properties from the remaining 5-methylhydantoin, allowing for separation by extraction or crystallization.
Section 3: Preferential Crystallization
Principle of the Method
Preferential crystallization is a resolution technique applicable to racemic mixtures that form conglomerates—physical mixtures of separate R and S enantiomer crystals.[8] By seeding a supersaturated solution of the racemate with crystals of the desired enantiomer (this compound), only that enantiomer is induced to crystallize, leaving the other in solution.[9]
Troubleshooting Guide
Q: When I seed the solution, both enantiomers crash out, or nothing crystallizes.
A: This is a classic problem of operating outside the "metastable zone."
-
Supersaturation is Too High: If the solution is too concentrated (labile zone), spontaneous nucleation of the counter-enantiomer will occur, ruining the resolution.[9]
-
Solution: Carefully determine the solubility curve of both the racemate and the pure enantiomer to identify the metastable zone width. Operate at a lower level of supersaturation.
-
-
Supersaturation is Too Low: If the solution is undersaturated or only slightly supersaturated, crystal growth will be impractically slow or non-existent.
-
Solution: Increase the concentration slightly or reduce the temperature more to achieve the optimal level of supersaturation.
-
-
Seeding Protocol: The quality and quantity of seed crystals are critical.[8]
-
Solution: Use high-purity, uniformly sized seed crystals of this compound. Ensure they are properly dispersed in the solution.
-
Q: The enantiomeric excess of my crystallized product is low.
A: This indicates contamination with the counter-enantiomer.
-
Epitaxial Nucleation: The (S)-enantiomer may be nucleating on the surface of the growing (R)-crystals. This can sometimes be mitigated by additives or by carefully controlling the crystallization conditions.[9]
-
Insufficient Washing: The mother liquor, which is enriched in the (S)-enantiomer, can adhere to the surface of your (R)-crystals.
-
Solution: Wash the filtered crystals with a small amount of cold, fresh solvent to displace the mother liquor. Be careful not to use too much solvent, as this will dissolve your product and lower the yield.
-
Section 4: Dynamic Kinetic Resolution (DKR)
Principle of the Method
DKR is a powerful technique that overcomes the 50% yield limitation of standard EKR.[10] It combines the enantioselective reaction of EKR with an efficient, in-situ racemization of the unreactive enantiomer.[11][12] For 5-methylhydantoin, this is particularly effective because the hydrogen at the C5 position is acidic and can be removed under slightly alkaline conditions, allowing the (R)- and (S)-enantiomers to interconvert. As the D-hydantoinase consumes the (S)-enantiomer, the equilibrium of the racemization is continuously shifted, theoretically allowing for a 100% yield of the hydrolyzed product from the (S)-enantiomer, which after a subsequent chemical step can be converted to the desired (R)-amino acid. Alternatively, an L-hydantoinase could be used to directly produce the N-carbamoyl-(R)-amino acid.
Caption: Dynamic Kinetic Resolution: Coupling reaction with racemization.
Frequently Asked Questions (FAQs)
Q1: What are the key requirements for a successful DKR?
A1: For an efficient DKR, the rate of racemization (k_rac) must be significantly faster than or at least comparable to the rate of the slower-reacting enantiomer's enzymatic conversion (k_slow), and ideally faster than the fast-reacting one (k_fast).[11] The enzymatic resolution step must also be irreversible and highly selective (high E-value).[11]
Q2: My DKR reaction stops at ~50% yield and low e.e., just like a standard EKR. Why?
A2: This is the most common failure mode for DKR, and it indicates that your racemization is too slow (k_rac << k_fast). The enzyme depletes the reactive (S)-enantiomer faster than it can be replenished from the (R)-enantiomer pool.
-
Troubleshooting Steps:
-
Increase pH: Racemization of hydantoins is base-catalyzed. Cautiously increase the pH of the reaction buffer (e.g., from 8.0 to 8.5 or 9.0). Be aware that very high pH can denature the enzyme.
-
Increase Temperature: Higher temperatures will increase the rate of both racemization and the enzymatic reaction. You must find a temperature that optimizes this ratio without compromising enzyme stability.
-
Add a Racemase: In some advanced systems, a separate enzyme (a racemase) can be added to actively catalyze the racemization step.[5]
-
Table 2: Troubleshooting DKR of 5-Methylhydantoin
| Symptom | Probable Cause | Suggested Solution |
| Yield plateaus at ~50% | Rate of racemization is too slow compared to the rate of enzymatic hydrolysis. (k_rac << k_fast) | Increase pH and/or temperature to accelerate racemization. Ensure conditions do not inactivate the hydantoinase. |
| Final product has low e.e. | The enzyme's enantioselectivity (E-value) is too low. | Screen for a more selective hydantoinase. Optimize reaction conditions (temp, solvent) to enhance selectivity. |
| Enzyme activity drops quickly | Reaction conditions (pH, temp) required for racemization are too harsh for the enzyme. | Immobilize the enzyme to improve its stability.[5] Use a lower temperature and accept a longer reaction time. Screen for more robust enzymes. |
References
-
Toward a cell-free hydantoinase process: screening for expression optimization and one-step purification as well as immobilization of hydantoinase and carbamoylase. (2017). Biotechnology for Biofuels. [Link]
-
Combined Effect of Polymorphism and Process on Preferential Crystallization: Example with (±)-5(4'-Methylphenyl)-5-methylhydantoin. (2007). Organic Process Research & Development. [Link]
-
Preferential crystallisation and comparative crystal growth study between pure enantiomer and racemic mixture of a chiral molecule: 5-ethyl-5-methylhydantoin. (2010). ResearchGate. [Link]
-
Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterification. (2018). National Center for Biotechnology Information. [Link]
-
OPTIMIZATION OF THE ENZYMATIC-SYNTHESIS OF D-P-HYDROXYPHENYLGLYCINE FROM DL-5-SUBSTITUTED HYDANTOIN USING D-HYDANTOINASE AND N-CARBAMOYLASE. (1995). ENZYME AND MICROBIAL TECHNOLOGY. [Link]
-
Determination of enantiomeric excess. University of Bath. [Link]
-
Dynamic Kinetic Resolution: A Powerful Approach to Asymmetric Synthesis. (2005). University of Pennsylvania. [Link]
-
Dynamic kinetic resolution in asymmetric synthesis. Wikipedia. [Link]
-
Racemisation in asymmetric synthesis. Dynamic kinetic resolution and related processes in enzyme and metal catalysis. (2001). Chemical Society Reviews. [Link]
-
Preferential crystallization. (2007). PubMed. [Link]
-
Getting the Most Out of Enzyme Cascades: Strategies to Optimize In Vitro Multi-Enzymatic Reactions. (2020). MDPI. [Link]
-
Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. (2024). National Center for Biotechnology Information. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Determination of enantiomeric excess [ch.ic.ac.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Toward a cell-free hydantoinase process: screening for expression optimization and one-step purification as well as immobilization of hydantoinase and carbamoylase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preferential crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Dynamic kinetic resolution in asymmetric synthesis - Wikipedia [en.wikipedia.org]
- 11. princeton.edu [princeton.edu]
- 12. Racemisation in asymmetric synthesis. Dynamic kinetic resolution and related processes in enzyme and metal catalysis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting the Work-up of (R)-5-Methylhydantoin Reactions
Prepared by the Applications Science Division
Welcome to the technical support center for (R)-5-methylhydantoin synthesis. This guide is designed for researchers, chemists, and drug development professionals who are working with this important chiral intermediate. We understand that the successful isolation and purification of this compound is critical for downstream applications, and the work-up phase presents unique challenges. This document provides in-depth, field-proven answers to common issues, focusing not just on the "how" but the fundamental "why" behind each procedural step.
Section 1: Preserving Stereochemical Integrity
The single most critical parameter for this compound is its enantiomeric purity. Loss of stereochemical integrity during work-up is a frequent and costly issue.
FAQ: My final product shows significant racemization. What causes this and how can I prevent it?
Root Cause Analysis:
The stereochemical lability of 5-substituted hydantoins is a well-documented phenomenon.[1][2] The proton at the C5 position is acidic and susceptible to base-mediated abstraction. This deprotonation leads to the formation of a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face, resulting in a mixture of (R) and (S) enantiomers, thereby eroding the enantiomeric excess (% ee) of your product. This process typically follows an SE1 mechanism.[1][2]
Key Factors Influencing Racemization:
-
pH: The rate of racemization is highly pH-dependent. Even mildly basic conditions (pH > 7.5) can significantly accelerate the process.
-
Temperature: Higher temperatures increase the rate of enolization and subsequent racemization.
-
Solvent: Certain polar aprotic solvents, such as DMSO, have been shown to increase the rate of racemization in buffer solutions.[2]
Troubleshooting Protocol: Chirality-Preserving Work-up
This protocol is designed to minimize the risk of racemization by maintaining acidic conditions and low temperatures throughout the isolation process.
-
Reaction Quenching & pH Adjustment:
-
Once the reaction is complete, cool the reaction mixture to 0-5 °C in an ice bath.
-
Slowly and carefully add a pre-chilled acidic solution (e.g., 1M HCl or 1M KHSO₄) with vigorous stirring. Monitor the pH continuously with a calibrated pH meter.
-
Adjust the pH to a range of 2-3. This ensures that the hydantoin nitrogens are not deprotonated, which is the initiating step for racemization. Avoid overshooting to strongly acidic conditions which might promote hydrolysis (see Section 3).
-
-
Extraction:
-
Extract the product into a suitable organic solvent, such as ethyl acetate or dichloromethane. Perform the extraction at a reduced temperature (e.g., 10-15 °C).
-
Wash the combined organic layers with cold brine (saturated NaCl solution). The brine wash helps to remove excess water and some water-soluble impurities.
-
-
Drying and Concentration:
-
Dry the organic layer over an anhydrous drying agent like Na₂SO₄ or MgSO₄.
-
Filter off the drying agent and concentrate the solvent in vacuo using a rotary evaporator. Crucially, ensure the water bath temperature does not exceed 40 °C.
-
-
Final Product Isolation:
-
The crude product can now be purified by recrystallization (see Section 2).
-
Section 2: Maximizing Yield and Purity
Low recovery and persistent impurities are common hurdles between the crude reaction mixture and the final, high-purity product.
FAQ: I'm getting a low yield after crystallization, or my product is an oil. How can I improve recovery and achieve a crystalline solid?
Root Cause Analysis:
Successful crystallization depends on the principle of differential solubility: the desired compound should be highly soluble in a hot solvent but sparingly soluble at cold temperatures, while impurities remain soluble at all temperatures.[3][4] Oiling out occurs when the solution becomes supersaturated at a temperature above the melting point of the solute.
Troubleshooting Protocol: Systematic Recrystallization
-
Solvent Selection: The choice of solvent is paramount.[5] A solvent screening should be performed on a small scale.
| Solvent System | Suitability for 5-Methylhydantoin |
| Water | Good choice for polar hydantoins. This compound has moderate solubility in hot water and lower solubility in cold water.[6] |
| Ethanol/Water Mixtures | An excellent and common choice. A 1:1 ethanol/water mixture is often effective for dissolving at heat and precipitating upon cooling.[7] |
| Isopropanol (IPA) | Can be effective, often used if water or ethanol/water fails to give good crystals. |
| Ethyl Acetate/Hexane | A good non-polar/polar co-solvent system. Dissolve the crude product in a minimal amount of hot ethyl acetate, then slowly add hexane until turbidity appears. Reheat to clarify and then cool slowly. |
-
Detailed Recrystallization Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent (e.g., boiling 1:1 ethanol/water) until the solid just dissolves completely.[8]
-
If colored impurities are present, you can decolorize the solution by adding a small amount of activated charcoal and boiling for a few minutes. Caution: Add charcoal to a solution slightly below its boiling point to avoid violent bumping.
-
Perform a hot filtration through a fluted filter paper to remove the charcoal or any insoluble impurities.
-
Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.
-
Once the flask has reached room temperature and crystal formation has begun, place it in an ice bath for at least 30 minutes to maximize precipitation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Dry the crystals under vacuum.
-
Section 3: Avoiding Unwanted Side Reactions
FAQ: I see evidence of ring-opening in my crude product. How can I prevent hydrolysis during work-up?
Root Cause Analysis:
The hydantoin ring is an amide and is susceptible to hydrolysis, particularly under strong basic or acidic conditions, and at elevated temperatures.[9][10] Alkaline hydrolysis is typically faster and proceeds via nucleophilic attack at the carbonyl carbons (C2 or C4), leading to the formation of the corresponding N-carbamoyl-amino acid (in this case, N-carbamoyl-D-alanine).[11] While this is a useful reaction for producing amino acids, it is an undesirable side reaction during the work-up of the hydantoin itself.
Preventative Measures:
-
Strict pH Control: Avoid extremes of pH. The recommended pH range for the aqueous work-up is 2-4. Strongly basic conditions (pH > 9) should be strictly avoided.
-
Temperature Management: Perform all aqueous steps (quenching, extraction, washing) at low temperatures (0-15 °C). Never heat the reaction mixture under strongly basic or acidic aqueous conditions.
-
Limit Contact Time: Minimize the time the product is in contact with the aqueous phase during the work-up.
Section 4: Final Product Verification
Confirming the identity, chemical purity, and chiral purity of the final product is a non-negotiable step.
FAQ: How do I confirm the enantiomeric excess (% ee) of my final product?
Recommended Method: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining the enantiomeric purity of chiral compounds.[12][13] It involves using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation and allowing for accurate quantification.
Sample Protocol: Chiral HPLC Analysis
The following provides a starting point for method development. Optimization will be required for your specific system.
| Parameter | Condition |
| Column | A polysaccharide-based chiral column is often effective (e.g., Chiralpak® series). A Crownpak CR(+) column has also been shown to be effective for similar compounds.[14] |
| Mobile Phase | Typically a mixture of Hexane/Isopropanol (IPA) or an aqueous buffer for reverse-phase compatible columns. For a Crownpak CR(+) column, an acidic aqueous mobile phase (e.g., water at pH 1 with perchloric acid) can be used.[14] |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temperature | 25 - 30 °C |
| Detection | UV detection at a wavelength where the hydantoin absorbs (e.g., 210-220 nm). |
| Sample Preparation | Dissolve a small amount of the final product in the mobile phase to a concentration of ~1 mg/mL. Filter through a 0.45 µm syringe filter before injection. |
Data Interpretation: The enantiomeric excess is calculated from the peak areas of the two enantiomers (A_R and A_S) using the formula: % ee = [(A_R - A_S) / (A_R + A_S)] x 100
References
-
Miloslav, D. (n.d.). The mechanism of racemisation of 5-substituted hydantoins in aqueous solution. Semantic Scholar. Retrieved from [Link]
-
Dvorak, M. (2006). The mechanism of racemisation of 5-substituted hydantoins in aqueous solution. Cardiff University. Retrieved from [Link]
-
Martínez-Rodríguez, S., et al. (2010). Enzymatic racemization of different 5-monosubstituted hydantoins by S. meliloti hydantoin racemase. ResearchGate. Retrieved from [Link]
-
Prasad, A. K., et al. (2008). Hydrolysis of Hydantoins, Dihydropyrimidines, and Related Compounds. Request PDF. Retrieved from [Link]
-
Various Authors. (n.d.). Hydantoin synthesis. Organic Chemistry Portal. Retrieved from [Link]
-
Zhang, T., et al. (2019). Hydrolysis of hydantoin to hydantoin acid. ResearchGate. Retrieved from [Link]
-
Watabe, K., et al. (1992). Chemical synthesis of C-5-monosubstituted hydantoins by Bucherer-Bergs synthesis. ResearchGate. Retrieved from [Link]
-
Clarke, H. T., & Beanc, C. M. (n.d.). 5,5-Dimethylhydantoin. Organic Syntheses Procedure. Retrieved from [Link]
- US Patent DE891259C. (n.d.). Process for the hydrolysis of hydantoins. Google Patents.
-
Hashimoto, Y., et al. (2014). Synthesis of new 5-substituted hydantoins and symmetrical twin-drug type hydantoin derivatives. PubMed. Retrieved from [Link]
-
Al-Jaber, A. (2011). Relative stability of the protonated structures of 5-methylhydantoin and its thio derivatives. ResearchGate. Retrieved from [Link]
-
Zhang, T., et al. (2019). Study on the Formation of Glycine by Hydantoin and Its Kinetics. PMC - NIH. Retrieved from [Link]
-
Kalník, M., et al. (2018). A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin: X-Ray Analysis and Theoretical Calculations. MDPI. Retrieved from [Link]
-
University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. University of Rochester Chemistry Department. Retrieved from [Link]
-
Palacios, F., et al. (2003). Synthesis and Reactivity of 5-Methylenehydantoins. Request PDF. Retrieved from [Link]
-
Ahuja, S. (2007). Chiral methods. ScienceDirect. Retrieved from [Link]
-
University of Rochester. (n.d.). Solvents for Recrystallization. University of Rochester Chemistry Department. Retrieved from [Link]
-
SK pharmteco. (n.d.). Chiral Purity Analysis – Know What Both Hands Are Doing. SK pharmteco. Retrieved from [Link]
-
Beilles, S., et al. (2000). Preferential crystallisation and comparative crystal growth study between pure enantiomer and racemic mixture of a chiral molecule: 5-ethyl-5-methylhydantoin. Request PDF. Retrieved from [Link]
-
Reddy, R. N. (n.d.). Chiral Drug Separation. Encyclopedia of Pharmaceutical Technology. Retrieved from [Link]
-
MIT OpenCourseWare. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual [Video]. YouTube. Retrieved from [Link]
-
Professor Dave Explains. (2022, December 5). Recrystallization and Melting Point Analysis [Video]. YouTube. Retrieved from [Link]
-
Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]
-
Vedejs, E., & Stent, M. A. H. (n.d.). Nickel-Catalyzed Synthesis of Ketones from Alkyl Halides and Acid Chlorides. Organic Syntheses Procedure. Retrieved from [Link]
-
Ware, E. (1950). The Chemistry of the Hydantoins. ACS Publications. Retrieved from [Link]
-
Reddy, G. S., et al. (2011). Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. NIH. Retrieved from [Link]
-
PubChem. (n.d.). 5-Methylhydantoin. PubChem. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. The Royal Society of Chemistry. Retrieved from [Link]
-
PPD Degradation Profile. (n.d.). log k pH = f ( pH ) profiles for the degradation of PPD in aqueous solutions. ResearchGate. Retrieved from [Link]
-
Vardan, V. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. Retrieved from [Link]
-
Vardan, V. (2024). Influence of PH On The Stability of Pharmaceutical. Scribd. Retrieved from [Link]
-
Maggio, R. M., et al. (2013). Trends in Analytical chemistry. CONICET. Retrieved from [Link]
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Technical Support Center: Scaling Up (R)-5-METHYLHYDANTOIN Synthesis
Welcome to the technical support center for the synthesis and scale-up of (R)-5-methylhydantoin. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this synthesis from the laboratory bench to pilot and production scales. We provide in-depth, field-proven insights and troubleshooting strategies grounded in established chemical principles.
Troubleshooting Guide: Common Scale-Up Issues
This section addresses specific experimental problems in a question-and-answer format, focusing on the causality behind the issues and providing actionable solutions.
Problem Area: Poor Enantioselectivity & Chiral Purity
Q1: My initial synthesis via the Bucherer-Bergs reaction yields a racemic mixture of 5-methylhydantoin with ~0% enantiomeric excess (ee). Why is this, and what are my primary strategies for obtaining the (R)-enantiomer?
A1: The classic Bucherer-Bergs reaction is not stereoselective.[1][2][3] It proceeds through a planar aminonitrile intermediate, and the subsequent cyclization occurs with equal probability from either face, resulting in a 50:50 mixture of the (R) and (S) enantiomers. On a large scale, achieving enantiopurity requires a dedicated chiral resolution or an asymmetric synthesis strategy post-synthesis of the racemic mixture.
Your primary strategies are:
-
Enzymatic Kinetic Resolution (EKR): This is a widely used industrial method where an enzyme selectively catalyzes a reaction on one enantiomer, allowing for the separation of the unreacted, desired enantiomer.[4][5] For example, a D-hydantoinase can selectively hydrolyze (D)-5-methylhydantoin (which corresponds to the R-enantiomer) to N-carbamoyl-D-alanine, which can then be separated from the unreacted (S)-5-methylhydantoin.
-
Dynamic Kinetic Resolution (DKR): This is an advanced and highly efficient method. It combines the enzymatic selectivity of EKR with an in-situ racemization of the undesired enantiomer.[6] This allows the undesired enantiomer to be continuously converted into the desired one, theoretically enabling a 100% yield of the target enantiomer instead of the 50% maximum yield of a standard kinetic resolution.[7]
-
Crystallization-Induced Asymmetric Transformation: This technique involves crystallizing the desired enantiomer from a solution where the racemate is in equilibrium. As the (R)-enantiomer crystallizes out, Le Chatelier's principle drives the equilibrium to convert the (S)-enantiomer into the (R)-form in the solution phase. This requires conditions that allow for racemization, such as the presence of a base.[8]
-
Diastereomeric Salt Crystallization: This classic method involves reacting the racemic hydantoin with a chiral resolving agent (a chiral acid or base) to form two diastereomeric salts. These salts have different physical properties, such as solubility, and can be separated by fractional crystallization.[9]
Q2: I am attempting an enzymatic kinetic resolution, but my yield of this compound is stuck at a maximum of 50%, and the reaction stops. Is this expected?
A2: Yes, a maximum theoretical yield of 50% for the desired enantiomer is a fundamental characteristic of a standard kinetic resolution (KR).[6][7] The enzyme selectively consumes one enantiomer (the "fast-reacting" one) from the racemic mixture, leaving the other ("slow-reacting") enantiomer behind. Once the fast-reacting enantiomer is fully consumed, the reaction effectively stops, leaving you with, at most, 50% of your starting material as the enriched, unreacted enantiomer. To surpass this 50% yield barrier, you must implement a Dynamic Kinetic Resolution (DKR) strategy as described above.[7]
Q3: My enantiomeric excess (% ee) is inconsistent between batches during purification by crystallization. What parameters should I control more tightly?
A3: Inconsistent enantiomeric enrichment during crystallization is a common scale-up challenge. The process is highly sensitive to several interconnected parameters.
Key Parameters for Crystallization Control:
| Parameter | Rationale for Control | Troubleshooting Steps |
| Solvent System | The solubility of the racemate versus the pure enantiomer is highly dependent on the solvent. The ideal system forms a conglomerate (a physical mixture of separate R and S crystals) or allows for preferential crystallization. | Screen a variety of solvents and solvent/anti-solvent mixtures. Check literature for established systems for hydantoin derivatives. |
| Cooling Rate | Rapid cooling can lead to spontaneous nucleation of the undesired enantiomer or co-crystallization, trapping impurities and reducing the final % ee. | Implement a controlled, gradual cooling profile. A slower rate, especially near the saturation point, allows for selective crystal growth on the seed crystals. |
| Seeding | The quality and quantity of seed crystals are critical. Without seeding, uncontrolled nucleation can result in a racemic solid. | Add a small quantity (~1-2% w/w) of high-purity this compound seed crystals once the solution is supersaturated. Ensure seeds are well-dispersated. |
| Agitation | Poor mixing leads to localized areas of high supersaturation and thermal gradients, causing secondary nucleation and reducing purity. Excessive agitation can cause crystal breakage (attrition). | Optimize the stirrer speed and design to ensure homogenous suspension of crystals without causing significant mechanical stress. |
Below is a decision tree to guide troubleshooting efforts for low enantioselectivity.
Caption: Troubleshooting low enantioselectivity.
Problem Area: Reaction Control, Safety, and Byproducts
Q4: My Bucherer-Bergs reaction shows a significant and potentially dangerous exotherm during the addition of reagents at a larger scale. How can I mitigate this risk?
A4: This is a critical scale-up challenge related to heat management. As the reactor volume increases, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[10] The Bucherer-Bergs reaction involves several exothermic steps, and poor heat control can lead to a runaway reaction, excessive pressure buildup, and the formation of unwanted byproducts.
Mitigation Strategies:
-
Control Reagent Addition: Instead of adding all reagents at once, use a controlled dosing strategy. Add the cyanide source slowly to the mixture of the aldehyde/ketone and ammonium carbonate. This allows the reactor's cooling system to keep pace with the heat being generated.
-
Use a Semi-Batch Process: Add one of the key reactants over an extended period. This is a standard industrial practice for managing exothermic reactions.[10]
-
Ensure Adequate Cooling Capacity: Verify that the cooling jacket and/or internal cooling coils of the reactor are sufficient for the heat duty of the reaction at the intended scale.
-
Optimize Solvent Choice: A solvent with a higher heat capacity can absorb more energy, and a higher boiling point can provide a wider operating window. However, ensure the solvent does not negatively impact the reaction chemistry.
-
Perform Calorimetry Studies: Before scaling up, use a reaction calorimeter (e.g., RC1) to measure the heat of reaction and determine the maximum rate of temperature rise under adiabatic conditions. This data is essential for safe process design.[10]
Q5: I'm observing the formation of a dark, tar-like byproduct during the reaction, which complicates purification. What is causing this and how can I prevent it?
A5: Dark, polymeric byproducts in the Bucherer-Bergs reaction are often caused by side reactions of the starting materials or intermediates, which are exacerbated by poor temperature control.
-
Aldehyde/Ketone Self-Condensation: Under the basic conditions provided by ammonium carbonate, aldehydes, in particular, can undergo self-condensation reactions (e.g., aldol condensation) to form colored oligomers.
-
Cyanide Polymerization: While less common under these conditions, cyanide can polymerize, especially if localized high concentrations or temperatures occur.
-
Thermal Decomposition: Overheating can cause decomposition of the hydantoin product or intermediates.
Preventative Measures:
-
Strict Temperature Control: Maintain the recommended reaction temperature (often 60-70°C) rigorously.[11] Avoid localized hot spots by ensuring efficient agitation.
-
Order of Addition: Adding the cyanide source last and in a controlled manner can minimize side reactions.
-
Minimize Reaction Time: Do not let the reaction run significantly longer than necessary. Monitor the reaction progress by a suitable analytical method (e.g., HPLC, TLC) and proceed with workup once the starting material is consumed. A modified Bucherer-Bergs reaction has been shown to improve reaction time and yield.[12]
Frequently Asked Questions (FAQs)
Q1: What are the key process safety considerations when scaling up a synthesis involving sodium or potassium cyanide?
A1: Working with inorganic cyanides requires stringent safety protocols due to their high toxicity. The primary hazard is the potential release of highly toxic hydrogen cyanide (HCN) gas.
-
Acidification Hazard: Never allow cyanide salts to come into contact with acid. HCN gas is liberated under acidic conditions. The workup procedure must be carefully designed to quench or destroy residual cyanide before any acidification steps.
-
Engineering Controls: All operations should be conducted in a well-ventilated area, preferably in a closed system (i.e., a reactor) to prevent exposure.[13] An HCN gas detector should be in place with an alarm.
-
Personal Protective Equipment (PPE): Standard PPE includes safety glasses, a lab coat, and gloves. For handling large quantities, chemical-resistant aprons and face shields are necessary. A supplied-air respirator may be required depending on the scale and setup.
-
Waste Disposal: All cyanide-containing waste must be quenched (e.g., with bleach or hydrogen peroxide under controlled basic conditions) and disposed of as hazardous waste according to institutional and local regulations.
Q2: Which analytical techniques are best for monitoring reaction progress and determining the final chiral purity of this compound?
A2: A combination of techniques is typically used:
-
For Reaction Progress: High-Performance Liquid Chromatography (HPLC) with a standard reverse-phase column (e.g., C18) is ideal for monitoring the disappearance of starting materials and the appearance of the 5-methylhydantoin product (as a single peak for the racemate). Thin-Layer Chromatography (TLC) can be used for rapid, qualitative checks.
-
For Chiral Purity: Chiral HPLC is the gold standard for determining the enantiomeric excess (% ee).[14][15] This requires a specialized chiral stationary phase (CSP) column that can separate the two enantiomers. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for separating hydantoin enantiomers.[16][17] Capillary Electrophoresis (CE) is another powerful technique known for its high efficiency and low sample consumption.[18]
Q3: What is the typical industrial route for producing an enantiomerically pure hydantoin derivative?
A3: While multiple routes exist, a common and economically viable industrial strategy involves a chemo-enzymatic process. This leverages the strengths of both chemical synthesis and biocatalysis.
The general workflow is illustrated below:
Caption: Industrial chemo-enzymatic workflow.
Key Protocols and Methodologies
Protocol 1: General Lab-Scale Synthesis of Racemic 5-Methylhydantoin (Illustrative)
Disclaimer: This protocol involves highly hazardous materials and should only be performed by trained chemists with appropriate safety measures in place.
-
Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, reflux condenser, and heating mantle.
-
Reagents: To a mixture of ethanol (60 mL) and water (60 mL), add acetaldehyde (0.1 mol). Then, add ammonium carbonate (0.15 mol).[12]
-
Addition: While stirring, carefully add sodium cyanide (0.15 mol) in portions.
-
Reaction: Heat the mixture to 60°C and stir for 24 hours. Monitor the reaction by TLC or HPLC until the acetaldehyde is consumed.[12]
-
Workup: Cool the reaction mixture to room temperature. CAUTION: The mixture is basic and contains residual cyanide. Under vigorous stirring, slowly and carefully acidify with concentrated HCl to pH 6-7 to precipitate the product. This step must be done in an efficient fume hood as HCN may be evolved if the pH goes too low while cyanide is present.
-
Isolation: Cool the mixture in an ice bath to maximize crystallization. Filter the resulting solid, wash with cold water, and dry under vacuum.
-
Purification: The crude product can be recrystallized from an ethanol/water mixture to yield pure racemic 5-methylhydantoin.[12]
Protocol 2: Chiral HPLC Method for Enantiomeric Purity Analysis
This is a representative method; conditions must be optimized for your specific instrument and column.
| Parameter | Condition |
| HPLC System | Standard HPLC with UV detector |
| Column | Chiral stationary phase column, e.g., Cellulose tris(4-methylbenzoate)[16] or similar polysaccharide-based column. |
| Mobile Phase | A mixture of hexane and ethanol, or another suitable solvent system like ethanol/water.[16] The exact ratio needs to be determined experimentally to achieve baseline separation (Rs > 1.5). |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temp. | 25 °C (ambient) |
| Detection | UV at 210 nm |
| Sample Prep. | Dissolve a small amount of the sample (~1 mg/mL) in the mobile phase and filter through a 0.45 µm syringe filter. |
Data Analysis:
-
Integrate the peak areas for the (R) and (S) enantiomers.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100
References
-
Synthesis and Reactivity of 5-Methylenehydantoins. ResearchGate. Available from: [Link]
-
Bucherer-Bergs Reaction. Cambridge University Press. Available from: [Link]
-
Synthesis of hydantoins by modified Bucherer–Bergs reaction via... ResearchGate. Available from: [Link]
-
The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. MDPI. Available from: [Link]
-
Bucherer–Bergs reaction. Wikipedia. Available from: [Link]
-
Chiral Symmetry Breaking of Thiohydantoins by Attrition-Enhanced Deracemization. ResearchGate. Available from: [Link]
-
Lipase mediated kinetic and dynamic kinetic resolution of racemic 2. Semantic Scholar. Available from: [Link]
-
High-performance liquid chromatographic method for direct separation of 5-(p-hydroxyphenyl)-5-phenylhydantoin enantiomers using a chiral tris(4-methylbenzoate) column. PubMed. Available from: [Link]
-
Sequential two-step, one-pot microwave-assisted Urech synthesis of 5-monosubstituted hydantoins from L-amino acids in water. National Institutes of Health (NIH). Available from: [Link]
-
Kinetic resolution. Wikipedia. Available from: [Link]
-
An Update: Enzymatic Synthesis for Industrial Applications. Wiley Online Library. Available from: [Link]
-
A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin: X-Ray Analysis and Theoretical Calculations. MDPI. Available from: [Link]
-
Process Safety Considerations in the Design and Scale-Up of Chemical Looping Processes. MDPI. Available from: [Link]
-
Regioselective Cycloaddition of Nitrile Imines to 5-Methylidene-3-phenyl-hydantoin: Synthesis and DFT Calculations. MDPI. Available from: [Link]
-
Kinetic Resolution of Racemic Mixtures via Enantioselective Photocatalysis. National Institutes of Health (NIH). Available from: [Link]
-
[Chiral Separation of Racemic 5-(p-hydroxyphenyl)-5-phenylhydantoin by RP-HPLC Using Eluents Containing Beta-Cyclodextrin]. PubMed. Available from: [Link]
-
Kinetic Resolution of Racemic Pyrrolidine-2,5-diones Using Chiral Oxazaborolidine Catalysts. The Royal Society of Chemistry. Available from: [Link]
-
An Update: Enzymatic Synthesis for Industrial Applications. PubMed. Available from: [Link]
-
Biocatalysis: Enzymatic Synthesis for Industrial Applications. PubMed. Available from: [Link]
-
Chiral Purity Analysis – Know What Both Hands Are Doing. SK pharmteco. Available from: [Link]
-
Safety issues in scale-up of chemical processes. ResearchGate. Available from: [Link]
-
Chiral Drug Separation. ScienceDirect. Available from: [Link]
-
Practical Considerations in Kinetic Resolution Reactions. STEM, Unipd. Available from: [Link]
-
An Update: Enzymatic Synthesis for Industrial Applications. ResearchGate. Available from: [Link]
-
Distribution, industrial applications, and enzymatic synthesis of D-amino acids. PubMed. Available from: [Link]
-
Development and validation of a safe procedure to scale-up hazardous chemical processes. Taylor & Francis Online. Available from: [Link]
-
Crystallographic symmetry increasing in the pressure-induced phase transition of the hydrogen-bonded organic crystal 1-methylhydantoin. AIP Publishing. Available from: [Link]
-
Current Situation of the Challenging Scale‐Up Development of Hydroxymethylfurfural Production. National Institutes of Health (NIH). Available from: [Link]
-
Optimization of reaction parameters for the synthesis of natural aroma esters by factorial design. RSC Publishing. Available from: [Link]
-
Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. IRIS . Available from: [Link]
-
Separation of Enantiomers: Needs, Challenges, Perspectives. ResearchGate. Available from: [Link]
-
Crystallographic symmetry increasing in the pressure-induced phase transition of the hydrogen-bonded organic crystal 1-methylhydantoin. ResearchGate. Available from: [Link]
-
Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. Available from: [Link]
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Technical Support Center: Analysis of Common Impurities in Crude (R)-5-Methylhydantoin
Welcome to the Technical Support Center for (R)-5-Methylhydantoin. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the analysis of common impurities in crude this compound. Our goal is to equip you with the scientific understanding and practical methodologies to ensure the purity and quality of your product.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purity critical?
This compound is a chiral heterocyclic compound that serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its stereochemical integrity and purity are paramount as impurities can affect the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[1] Regulatory bodies like the FDA and ICH have strict guidelines on the identification, quantification, and control of impurities in APIs.[1][2][3]
Q2: What are the primary synthesis routes for 5-Methylhydantoin?
The most common methods for synthesizing 5-substituted hydantoins are the Bucherer-Bergs reaction and the Urech synthesis.[4]
-
Bucherer-Bergs Reaction: This is a one-pot, multicomponent reaction involving an aldehyde or ketone (in this case, acetaldehyde for 5-methylhydantoin), an alkali metal cyanide (like potassium or sodium cyanide), and ammonium carbonate.[5][6][7][8] It is widely used due to its efficiency and the accessibility of starting materials.[5]
-
Urech Synthesis: This method involves the reaction of an amino acid (alanine for 5-methylhydantoin) with potassium cyanate to form an N-carbamoyl amino acid, which then cyclizes under acidic conditions to yield the hydantoin.[4][9]
Q3: What are the general categories of impurities I should be aware of?
Impurities in pharmaceutical products are broadly classified into three categories: organic impurities, inorganic impurities, and residual solvents.[1][10]
-
Organic Impurities: These can be starting materials, by-products of the synthesis, intermediates, degradation products, reagents, ligands, and catalysts.[3]
-
Inorganic Impurities: These include reagents, ligands, inorganic salts, heavy metals, and other materials like filter aids.[3]
-
Residual Solvents: These are organic volatile chemicals used during the synthesis process.
This guide will focus primarily on the organic impurities commonly encountered in the synthesis of this compound.
Troubleshooting Guide: Common Impurities and Their Analysis
This section addresses specific issues you might encounter during your experiments, providing detailed explanations and protocols to identify and resolve them.
Problem 1: My final product shows the presence of the opposite enantiomer, (S)-5-Methylhydantoin. What causes this and how can I quantify it?
Causality and Troubleshooting:
The presence of the unwanted (S)-enantiomer is a critical issue, as it can impact the pharmacological activity of the final drug product. The primary cause of this impurity is racemization , the process of converting an enantiomerically pure substance into a mixture of equal parts of both enantiomers.[11]
Racemization of 5-substituted hydantoins can occur under both acidic and basic conditions, often facilitated by heat.[12][13] The mechanism typically involves the formation of an achiral enolate intermediate. During the synthesis or work-up of this compound, exposure to harsh pH conditions or elevated temperatures can lead to the formation of the (S)-enantiomer.
To minimize racemization:
-
Maintain careful control over pH during synthesis and purification, aiming for near-neutral conditions where possible.
-
Avoid excessive temperatures and prolonged reaction or heating times.
Experimental Protocol: Chiral HPLC for Enantiomeric Purity
High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is the most effective method for separating and quantifying enantiomers.
Step-by-Step Methodology:
-
Column Selection: Choose a suitable chiral column. Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD-H) are often effective for separating hydantoin enantiomers.
-
Mobile Phase Preparation: A typical mobile phase consists of a mixture of a non-polar solvent (like hexane or heptane) and an alcohol (like isopropanol or ethanol). The exact ratio will need to be optimized for your specific column and system. A common starting point is 90:10 hexane:isopropanol.
-
Sample Preparation:
-
Accurately weigh a sample of your crude this compound.
-
Dissolve it in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the sample.
-
Run the analysis under isocratic conditions.
-
Detect the enantiomers using a UV detector, typically at a wavelength around 210-220 nm.
-
-
Quantification:
-
Identify the peaks corresponding to the (R) and (S) enantiomers based on the retention times of reference standards.
-
Calculate the percentage of each enantiomer based on the peak areas.
-
| Parameter | Typical Value |
| Column | Chiralcel OD-H (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Hexane:Isopropanol (90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 25 °C |
| Detection | UV at 214 nm |
| Injection Vol. | 10 µL |
Problem 2: I have an unknown peak in my chromatogram that doesn't correspond to the starting materials or the desired product. How do I identify it?
Causality and Troubleshooting:
Unknown peaks often correspond to by-products from side reactions or degradation of the product. In the context of hydantoin synthesis, common impurities can arise from the starting materials or intermediates.[14]
-
From the Bucherer-Bergs Synthesis:
-
From the Urech Synthesis:
-
Unreacted Alanine: Incomplete reaction of the starting amino acid.
-
Alanine Amide: A potential side product.
-
Experimental Workflow: Impurity Identification using LC-MS
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for identifying unknown impurities by providing both retention time and mass-to-charge ratio (m/z) data.
Caption: Workflow for Impurity Identification using LC-MS.
Step-by-Step Methodology:
-
HPLC Method Development:
-
Use a reverse-phase C18 column.
-
Develop a gradient elution method using a mobile phase of water (often with a modifier like 0.1% formic acid) and an organic solvent like acetonitrile or methanol. This will help separate compounds with different polarities.
-
-
MS Analysis:
-
Couple the HPLC system to a mass spectrometer, typically with an electrospray ionization (ESI) source.
-
Acquire data in both positive and negative ion modes to maximize the chances of detecting the impurity.
-
-
Data Interpretation:
-
Determine the molecular weight of the unknown impurity from its m/z value.
-
Based on the molecular weight and knowledge of the reaction chemistry, propose potential structures for the impurity.
-
If possible, confirm the structure by synthesizing the proposed impurity and comparing its retention time and mass spectrum to the unknown peak.
-
Problem 3: My product appears to be degrading over time, leading to new impurities. What could be the cause and how can I monitor it?
Causality and Troubleshooting:
Hydantoin rings can be susceptible to hydrolysis, especially under strong acidic or basic conditions, leading to the formation of the corresponding N-carbamoyl amino acid.[18] This is a common degradation pathway.
Caption: Hydrolysis degradation pathway of 5-Methylhydantoin.
To prevent degradation:
-
Store the crude and purified product in a cool, dry place.
-
Avoid exposure to extreme pH conditions during storage and downstream processing.
Experimental Protocol: Stability Indicating HPLC Method
A stability-indicating method is an analytical procedure that can accurately and precisely measure the concentration of the active ingredient without interference from its degradation products, impurities, and excipients.
Step-by-Step Methodology:
-
Forced Degradation Studies:
-
Subject samples of this compound to various stress conditions (e.g., acidic, basic, oxidative, thermal, photolytic) to intentionally generate degradation products.
-
-
Method Development:
-
Develop an HPLC method (as described in Problem 2) that can separate the parent compound from all the degradation products formed during the forced degradation studies.
-
-
Method Validation:
-
Validate the developed method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
-
-
Stability Testing:
-
Use the validated method to analyze samples of this compound stored under different conditions (e.g., temperature, humidity) over time to assess its stability.
-
Summary of Analytical Techniques
| Impurity Type | Primary Analytical Technique | Purpose |
| Enantiomeric Impurity | Chiral HPLC | Separation and quantification of enantiomers. |
| Process-Related Impurities | LC-MS | Identification and characterization of unknown by-products. |
| Degradation Products | Stability-Indicating HPLC | Monitoring the stability of the product and quantifying degradation products. |
| Residual Solvents | Gas Chromatography (GC) | Detection and quantification of volatile organic solvents.[10] |
By understanding the potential sources of impurities and employing the appropriate analytical techniques, you can effectively troubleshoot issues and ensure the quality and purity of your this compound.
References
- Impurity Profiling of Active Pharmaceutical Ingredients (APIs).
- The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC - NIH.
- Impurity Profiling and its Significance Active Pharmaceutical Ingredients.
- Recent trends in the impurity profile of pharmaceuticals - PMC - NIH.
- Impurity Profiling | Active Pharmaceutical Ingredients | Drug Substance | Hyphenated Technique | Chromatographic Separ
- Recent Advances in Impurity Profiling of Active Pharmaceutical Ingredients.
- Bucherer–Bergs Multicomponent Synthesis of Hydantoins | Encyclopedia MDPI.
- Bucherer-Bergs Reaction.
- Bucherer-Bergs Reaction - Alfa Chemistry.
- The mechanism of racemisation of 5-substituted hydantoins in aqueous solution - -ORCA - Cardiff University.
- Chemical racemiz
- Scheme 7. Mechanism of hydrolysis of hydantoin 5a into N-carbamoyl-amino acid 6a.
- Sequential two-step, one-pot microwave-assisted Urech synthesis of 5-monosubstituted hydantoins
- Racemiz
- 5-Hydroxy-5-methylhydantoin | High-Purity Research Chemical - Benchchem.
- 5-Hydroxy-5-methylhydantoin DNA lesion, a molecular trap for DNA glycosylases - NIH.
- 10045-58-6(5-HYDROXY-5-METHYLHYDANTOIN) Product Description - ChemicalBook.
- Hydantoin synthesis - Study.com.
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- 18. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to Chiral Amino Acid Synthesis: (R)-5-Methylhydantoin vs. Modern Chiral Auxiliaries
Introduction: The Imperative for Chiral Purity in Non-Proteinogenic Amino Acids
In the landscape of modern drug discovery and peptide science, non-proteinogenic amino acids (NPAAs) are indispensable building blocks. Their unique side chains and stereochemistry are leveraged to create peptides with enhanced stability, novel conformations, and fine-tuned receptor affinities. The biological activity of these molecules is intrinsically tied to their absolute stereochemistry. Consequently, the reliable and scalable synthesis of enantiomerically pure NPAAs is a critical challenge for synthetic and medicinal chemists.
This guide provides an in-depth comparison of classical and modern strategies for asymmetric amino acid synthesis. We will begin with an analysis of (R)-5-methylhydantoin, a derivative of the chiral pool, and contrast its utility with widely adopted chiral auxiliary-based methods, including the Schöllkopf bis-lactim ether and the Evans oxazolidinone systems. Our focus will be on the practical application, mechanistic underpinnings, and comparative performance of these key methodologies, supported by experimental data and detailed protocols.
The Chiral Pool Approach: this compound
The use of this compound is a direct and atom-economical approach that leverages the chirality of alanine. The core of this strategy is the Bucherer-Bergs reaction, a multicomponent reaction that forms a hydantoin ring system, followed by functionalization and eventual hydrolysis to yield the target amino acid[1][2][3].
Mechanistic Rationale & Workflow
The synthesis begins with the modification of the hydantoin, typically at the N-3 position, to facilitate stereoselective alkylation at the C-5 position. The existing methyl group at C-5 directs the incoming electrophile. The final, and most critical, step is the harsh hydrolysis of the substituted hydantoin ring to liberate the free α,α-disubstituted amino acid.
Advantages and Limitations
-
Advantages:
-
Atom Economy: The initial hydantoin formation is highly efficient.
-
Crystalline Intermediates: Hydantoins are often stable, crystalline solids, which simplifies purification by recrystallization.
-
Direct Access to (R)-Configuration: Directly yields amino acids with an (R)-configuration at the alpha-carbon, which can be advantageous for specific targets.
-
-
Limitations:
-
Harsh Cleavage Conditions: The hydrolysis of the hydantoin ring requires strong acid or base at high temperatures[3]. These conditions can lead to racemization, especially if the side chain is sensitive, and may not be compatible with other functional groups in the molecule.
-
Limited Scope: Primarily used for α-alkylated amino acids. The stereocontrol is dependent on the inherent chirality of the starting hydantoin.
-
Enantiomeric Purity: The final enantiomeric excess (ee) can be eroded during the harsh hydrolysis step.
-
Modern Alternatives: Chiral Auxiliary-Based Syntheses
To overcome the limitations of classical approaches, methods based on removable chiral auxiliaries were developed. These strategies involve temporarily attaching a chiral molecule to a glycine or alanine synthon, which directs a highly stereoselective bond formation. The auxiliary is then cleaved and can often be recovered.
The Schöllkopf Bis-Lactim Ether Method
Established by Ulrich Schöllkopf in 1981, this method utilizes a cyclic dipeptide (a 2,5-diketopiperazine) formed from glycine and a chiral amino acid, typically valine, as a chiral glycine enolate equivalent[4][5].
Mechanistic Rationale: The diketopiperazine is converted to its bis-lactim ether. Deprotonation at the glycine's prochiral α-carbon with a strong base (e.g., n-BuLi) creates a planar carbanion. The bulky isopropyl group from the valine auxiliary effectively shields one face of the anion, forcing the incoming electrophile to attack from the opposite face with high diastereoselectivity. Mild acidic hydrolysis then cleaves the ether and the dipeptide to release the desired amino acid ester and the valine methyl ester[5].
-
Key Features:
-
High Diastereoselectivity: Typically achieves >95% ee[5][6].
-
Mild Cleavage: Hydrolysis occurs under mild acidic conditions, preserving the stereochemical integrity of the newly formed center and accommodating a wide range of functional groups.
-
Versatility: A broad range of alkyl, aryl, and other electrophiles can be used[5].
-
Evans Oxazolidinone Auxiliaries
Mechanistic Rationale: The auxiliary is first acylated with a carboxylic acid derivative (e.g., propionyl chloride to make alanine). Deprotonation with a base like LDA or NaHMDS generates a Z-enolate, which adopts a conformation that minimizes dipole interactions. The substituent on the auxiliary (e.g., isopropyl or benzyl) sterically blocks one face of the enolate. The incoming electrophile adds to the less hindered face, leading to a single major diastereomer. The auxiliary is then cleaved under mild conditions (e.g., LiOH/H₂O₂) to yield the chiral carboxylic acid, which can be converted to the amino acid, and the auxiliary can be recovered and reused[7][9].
-
Key Features:
-
Predictable Stereochemistry: The facial selectivity is highly predictable and consistently high.
-
Excellent Diastereoselectivity: Diastereomeric ratios often exceed 99:1.
-
Recoverable Auxiliary: The chiral auxiliary can be recovered in high yield, reducing overall cost for large-scale synthesis.
-
Versatile Cleavage: The N-acyl bond can be cleaved to give acids, esters, amides, or alcohols, adding synthetic flexibility.
-
Oppolzer's Camphorsultam Auxiliary
Based on the rigid bicyclic structure of camphor, Oppolzer's sultam is another powerful chiral auxiliary used for a wide range of asymmetric transformations, including the synthesis of amino acids[11][12]. It functions similarly to Evans auxiliaries, where the sultam is acylated and the resulting enolate undergoes highly diastereoselective reactions due to steric blocking by the camphor skeleton[11].
Head-to-Head Performance Comparison
To provide a clear, objective comparison, the following table summarizes the performance of each method based on key metrics for a representative transformation: the synthesis of a generic α-alkylated amino acid.
| Feature | This compound | Schöllkopf Bis-Lactim Ether | Evans Oxazolidinone Auxiliary |
| Stereoselectivity | Dependent on starting material purity; risk of racemization during hydrolysis. | Typically >95% ee[5][6] | Typically >98% de (diastereomeric excess) |
| Typical Yield | 40-70% (after hydrolysis) | 60-85% (overall) | 70-90% (overall) |
| Substrate Scope | Good for simple alkyl halides. Less tolerant of sensitive functional groups. | Very broad; compatible with a wide range of electrophiles. | Extremely broad; well-established for alkylations, aldol reactions, etc. |
| Reaction Conditions | Cleavage: Harsh (strong acid/base, heat). Alkylation: Cryogenic. | Cleavage: Mild (dilute acid). Alkylation: Cryogenic. | Cleavage: Mild (LiOH/H₂O₂, LiBH₄, etc.). Alkylation: Cryogenic. |
| Scalability | Moderate; purification can be simple but harsh conditions are a drawback. | Lab-scale; limited atom economy makes industrial scale less attractive[5]. | Highly scalable; used extensively in industrial process chemistry. |
| Auxiliary/Synthon | Derived from alanine (chiral pool). | Derived from valine (chiral pool). Not typically recovered. | Recoverable and reusable in high yield (>95%). |
| Key Advantage | Atom economy, direct route. | High stereoselectivity with mild cleavage. | Predictability, high yields, versatility, and recoverable auxiliary. |
| Key Disadvantage | Harsh hydrolysis step. | Stoichiometric waste of valine derivative. | Additional steps for auxiliary attachment and removal. |
Comparative Experimental Workflows
The choice of synthetic route is often dictated by the number of steps and the complexity of the operations. The following diagram illustrates the comparative workflows.
Detailed Experimental Protocols
The following protocols are representative examples and should be adapted based on the specific substrate and scale. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Synthesis of (S)-Phenylalanine via Evans Auxiliary
(Adapted from Organic Syntheses procedures)[10]
-
Acylation of Auxiliary:
-
To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF (0.1 M) at -78 °C under N₂, add n-butyllithium (1.05 eq, 1.6 M in hexanes) dropwise.
-
Stir for 30 minutes. In a separate flask, add phenylacetyl chloride (1.1 eq) to anhydrous THF.
-
Transfer the acid chloride solution to the lithium salt solution via cannula and stir for 1 hour at -78 °C, then allow to warm to room temperature.
-
Quench with saturated aq. NH₄Cl, extract with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate. Purify by flash chromatography.
-
-
Diastereoselective Alkylation:
-
Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous THF (0.1 M) and cool to -78 °C under N₂.
-
Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq, 1.0 M in THF) dropwise and stir for 30 minutes to form the sodium enolate.
-
Add benzyl bromide (1.2 eq) dropwise and stir at -78 °C for 4 hours.
-
Quench the reaction with saturated aq. NH₄Cl and allow to warm to room temperature.
-
Extract with ethyl acetate, wash with aq. NaHCO₃ and brine, dry over MgSO₄, and concentrate. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product before purification.
-
-
Auxiliary Cleavage:
-
Dissolve the purified alkylated product (1.0 eq) in a 3:1 mixture of THF and water (0.2 M).
-
Cool to 0 °C and add 30% aqueous hydrogen peroxide (4.0 eq) followed by lithium hydroxide (2.0 eq) in water.
-
Stir vigorously at 0 °C for 4 hours.
-
Quench with an aqueous solution of sodium sulfite (Na₂SO₃).
-
Acidify the mixture to pH ~1 with 1M HCl. Extract with ethyl acetate to recover the chiral auxiliary.
-
The aqueous layer contains the desired (S)-phenylalanine, which can be isolated by standard methods (e.g., ion-exchange chromatography or crystallization).
-
Protocol 2: Synthesis of (R)-Phenylalanine Methyl Ester via Schöllkopf Auxiliary
(Adapted from Schöllkopf, U. et al.)[4]
-
Deprotonation and Alkylation:
-
Dissolve the Schöllkopf auxiliary, (S)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine (1.0 eq), in anhydrous THF (0.1 M) under N₂.
-
Cool the solution to -78 °C and add n-butyllithium (1.05 eq, 1.6 M in hexanes) dropwise. Stir for 15 minutes.
-
Add a solution of benzyl bromide (1.1 eq) in anhydrous THF dropwise.
-
Stir the reaction at -78 °C for 3 hours, then allow it to warm slowly to room temperature overnight.
-
Quench with saturated aq. NH₄Cl, extract with diethyl ether, dry over MgSO₄, and concentrate under reduced pressure.
-
-
Hydrolysis and Isolation:
-
Dissolve the crude alkylated product in 0.1 M trifluoroacetic acid (TFA) in acetonitrile/water (9:1).
-
Stir at room temperature for 4 hours, monitoring by TLC until the starting material is consumed.
-
Concentrate the reaction mixture in vacuo.
-
Dissolve the residue in diethyl ether and extract with 1 M HCl.
-
The aqueous layer contains the (R)-phenylalanine methyl ester hydrochloride and the L-valine methyl ester hydrochloride. These can be separated by flash chromatography on silica gel or by fractional crystallization.
-
Conclusion and Scientist's Recommendation
The choice of a synthetic strategy for producing enantiopure non-proteinogenic amino acids is a balance of efficiency, scalability, cost, and compatibility with the target molecule's functionality.
-
For rapid, small-scale synthesis where high stereopurity is paramount and substrate cost is not the primary driver, the Evans oxazolidinone auxiliary method remains the gold standard. Its predictability, high yields, and the versatility of mild cleavage conditions make it exceptionally reliable for complex targets in a research and development setting.
-
The Schöllkopf bis-lactim ether method is an excellent alternative, particularly when mild cleavage is essential and the recovery of the auxiliary is not a priority. It consistently delivers high enantioselectivity.
-
The this compound approach, while elegant in its atom economy, is best suited for synthesizing specific α-alkylated amino acids where the side chain is robust and can withstand the harsh, final hydrolysis step without racemization or degradation. Its utility is diminished for complex, functionalized NPAAs that are common in modern pharmaceutical candidates.
Ultimately, the modern chiral auxiliary methods, despite requiring additional steps for attachment and cleavage, offer a superior level of control, reliability, and substrate scope that is essential for the demanding applications in drug discovery and materials science.
References
-
Schöllkopf, U., et al. (1981). Enantioselective Syntheses of (R)‐Amino Acids Using L‐Valine as Chiral Agent. Angewandte Chemie International Edition in English, 20(9), 798-799. [Link]
-
Wikipedia. (n.d.). Schöllkopf method. Retrieved from [Link]
-
Polonski, T., et al. (2008). Application of Oppolzer′s Sultam in the Synthesis of Cyclic α-Amino Acids and β-Amino Acids. ResearchGate. [Link]
-
Diaz, G., et al. (2014). Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. Molecules, 19(6), 7429-7441. [Link]
-
Lucero Research Group at CSU Sacramento. (2022, December 28). Chem252 (Lecture 1: Evans' Oxazolidinone) [Video]. YouTube. [Link]
- Hruby, V. J., & Qian, X. (1997). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Synthesis of Peptides and Peptidomimetics. Houben-Weyl Methods of Organic Chemistry, Vol. E 22a.
-
Gage, J. R., & Evans, D. A. (1993). (S)-4-(PHENYLMETHYL)-2-OXAZOLIDINONE. Organic Syntheses, 71, 83. [Link]
-
Wang, G., et al. (2017). Oppolzer's chiral sultam‐induced asymmetric synthesis of monofluorophosphonomethyl‐(S)‐serine. ResearchGate. [Link]
-
Name Reaction. (n.d.). Bucherer-Bergs Reaction. [Link]
-
ChemTube3D. (n.d.). Schöllkopf Bis-lactim Amino Acid Synthesis. University of Liverpool. [Link]
-
Wikipedia. (n.d.). Bucherer–Bergs reaction. Retrieved from [Link]
-
Reddy, K. L., et al. (2006). Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners. The Journal of Organic Chemistry, 71(1), 337-340. [Link]
-
Kalník, M., et al. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024. [Link]
-
Smith, N. D., et al. (2005). Enantiocontrolled Synthesis of α-Methyl Amino Acids via Bn2N-α-Methylserine-β-lactone. Organic Letters, 7(2), 255-258. [Link]
-
Bull, S. D., et al. (2010). An improved synthesis of deuterated Schöllkopf's bis-lactim ether and its use for the asymmetric synthesis of (R)-[α-2H]-phenylalanine methyl esters. ResearchGate. [Link]
-
Bull, S. D., et al. (2010). An improved synthesis of deuterated Scho¨llkopf's bis-lactim ether and its use for the asymmetric synthesis of (R)-[α-2H]-phenylalanine methyl esters. Tetrahedron: Asymmetry, 21(17), 2110-2115. [Link]
-
LibreTexts Chemistry. (2022). 26.4: Synthesis of Amino Acids. [Link]
-
Lee, S., & Lee, Y. (2006). New Uses of Amino Acids as Chiral Building Blocks in Organic Synthesis. Accounts of Chemical Research, 39(10), 726-734. [Link]
-
Kalník, M., et al. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. PMC. [Link]
-
Weiberth, F. J., & Hall, S. S. (1993). (−)-d-2,10-CAMPHORSULTAM. Organic Syntheses, 71, 104. [Link]
-
Hruby, V. J., et al. (2018). Amino Turbo Chirality and Its Asymmetric Control. Symmetry, 10(11), 583. [Link]
-
Colpaert, F., et al. (2010). Asymmetric Synthesis of α-Chloro-β-amino-N-sulfinyl Imidates as Chiral Building Blocks. The Journal of Organic Chemistry, 75(15), 5235-5245. [Link]
-
Kalník, M., et al. (2021). The Bucherer-Bergs Multicomponent Synthesis of Hydantoins-Excellence in Simplicity. PubMed. [Link]
-
Lee, H., & Kim, S. (2016). Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. Molecules, 21(7), 893. [Link]
-
Tan, Y. L., et al. (2024). Sequential two-step, one-pot microwave-assisted Urech synthesis of 5-monosubstituted hydantoins from L-amino acids in water. RSC Advances, 14(12), 8345-8351. [Link]
-
Marković, M., et al. (2018). Synthesis and Characterization of Various Amino Acid Derived Thiohydantoins. Molecules, 23(11), 2973. [Link]
-
Ashfaq, M., et al. (2015). Enantioselective Synthesis of β-amino acids: A Review. Medicinal Chemistry, 5(7), 295-309. [Link]
-
Kovach, T. K. (n.d.). Alpha amino acid synthesis [Video]. Khan Academy. [Link]
-
Evans, D. A., et al. (2002). Recent advances in asymmetric synthesis with chiral imide auxiliaries. Comptes Rendus Chimie, 5(5), 321-327. [Link]
-
Munda, M., et al. (2025). Syntheses of Natural and Non-Natural β-Amino Acids Using Racemic and Enantioselective Sulfamate-Tethered Aza-Michael Cyclization Reactions. ChemRxiv. [Link]
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Zhang, W., & Wang, J. (2017). Evans' Chiral Auxiliary‐Based Asymmetric Synthetic Methodology and Its Modern Extensions. Chinese Journal of Chemistry, 35(5), 625-638. [Link]
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Burger, K., et al. (1998). 3-(2,5-Cyclohexadienyl)-L-alanine (1,4-Dihydro-L-phenylalanine). Helvetica Chimica Acta, 81(7), 1279-1285. [Link]
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A Comparative Analysis of Hydantoin-Based Chiral Auxiliaries: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the quest for efficient and highly selective methods for asymmetric synthesis is perpetual. Chiral auxiliaries remain a cornerstone in this endeavor, providing a reliable strategy for the stereocontrolled construction of complex molecules. Among the diverse array of available auxiliaries, hydantoin-based scaffolds have emerged as a compelling class of N-heterocycles with significant potential. This guide offers an in-depth comparative analysis of hydantoin-based chiral auxiliaries, juxtaposing their performance with the well-established Evans' oxazolidinones and other alternatives, supported by available experimental data.
Introduction: The Role and Rise of Hydantoin-Based Chiral Auxiliaries
A chiral auxiliary is a stereogenic molecule that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation in a diastereoselective manner.[1] After the desired stereocenter is established, the auxiliary is cleaved and can ideally be recovered for reuse. The efficacy of a chiral auxiliary is judged by several key criteria: high diastereoselectivity, predictable stereochemical outcome, ease of attachment and cleavage under mild conditions, and cost-effectiveness.
Hydantoins, a class of five-membered nitrogen-containing heterocyclic compounds, are not only recognized for their diverse biological activities but also serve as versatile chiral auxiliaries in asymmetric synthesis.[2] Enantioenriched 5-monosubstituted hydantoins, in particular, have demonstrated their utility in a variety of diastereoselective reactions.[3] The rigid hydantoin ring structure can provide a well-defined chiral environment, influencing the facial selectivity of approaching reagents.
Mechanism of Stereocontrol: How Hydantoin Auxiliaries Direct Chirality
The stereodirecting influence of a hydantoin-based chiral auxiliary stems from the steric hindrance imposed by the substituent at the C5 position of the hydantoin ring. When an acyl group is attached to one of the nitrogen atoms (typically N1 or N3), the resulting N-acylhydantoin can form a chiral enolate. The substituent on the hydantoin ring then effectively blocks one face of the enolate, directing the approach of an electrophile to the less hindered face.
Caption: Facial shielding by the hydantoin auxiliary directs electrophilic attack.
This mechanism is analogous to that of other well-known chiral auxiliaries, such as Evans' oxazolidinones. The key to high diastereoselectivity lies in the effective differentiation of the two faces of the enolate, which is dictated by the size and conformation of the chiral auxiliary.
Comparative Performance Analysis: Hydantoins vs. The Gold Standard
To provide a clear and objective comparison, we will evaluate the performance of hydantoin-based auxiliaries against the widely used Evans' oxazolidinone auxiliaries in key asymmetric transformations.
Asymmetric Alkylation
Asymmetric alkylation is a fundamental C-C bond-forming reaction where chiral auxiliaries have proven invaluable. Evans' oxazolidinones are renowned for their exceptional performance in the diastereoselective alkylation of their N-acyl derivatives, consistently affording high yields and diastereomeric ratios (d.r.).
| Chiral Auxiliary | Substrate | Electrophile | Base | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| Evans' Oxazolidinone | N-Propionyl-(S)-4-benzyloxazolidin-2-one | Allyl iodide | NaHMDS | 92 | >99:1 | [4] |
| Evans' Oxazolidinone | N-Propionyl-(4R,5S)-4-methyl-5-phenyloxazolidin-2-one | Benzyl bromide | LDA | 80-92 | >99:1 | [4] |
| Hydantoin-based | N,N-dibenzyl hydantoin | Allyl bromide | TBAB (cat.) | High | N/A (racemic) | [3] |
Note: The data for the hydantoin-based auxiliary is from a phase-transfer catalyzed C5-alkylation of the hydantoin ring itself, not an N-acyl derivative used as a traditional chiral auxiliary for asymmetric alkylation of the acyl group. Direct comparative data for the latter is limited in the reviewed literature.
While direct comparative data for traditional asymmetric alkylation using N-acyl hydantoins is not as readily available, the existing literature on C5-alkylation of hydantoins highlights the potential for developing asymmetric variants.[3]
Asymmetric Aldol Reactions
The aldol reaction is another critical tool for constructing stereocenters. Evans' auxiliaries have been extensively studied and are known to provide excellent stereocontrol, typically yielding the syn-aldol product with high diastereoselectivity.[5]
| Chiral Auxiliary | Enolate Source | Aldehyde | Lewis Acid | Yield (%) | Diastereomeric Ratio (d.r.) | Product | Reference |
| Evans' Oxazolidinone | N-Propionyl-(S)-4-isopropyloxazolidin-2-one | Isobutyraldehyde | Bu₂BOTf | 80-90 | >99:1 | syn | [5] |
| Sulfur-based Auxiliary | N-acetyl 4(S)-isopropylthiazolidinethione | Various | TiCl₄/Sparteine | High | High | syn | [1] |
Information regarding the performance of hydantoin-based auxiliaries in asymmetric aldol reactions is sparse in the readily available literature, making a direct comparison challenging. However, the structural similarities to other N-heterocyclic auxiliaries suggest their potential in this area warrants further investigation.
Asymmetric Diels-Alder Reactions
The Diels-Alder reaction is a powerful cycloaddition for the formation of six-membered rings with multiple stereocenters. Chiral auxiliaries attached to the dienophile can effectively control the facial selectivity of the diene's approach.
| Chiral Auxiliary | Dienophile | Diene | Lewis Acid | Yield (%) | endo:exo | Diastereomeric Ratio (endo) | Reference |
| Evans' Oxazolidinone | N-Acryloyl-(S)-4-benzyloxazolidin-2-one | Cyclopentadiene | Et₂AlCl | 85-95 | >99:1 | 95:5 | [6] |
| Sulfonamide-based | Acrylate of cis-1-arylsulfonamido-2-indanol | Cyclopentadiene | TiCl₄ | High | >99:1 | 92:8 | [7] |
Currently, there is a lack of specific experimental data in the reviewed literature detailing the performance of N-acryloyl hydantoin derivatives as dienophiles in asymmetric Diels-Alder reactions. This represents a significant area for future research to explore the full potential of hydantoin-based chiral auxiliaries.
Experimental Protocols
To provide practical insights, here are representative protocols for the attachment and cleavage of a hydantoin auxiliary, as well as a general procedure for asymmetric alkylation using an Evans' auxiliary for comparison.
Protocol 1: Acylation of a Hydantoin (Attachment of Substrate)
This protocol describes a general method for the N-acylation of a hydantoin, which is the first step in its use as a chiral auxiliary.
Materials:
-
5-Substituted hydantoin (e.g., 5-phenylhydantoin)
-
Acyl chloride or anhydride (e.g., propionyl chloride)
-
Aprotic solvent (e.g., Dichloromethane)
-
Base (e.g., Triethylamine)
Procedure:
-
Dissolve the 5-substituted hydantoin in the aprotic solvent.
-
Add the base to the solution.
-
Slowly add the acyl chloride or anhydride at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the N-acylhydantoin by column chromatography.
Protocol 2: Cleavage of a 1-Acylhydantoin to an Amide
This protocol details the removal of the hydantoin auxiliary to yield an amide.[8]
Materials:
-
1-Acylhydantoin
-
Amine (e.g., benzylamine)
-
Tetrahydrofuran (THF)
-
Diethylaluminum chloride (optional, as a Lewis acid catalyst)
Procedure:
-
Dissolve the 1-acylhydantoin in THF.
-
Add the amine to the solution.
-
For accelerated reaction, add a solution of diethylaluminum chloride in hexanes.
-
Reflux the mixture until the starting material is consumed (monitored by TLC).
-
Cool the reaction and quench with 1M HCl.
-
Extract the product with an organic solvent (e.g., CH₂Cl₂).
-
Wash the organic layer with saturated NaCl solution, dry over Na₂SO₄, filter, and concentrate.
-
Purify the resulting amide by preparative TLC or column chromatography.
Caption: General workflow for using a hydantoin-based chiral auxiliary.
Conclusion and Future Outlook
Hydantoin-based chiral auxiliaries represent a promising, yet not fully explored, class of stereodirecting agents. While the gold standard, Evans' oxazolidinones, benefit from a vast body of literature demonstrating their high efficiency and predictability, the structural features of hydantoins suggest they could offer unique advantages in certain applications.
The primary challenge in providing a definitive comparative analysis is the current scarcity of direct, side-by-side experimental data for hydantoin auxiliaries in key asymmetric reactions. Future research should focus on systematically evaluating the performance of a diverse range of 5-substituted hydantoins in asymmetric alkylations, aldol reactions, and Diels-Alder reactions. Such studies will be crucial in elucidating the full potential of these versatile N-heterocycles and establishing their place in the synthetic chemist's toolbox for asymmetric synthesis.
References
-
Foley, D. J., et al. (2023). Enantioselective synthesis of hydantoins by chiral acid-catalysed condensation of glyoxals and ureas. Chemical Science, 14(25), 6837-6843. [Link]
- This reference is not directly cited in the text but provides general background on hydantoin synthesis.
- This reference is not directly cited in the text but provides general background on hydantoin synthesis.
-
Wolfe, J. P., et al. (2022). Asymmetric Synthesis of Quaternary Hydantoins via a Palladium-Catalyzed Aza-Heck Cyclization. Journal of the American Chemical Society, 144(46), 21256-21262. [Link]
-
Myers, A. G. (n.d.). Asymmetric Diels-Alder Reactions. Chem 115 Handout. [Link]
-
Wikipedia. (2023, December 29). Chiral auxiliary. In Wikipedia. [Link]
-
Ghosh, A. K., & Fidanze, S. (1998). ASYMMETRIC DIELS-ALDER REACTION: CIS-1-ARYLSULFONAMIDO-2-INDANOLS AS HIGHLY EFFECTIVE CHIRAL AUXILIARIES. Tetrahedron Letters, 39(34), 6153-6156. [Link]
- This reference is not directly cited in the text but provides general background on Diels-Alder reactions.
- This reference is not directly cited in the text but provides general background on Diels-Alder reactions.
- This reference is not directly cited in the text but provides general background on hydantoin synthesis.
- This reference is not directly cited in the text but provides general background on hydantoin synthesis.
-
Yamaguchi, J. I., et al. (2013). Convenient Cleavage Reaction of 1-Acylhydantoin to Amide. International Journal of Organic Chemistry, 3(3), 194-197. [Link]
- This reference is not directly cited in the text but provides general background on hydantoin synthesis.
-
Evans, D. A., et al. (1981). Stereoselective aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127-2129. [Link]
- This reference is not directly cited in the text but provides general background on hydantoin hydrolysis.
- This reference is not directly cited in the text but provides general background on chiral auxiliaries.
- This reference is not directly cited in the text but provides general background on Diels-Alder reactions.
- This reference is not directly cited in the text but provides general background on Diels-Alder reactions.
- This reference is not directly cited in the text but provides general background on Diels-Alder reactions.
- This reference is not directly cited in the text but provides general background on Diels-Alder reactions.
- This reference is not directly cited in the text but provides general background on asymmetric induction.
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- 4. pubs.acs.org [pubs.acs.org]
- 5. Enantioselective catalytic Urech hydantoin synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
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- 8. researchgate.net [researchgate.net]
A Senior Application Scientist’s Guide to Validating the Enantiomeric Purity of (R)-5-Methylhydantoin
In the landscape of pharmaceutical development, the stereochemical identity of a molecule is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile. For a chiral molecule like 5-methylhydantoin, the biological activity often resides in a single enantiomer, in this case, the (R)-enantiomer. Consequently, rigorous validation of its enantiomeric purity is a non-negotiable step in ensuring the safety and efficacy of any potential therapeutic agent.
This guide provides an in-depth comparison of the primary analytical techniques for determining the enantiomeric excess (ee) and confirming the absolute configuration of (R)-5-methylhydantoin. We will move beyond mere procedural descriptions to explore the causality behind methodological choices, empowering researchers to select and implement the most appropriate strategy for their specific analytical challenge.
Pillar 1: Chromatographic Resolution - The Workhorse of Enantiomeric Excess Determination
Chromatographic methods are the cornerstone of enantiomeric purity analysis, offering high-resolution separation of enantiomers, which allows for precise quantification. The underlying principle involves the formation of transient, diastereomeric complexes between the enantiomers and a chiral stationary phase (CSP), leading to differential retention times.[1]
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is arguably the most versatile and widely adopted technique for enantiomeric excess (ee) determination in pharmaceutical settings.[2][3] Its robustness, high resolution, and broad applicability make it the first choice for quantitative analysis.
Causality of Method Design: The selection of the Chiral Stationary Phase (CSP) is the most critical parameter. For a polar molecule like 5-methylhydantoin, which contains hydrogen bond donors and acceptors, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) or macrocyclic antibiotic CSPs (e.g., teicoplanin-based) are excellent starting points.[3][4] These phases offer a multitude of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation, which are necessary to resolve the subtle structural differences between enantiomers.
Comparative Performance:
| Parameter | Chiral HPLC |
| Primary Measurement | Enantiomeric Excess (ee) |
| Resolution | Excellent (Baseline separation is achievable) |
| Sensitivity | High (UV, MS detection) |
| Throughput | Moderate to High |
| Sample Requirement | Low (µg scale) |
| Key Advantage | High precision and accuracy for quantification.[2] |
| Key Limitation | Does not determine absolute configuration independently. |
Workflow for Chiral HPLC Method Development
Caption: A logical workflow for chiral HPLC method development.
Chiral Gas Chromatography (GC)
For volatile or semi-volatile compounds, chiral GC offers exceptional resolving power and speed.[5] The separation mechanism relies on chiral cyclodextrin-based stationary phases that form transient inclusion complexes with the analytes.[6]
Causality of Method Design: 5-Methylhydantoin itself has low volatility due to its polar nature. Therefore, a critical and often necessary step is derivatization . Converting the hydantoin into a more volatile, less polar derivative (e.g., by silylation) is essential for it to be amenable to GC analysis. This choice is dictated by the fundamental requirement of the analyte to be in the gas phase for separation to occur.
Comparative Performance:
| Parameter | Chiral GC |
| Primary Measurement | Enantiomeric Excess (ee) |
| Resolution | Very High (long capillary columns) |
| Sensitivity | Very High (FID, MS detection) |
| Throughput | High |
| Sample Requirement | Very Low (ng-pg scale) |
| Key Advantage | Unmatched resolution and speed for suitable analytes.[5] |
| Key Limitation | Requires analyte volatility; derivatization adds complexity. |
Pillar 2: Chiroptical Methods - From Bulk Properties to Absolute Configuration
Chiroptical methods measure the differential interaction of chiral molecules with polarized light. They provide a different, and often complementary, type of information compared to chromatographic techniques.
Polarimetry
This classical technique measures the macroscopic property of optical rotation, where a solution of a chiral compound rotates the plane of plane-polarized light.[7][8] The magnitude of this rotation is directly proportional to the enantiomeric excess of the sample.[9]
Causality of Method Design: Polarimetry is a bulk analysis technique. It does not separate the enantiomers but provides a single value representing the net rotation of the solution. Its utility is predicated on having a reference value for the specific rotation of the enantiomerically pure substance ([α]). The calculation of ee is a straightforward comparison: ee (%) = ([α]observed / [α]pure) * 100. This makes it a rapid method for confirming the identity and purity of a bulk sample, provided the impurities are not also chiral and contributing to the rotation.
Comparative Performance:
| Parameter | Polarimetry |
| Primary Measurement | Optical Rotation (proportional to ee) |
| Resolution | N/A (no separation) |
| Sensitivity | Low (requires higher concentrations) |
| Throughput | Very High |
| Sample Requirement | High (mg scale) |
| Key Advantage | Fast, non-destructive, and simple instrumentation.[10] |
| Key Limitation | Low sensitivity for detecting small enantiomeric impurities. |
Vibrational Circular Dichroism (VCD)
VCD is a modern spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions.[11][12] Crucially, a VCD spectrum is a unique three-dimensional fingerprint of a molecule's absolute configuration.
Causality of Method Design: Unlike chromatography, VCD is not a separation technique. Its power lies in its ability to definitively determine the absolute stereochemistry (i.e., confirming that the sample is indeed the (R)-enantiomer and not the (S)-enantiomer). The experimental spectrum of the sample is compared to a spectrum predicted by ab initio quantum mechanical calculations for the known (R)-configuration.[12] A match between the experimental and calculated spectra provides unambiguous confirmation of the absolute configuration.[13][14]
Comparative Performance:
| Parameter | Vibrational Circular Dichroism (VCD) |
| Primary Measurement | Absolute Configuration |
| Resolution | N/A (no separation) |
| Sensitivity | Moderate (requires relatively pure sample) |
| Throughput | Low (requires computation) |
| Sample Requirement | Moderate (mg scale) |
| Key Advantage | Unambiguous determination of absolute configuration in solution.[12][15] |
| Key Limitation | Not ideal for precise quantification of low-level enantiomeric impurities. |
Head-to-Head Comparison: Selecting the Right Tool
The choice of analytical method is driven by the specific question being asked.
| Analytical Goal | Primary Method | Confirmatory Method | Justification |
| Quantify ee in routine QC | Chiral HPLC | Polarimetry | HPLC provides the necessary precision and sensitivity for release testing. Polarimetry offers a rapid, high-level check. |
| Detect trace enantiomeric impurity | Chiral HPLC or Chiral GC | - | Chromatographic methods have the high resolution and low limits of detection required for trace analysis. |
| Confirm absolute configuration of a new batch | VCD | Chiral HPLC | VCD provides definitive proof of the 'R' configuration. HPLC confirms the high enantiomeric purity. |
| High-throughput screening of synthesis conditions | Chiral HPLC / SFC | - | Supercritical Fluid Chromatography (SFC) or fast HPLC methods offer the speed needed for screening large sample sets.[16] |
Decision Matrix for Method Selection
Caption: A decision tree for selecting the optimal analytical method.
Experimental Protocols: A Practical Guide
Protocol 1: Enantiomeric Excess of this compound by Chiral HPLC
This protocol is a self-validating system designed for robust, reproducible results.
-
Instrumentation & Columns:
-
HPLC system with UV detector (e.g., monitoring at 210 nm).
-
Chiral Stationary Phase: CHIROBIOTIC T2, 5 µm, 250 x 4.6 mm (based on teicoplanin aglycone, known for resolving similar compounds[4]).
-
Expert Insight: A polysaccharide column like CHIRALPAK IA or IC should also be screened as an alternative, as they offer broad selectivity.[3]
-
-
Mobile Phase & Conditions:
-
Mobile Phase: Ethanol / Water (95:5 v/v).
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 20°C.
-
Expert Insight: Chiral separations are often sensitive to temperature. Maintaining a constant, slightly below-ambient temperature can enhance the transient diastereomeric interactions, improving resolution.[17]
-
-
Sample & Standard Preparation:
-
Test Sample: Dissolve this compound in the mobile phase to a final concentration of 1.0 mg/mL.
-
Racemic Standard (for System Suitability): Prepare a 1.0 mg/mL solution of racemic 5-methylhydantoin in the mobile phase.
-
Reference Standard: Prepare a 1.0 mg/mL solution of high-purity this compound.
-
-
Analytical Procedure:
-
Equilibrate the column with the mobile phase for at least 60 minutes or until a stable baseline is achieved. Macrocyclic antibiotic columns can require longer equilibration times.[17]
-
System Suitability Test (SST): Inject the racemic standard. The system is suitable if:
-
The resolution between the two enantiomer peaks is ≥ 1.5.
-
The tailing factor for each peak is ≤ 2.0.
-
-
Inject the mobile phase as a blank.
-
Inject the Reference Standard five times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.
-
Inject the Test Sample in duplicate.
-
-
Calculation of Enantiomeric Excess:
-
ee (%) = [(Area(R) - Area(S)) / (Area(R) + Area(S))] * 100
-
Where Area(R) is the peak area of the (R)-enantiomer and Area(S) is the peak area of the (S)-enantiomer.
-
Protocol 2: Confirmation of Bulk Purity by Polarimetry
-
Instrumentation:
-
Calibrated polarimeter with a sodium lamp (D-line, 589 nm).
-
1 dm (10 cm) pathlength cell.
-
-
Procedure:
-
Accurately prepare a solution of this compound in a suitable solvent (e.g., ethanol) at a precisely known concentration (c), typically around 1-2 g/100 mL.
-
Zero the instrument using the pure solvent.
-
Rinse and fill the cell with the sample solution, ensuring no air bubbles are present.
-
Measure the observed optical rotation (α).
-
Calculate the specific rotation: [α] = α / (l * c), where l is the pathlength in dm and c is the concentration in g/mL.
-
Compare the calculated specific rotation to the literature value for pure this compound.
-
Conclusion
Validating the enantiomeric purity of this compound requires a multi-faceted analytical approach. Chiral HPLC stands as the gold standard for accurate and precise quantification of enantiomeric excess, making it indispensable for quality control and regulatory submission. For unambiguous confirmation of the molecule's absolute stereochemical identity, particularly during process development or for reference standard characterization, Vibrational Circular Dichroism (VCD) is the most powerful tool available. Simpler techniques like polarimetry retain their value for rapid, high-level checks of bulk material. By understanding the fundamental principles and specific advantages of each technique, researchers can design a robust, scientifically sound, and fit-for-purpose validation strategy.
References
-
But, T., et al. (2021). Vibrational circular dichroism spectroscopy for probing the expression of chirality in mechanically planar chiral rotaxanes. Royal Society of Chemistry. Available at: [Link]
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Mehta, A. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. Available at: [Link]
-
Bok, J., et al. (2013). Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review. Analytica Chimica Acta. Available at: [Link]
-
Sánchez, J., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Journal of the Science of Food and Agriculture. Available at: [Link]
-
Bruker. Vibrational circular dichroism (VCD). Bruker Corporation. Available at: [Link]
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Wu, L., & Vogt, F. G. (2012). A review of recent advances in mass spectrometric methods for gas-phase chiral analysis of pharmaceutical and biological compounds. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
ResearchGate. (n.d.). Chiral Analysis Using Vibrational Circular Dichroism (VCD). ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Vibrational circular dichroism. Wikipedia. Available at: [Link]
-
You, L. (2016). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research. Available at: [Link]
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Wang, Y., et al. (2021). Chiral Recognition of Hydantoin Derivatives Enabled by Tetraaza Macrocyclic Chiral Solvating Agents Using 1H NMR Spectroscopy. Molecules. Available at: [Link]
-
Ishida, T., & Nakagawa, T. (1991). High-performance liquid chromatographic method for direct separation of 5-(p-hydroxyphenyl)-5-phenylhydantoin enantiomers using a chiral tris(4-methylbenzoate) column. Journal of Chromatography B: Biomedical Sciences and Applications. Available at: [Link]
-
Zhong, G. Y., & Bi, H. (2001). [Chiral Separation of Racemic 5-(p-hydroxyphenyl)-5-phenylhydantoin by RP-HPLC Using Eluents Containing Beta-Cyclodextrin]. Yao Xue Xue Bao. Available at: [Link]
-
Restek. A Guide to the Analysis of Chiral Compounds by GC. Restek. Available at: [Link]
-
Chiral Technology Korea. [Application]5-Methyl-5-phenylhydantoin. Chiral Technology Korea. Available at: [Link]
-
BGB Analytik. CHIRAL Handbook. BGB Analytik. Available at: [Link]
-
Supelco. Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. LCGC International. Available at: [Link]
-
Shimadzu. (2016). Chiral Separation Using SFC and HPLC. Shimadzu Corporation. Available at: [Link]
-
Bioanalysis Zone. Chiral HPLC Column Selection and Method Development Guide. Bioanalysis Zone. Available at: [Link]
-
Al-Ghamdi, K., et al. (2020). Enantiomeric Separation, Absolute Configuration by X-ray Crystallographic Analysis, and Functional Evaluation of Enantiomers of the Dual Ligand, SYA0340 at 5-HT1A and 5-HT7A Receptors. Molecules. Available at: [Link]
-
Chemistry LibreTexts. (2022). 5.2: Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. Chemistry LibreTexts. Available at: [Link]
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Ilisz, I., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Acta Pharmaceutica Hungarica. Available at: [Link]
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Chemistry LibreTexts. (2021). 1.4: Chiral Gas Chromatography. Chemistry LibreTexts. Available at: [Link]
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Chea, E., et al. (2023). Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Chromatography B. Available at: [Link]
-
MDPI. (2019). Chiral Separation in Preparative Scale: A Brief Overview of Membranes as Tools for Enantiomeric Separation. MDPI. Available at: [Link]
-
Gowtham, L. (2023). Significance and Applications of Polarimetry in Scientific Field. Research & Reviews: Journal of Pharmaceutical Analysis. Available at: [Link]
-
YouTube. (2023). Organic Chemistry - Stereochemistry: Measuring Enantiomers with Polarimetry. YouTube. Available at: [Link]
-
Chemistry LibreTexts. (2019). 5.5: Polarimetry. Chemistry LibreTexts. Available at: [Link]
-
Simpson, J. (2016). Polarimetry Lab Video. YouTube. Available at: [Link]
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A Senior Application Scientist's Guide: Bucherer-Bergs vs. Strecker Synthesis for Chiral Amino Acids
For researchers and professionals in drug development, the synthesis of non-proteinogenic and chiral amino acids is a cornerstone of modern medicinal chemistry. These unique building blocks are integral to designing novel peptides, peptidomimetics, and small molecules with enhanced efficacy, stability, and target specificity. Among the classic, yet persistently relevant, methods for their preparation are the Strecker and the Bucherer-Bergs syntheses. Both are powerful multicomponent reactions (MCRs) that provide access to a wide array of amino acid scaffolds from simple carbonyl precursors.
This guide provides an in-depth, objective comparison of these two methodologies. It moves beyond a simple recitation of reaction steps to explore the mechanistic nuances, stereochemical outcomes, practical considerations, and strategic applications that a senior scientist must consider when selecting a synthetic route. Our focus is on providing the causal logic behind experimental choices, enabling you to not only follow a protocol but to adapt and troubleshoot it for your specific molecular target.
The Strecker Synthesis: Direct and Versatile
First discovered by Adolph Strecker in 1850, this reaction is a one-pot, three-component synthesis that combines an aldehyde or ketone, an amine (typically ammonia), and a cyanide source to form an α-aminonitrile.[1][2] This intermediate is then hydrolyzed to yield the final α-amino acid.[3][4] The directness of this approach has made it a foundational method in organic chemistry.
Mechanistic Pathway
The reaction proceeds through the initial formation of an imine from the carbonyl compound and ammonia. This is followed by the nucleophilic attack of a cyanide ion on the iminium carbon, yielding the stable α-aminonitrile intermediate.[1][5] The final amino acid is obtained through the vigorous hydrolysis of the nitrile group under either acidic or basic conditions.[1]
Caption: The three-step mechanism of the Strecker amino acid synthesis.
Scope and Stereochemical Control
The classical Strecker synthesis produces a racemic mixture of amino acids, as the cyanide anion can attack the planar iminium intermediate from either face with equal probability.[1] This is a significant drawback for pharmaceutical applications where single-enantiomer products are required. Consequently, the development of asymmetric Strecker reactions has been a major focus. Strategies include:
-
Chiral Auxiliaries: Replacing ammonia with a chiral amine, such as (S)-α-phenylethylamine, was an early successful approach reported by Harada in 1963.[1][4]
-
Catalytic Asymmetric Synthesis: Modern methods employ chiral catalysts to control the facial selectivity of the cyanide addition. Chiral thiourea-derived catalysts, BINOL-based catalysts, and various Lewis acid systems have been developed to provide high enantiomeric excess (ee).[1][6][7][8] These catalytic methods are highly desirable as they avoid the need for stoichiometric chiral reagents.
The Bucherer-Bergs Synthesis: The Hydantoin Route
Developed in the early 20th century, the Bucherer-Bergs reaction is also a multicomponent synthesis that utilizes a carbonyl compound, a cyanide source (like KCN or NaCN), and ammonium carbonate.[9][10] The key distinction is that this reaction does not directly yield an aminonitrile but instead produces a hydantoin, a five-membered heterocyclic ring. This hydantoin is then hydrolyzed in a separate step to afford the amino acid.[10][11]
Mechanistic Pathway
The reaction is believed to initiate with the formation of a cyanohydrin from the carbonyl compound and cyanide.[9] Ammonia, generated from the ammonium carbonate, then displaces the hydroxyl group to form an aminonitrile in an SN2 reaction. The crucial difference from the Strecker pathway is the subsequent reaction with carbon dioxide (also from the ammonium carbonate). The aminonitrile's amino group attacks CO2, forming a carbamic acid intermediate, which then undergoes intramolecular cyclization and rearrangement to yield the thermodynamically stable hydantoin product.[9][11][12]
Caption: Comparative workflows for preparing enantiopure amino acids.
Experimental Protocols: A Practical Guide
The following protocols are presented as self-validating systems, with explanations for key steps grounded in mechanistic understanding.
Protocol 1: Catalytic Asymmetric Strecker Synthesis of tert-Leucine
This protocol is adapted from methodologies that use chiral amido-thiourea catalysts, which are robust and compatible with aqueous cyanide sources, enhancing scalability and safety. [7]
-
Imine Formation: To a solution of pivaldehyde (1.0 equiv) in toluene, add a solution of the desired amine (e.g., benzylamine, 1.0 equiv). Stir at room temperature for 1-2 hours. The formation of the imine is crucial as it is the direct substrate for the catalyst.
-
Catalytic Hydrocyanation: In a separate vessel, add the chiral amido-thiourea catalyst (0.05 - 0.1 equiv). Add the pre-formed imine solution from Step 1. Cool the mixture to the optimized temperature (e.g., -40 °C to -78 °C) to maximize enantioselectivity.
-
Cyanide Addition: Slowly add a solution of potassium cyanide (KCN, 1.5 equiv) in water. The use of an aqueous cyanide salt is a significant practical advantage over hazardous HCN gas or TMSCN, which requires strictly anhydrous conditions. [7]The catalyst binds the imine and cyanide, creating a chiral environment that directs the nucleophilic attack to one face of the imine.
-
Reaction Monitoring: Stir the biphasic mixture vigorously for 24-48 hours. Monitor the reaction progress by TLC or LC-MS until the imine is consumed.
-
Workup and Isolation: Separate the organic layer, wash with brine, dry over Na2SO4, and concentrate in vacuo to yield the crude enantiomerically enriched α-aminonitrile.
-
Hydrolysis: Add concentrated HCl to the crude aminonitrile and heat at reflux for 6-12 hours. This harsh step is necessary to fully hydrolyze the stable nitrile and any protecting groups.
-
Purification: Cool the solution, extract with an organic solvent (e.g., ether) to remove non-basic impurities, and then purify the amino acid product, often by ion-exchange chromatography or crystallization, to yield enantiopure tert-leucine.
Protocol 2: Bucherer-Bergs Synthesis of α,α-Dimethylglycine
This protocol details the classic synthesis of a sterically hindered, α,α-disubstituted amino acid.
-
Hydantoin Formation: In a pressure vessel, combine acetone (1.0 equiv), potassium cyanide (2.0 equiv), and ammonium carbonate (4.0 equiv) in a 50% aqueous ethanol solution. [11][13]Using an excess of the cyanide and carbonate reagents drives the equilibrium towards the hydantoin product. The use of a sealed vessel is often necessary to prevent the loss of volatile components like ammonia and CO2 at elevated temperatures. [14]2. Reaction: Heat the mixture to 60-80 °C with stirring for 6-12 hours. The reaction progress can be monitored by TLC.
-
Isolation of Hydantoin: Cool the reaction mixture to room temperature and then in an ice bath. Acidify carefully with concentrated HCl to a pH of ~2-3. The 5,5-dimethylhydantoin product is typically a crystalline solid that will precipitate upon acidification. [9]4. Purification: Collect the solid product by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure hydantoin intermediate.
-
Hydrolysis: Combine the purified 5,5-dimethylhydantoin (1.0 equiv) with an excess of a strong base (e.g., 25% Ba(OH)2 solution) or strong acid (e.g., 6M HCl). Heat the mixture at reflux for 12-24 hours. The hydantoin ring is very stable, requiring harsh conditions for hydrolysis.
-
Product Isolation: After hydrolysis, cool the solution. If using Ba(OH)2, bubble CO2 through the solution to precipitate excess barium as BaCO3. Filter the solid and concentrate the filtrate. The final amino acid can be purified by crystallization.
Conclusion and Strategic Recommendations
The Strecker and Bucherer-Bergs syntheses are not merely historical footnotes; they are robust and adaptable platforms for the synthesis of critical amino acid building blocks.
-
Choose the Strecker Synthesis when:
-
The primary goal is an enantiomerically pure α-amino acid with a single substituent (derived from an aldehyde).
-
Access to well-established and highly efficient asymmetric catalytic systems is desired. [7] * The directness of a one-pot catalytic reaction followed by hydrolysis is advantageous for workflow efficiency.
-
-
Choose the Bucherer-Bergs Synthesis when:
-
The target is an α,α-disubstituted amino acid (derived from a ketone).
-
The isolation of a stable, crystalline hydantoin intermediate is beneficial for purification.
-
The inherent stereochemistry of a complex substrate can be leveraged to control diastereoselectivity under thermodynamically controlled conditions. [15] For the modern drug discovery scientist, the catalytic asymmetric Strecker reaction often represents the more direct and elegant solution for accessing chiral α-amino acids. [16]However, the Bucherer-Bergs reaction remains an indispensable tool for creating sterically demanding quaternary α-carbon centers, a motif of increasing importance in medicinal chemistry. A thorough understanding of both methods provides the synthetic chemist with a versatile and powerful toolkit for molecular innovation.
-
References
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A Comparative Guide to Confirming the Absolute Stereochemistry of (R)-5-Methylhydantoin
For researchers, scientists, and drug development professionals, the unambiguous assignment of absolute stereochemistry is a non-negotiable cornerstone of chemical synthesis and pharmaceutical development. The three-dimensional arrangement of atoms in a chiral molecule dictates its interaction with other chiral entities, most critically its biological targets. An incorrect stereochemical assignment can lead to wasted resources, misinterpreted structure-activity relationships (SAR), and significant safety concerns.
This guide provides an in-depth comparison of the principal analytical techniques for confirming the absolute stereochemistry of (R)-5-methylhydantoin, a common chiral building block. We move beyond mere procedural descriptions to explore the causality behind methodological choices, offering a practical framework for selecting the most appropriate technique for your specific research needs. We will compare the definitive, yet demanding, method of X-ray Crystallography with the powerful, solution-phase chiroptical techniques of Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD).
The Challenge: Choosing the Right Tool for Confirmation
The determination of a molecule's absolute configuration is a frequent bottleneck in synthetic chemistry.[1] While numerous methods exist, no single technique is universally applicable to all chiral molecules.[1] The choice depends on the compound's physical properties, the availability of instrumentation, and the level of certainty required. For a small, relatively simple molecule like 5-methylhydantoin, several high-confidence options are available. This guide will focus on the three most robust and widely accepted methods.
Method 1: X-ray Crystallography – The Definitive Answer
Single-crystal X-ray diffraction (XRD) is widely regarded as the "gold standard" for determining absolute stereochemistry.[2][3] It provides a direct, three-dimensional map of the electron density within a molecule, allowing for the unambiguous assignment of the spatial arrangement of its atoms.[4]
The Underlying Principle: Anomalous Dispersion
For chiral molecules, the key to determining absolute configuration via XRD lies in the phenomenon of anomalous dispersion (or resonant scattering).[5] When the X-ray radiation used is close to the absorption edge of an atom in the crystal, that atom scatters X-rays with a phase shift. This effect breaks Friedel's Law, which states that diffraction intensities from opposite faces of a crystal plane (hkl and -h-k-l) are equal. The subtle differences between these "Bijvoet pairs" are dependent on the absolute structure. By analyzing these differences, the crystallographer can determine the correct enantiomer.[5] The result is often expressed as the Flack parameter, where a value close to 0 for a given configuration indicates a correct assignment, while a value near 1 suggests the opposite configuration.[6]
Experimental Considerations
-
The Bottleneck: The primary and most significant challenge is the need for a high-quality single crystal. Not all compounds crystallize easily, and growing diffraction-quality crystals can be a time-consuming process of trial and error, sometimes taking days to weeks.[7][8]
-
Light Atoms: For molecules composed solely of light atoms (C, H, N, O) like 5-methylhydantoin, the anomalous scattering effect is weak. Therefore, using longer wavelength radiation (e.g., Cu-Kα) is crucial to maximize the anomalous signal and ensure a reliable determination.[6]
Method 2: Vibrational Circular Dichroism (VCD) – Power in Solution
Vibrational Circular Dichroism (VCD) has emerged as a powerful and increasingly popular alternative to XRD, largely because it provides stereochemical information on molecules in solution, obviating the need for crystallization.[9][10] VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule during its fundamental vibrational transitions.[11]
The Underlying Principle: Theory Meets Experiment
The power of VCD lies in its partnership with quantum chemistry.[10] While the infrared (IR) spectra of two enantiomers are identical, their VCD spectra are mirror images—equal in magnitude but opposite in sign. To assign the absolute configuration, one performs a two-pronged workflow:
-
Experimental: The VCD spectrum of the chiral sample is measured.
-
Computational: The VCD spectrum for one enantiomer (e.g., the R-enantiomer) is calculated using quantum mechanical methods, typically Density Functional Theory (DFT).[10][11]
The absolute configuration is then assigned by comparing the experimental spectrum to the calculated spectrum.[10] A good match confirms the assignment, while a mirror-image match indicates the opposite enantiomer. This approach is inherently self-validating; the high degree of information content in a VCD spectrum makes a coincidental match between experiment and theory for the wrong enantiomer statistically improbable.
Decision Workflow for Stereochemical Analysis
The choice of analytical method is a critical decision point in any synthetic project. The following workflow illustrates a logical approach to selecting the most appropriate technique for confirming the absolute stereochemistry of a new chiral compound.
Caption: A typical decision workflow for absolute configuration determination.
Method 3: Electronic Circular Dichroism (ECD) – A Chromophore-Dependent Approach
Similar to VCD, Electronic Circular Dichroism (ECD) is a chiroptical spectroscopy technique performed on samples in solution.[12] It measures the differential absorption of left and right circularly polarized light in the ultraviolet-visible region, corresponding to electronic transitions.[13]
The Underlying Principle: Exploiting Electronic Transitions
For a molecule to be ECD active, it must possess a chromophore that absorbs UV-Vis light.[12] The hydantoin ring in 5-methylhydantoin contains amide (N-C=O) chromophores, making it suitable for ECD analysis. The strategy for absolute configuration assignment mirrors that of VCD: the experimental ECD spectrum is compared to a spectrum calculated using quantum-mechanical methods, typically Time-Dependent Density Functional Theory (TD-DFT).[14][15]
Experimental Considerations
-
Conformational Flexibility: ECD spectra can be highly sensitive to molecular conformation.[14] For flexible molecules, it's crucial that the computational analysis includes a thorough conformational search and Boltzmann averaging of the spectra from all significantly populated conformers to achieve a reliable match with the experimental data.[16]
-
Solvent Effects: The choice of solvent can influence the position and intensity of ECD bands. It is essential to use the same solvent for both the experimental measurement and the computational model (using a continuum solvent model like PCM) for an accurate comparison.[17]
Comparison of Key Performance Metrics
The selection of an analytical method is often a trade-off between accuracy, speed, and the nature of the sample. The following table summarizes the key performance metrics for X-ray crystallography, VCD, and ECD.
| Feature | X-ray Crystallography | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) |
| Principle | Diffraction of X-rays by a single crystal[4] | Differential absorption of left and right circularly polarized infrared light[18] | Differential absorption of left and right circularly polarized UV-Vis light[13] |
| Sample State | Solid (single crystal)[19] | Solution or neat liquid[10] | Solution[12] |
| Sample Amount | Micrograms to milligrams[19] | 1-10 mg[8] | 0.1-1 mg/mL[8] |
| Analysis Time | Days to weeks (including crystallization)[19] | Hours to a day[8] | Hours to a day |
| Key Requirement | High-quality single crystal[10] | IR active vibrational modes | UV-Vis chromophore[8] |
| Confidence Level | High (often considered definitive)[2] | High, with reliable computational correlation[20] | High, with reliable computational correlation[21] |
| Primary Output | 3D molecular structure, Flack parameter[6] | VCD spectrum for comparison with theory | ECD spectrum for comparison with theory |
Experimental Protocols
Protocol 1: Vibrational Circular Dichroism (VCD) Analysis
This protocol outlines a self-validating system for determining the absolute configuration of this compound.
VCD Analysis Workflow
Caption: Experimental and computational workflow for VCD analysis.
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified 5-methylhydantoin sample in approximately 150 µL of a suitable deuterated solvent (e.g., CDCl₃). A relatively high concentration is needed to obtain a good signal-to-noise ratio.[22]
-
Transfer the solution to a VCD cell with an appropriate path length (e.g., 100 µm).
2. Data Acquisition:
-
Acquire the VCD and IR spectra simultaneously over a suitable mid-IR range (e.g., 2000-950 cm⁻¹).
-
Data collection time can range from 2 to 12 hours, depending on the sample concentration and instrument sensitivity.[10]
-
Acquire a background spectrum of the pure solvent in the same cell and subtract it from the sample spectrum.
3. Computational Modeling (for the (R)-enantiomer):
-
Conformational Search: Perform a thorough conformational search using a molecular mechanics force field (e.g., OPLS3e) to identify all low-energy conformers.[20]
-
DFT Optimization: For each low-energy conformer, perform a geometry optimization and vibrational frequency calculation using Density Functional Theory (DFT) at a suitable level of theory (e.g., B3LYP/6-311++G(d,p)) with a continuum solvent model (e.g., PCM for chloroform).[16]
-
Spectrum Generation: From the DFT output, calculate the IR and VCD intensities for each vibrational mode of each conformer.
-
Boltzmann Averaging: Generate the final predicted VCD spectrum by performing a Boltzmann-weighted average of the calculated spectra of all conformers that are significantly populated at the experimental temperature.[10]
4. Comparison and Assignment:
-
Overlay the experimental VCD spectrum with the calculated spectrum for the (R)-enantiomer.
-
If the signs and relative intensities of the major bands in the experimental spectrum match the calculated spectrum, the absolute configuration is confirmed as (R).
-
If the experimental spectrum is a near-perfect mirror image of the calculated spectrum, the sample is the (S)-enantiomer.
Conclusion and Recommendations
For the unambiguous confirmation of the absolute stereochemistry of this compound, researchers have several robust techniques at their disposal.
-
X-ray Crystallography remains the ultimate arbiter, providing a definitive and easily interpretable result if a suitable single crystal can be obtained.[2] It should be the method of choice when absolute certainty is required and crystallization is feasible.
-
Vibrational Circular Dichroism (VCD) is the premier solution-phase method and the most practical alternative when crystallization fails.[10] Its reliance on a comparison between experimental data and first-principles quantum chemical calculations provides a high degree of confidence in the assignment. Given the relatively simple and rigid structure of 5-methylhydantoin, VCD is an excellent and highly reliable option.
-
Electronic Circular Dichroism (ECD) is also a viable solution-phase technique. However, its sensitivity to conformation can make it more complex to interpret for flexible molecules. For a semi-rigid molecule like 5-methylhydantoin, it is a strong confirmatory tool, complementing VCD analysis.
Ultimately, the choice of method will be guided by practical considerations. For a new synthetic route or a critical regulatory filing, pursuing both X-ray crystallography and a solution-phase method like VCD provides the highest possible level of structural validation, ensuring complete scientific and regulatory confidence in the stereochemical integrity of the molecule.
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A Comparative Analysis of the Biological Effects of (R)- and (S)-5-Methylhydantoin: A Guide for Researchers
In the landscape of pharmaceutical research and development, the stereochemical identity of a molecule is a critical determinant of its biological activity. Enantiomers, non-superimposable mirror-image isomers of a chiral compound, can exhibit profound differences in their pharmacological, toxicological, and pharmacokinetic profiles. This guide provides a comprehensive comparison of the biological effects of the (R)- and (S)-enantiomers of 5-methylhydantoin, a heterocyclic compound belonging to the hydantoin class, which is a scaffold of significant interest in medicinal chemistry.
Introduction to 5-Methylhydantoin and the Significance of Chirality
5-Methylhydantoin is a derivative of hydantoin (imidazolidine-2,4-dione), a five-membered heterocyclic ring structure. The diverse biological activities of hydantoin derivatives, ranging from anticonvulsant to antimicrobial and antitumor effects, are dictated by the nature of substituents at various positions on the hydantoin ring[1][2]. The carbon at the 5th position of 5-methylhydantoin is a chiral center, giving rise to two enantiomers: (R)-5-methylhydantoin and (S)-5-methylhydantoin.
The human body is an inherently chiral environment, and as such, the interactions of enantiomers with biological macromolecules like enzymes and receptors are often stereospecific[3][4]. One enantiomer, the "eutomer," may elicit the desired therapeutic effect, while the other, the "distomer," could be less active, inactive, or even responsible for adverse effects[5]. Therefore, the characterization of the individual biological activities of enantiomers is a fundamental aspect of drug discovery and development.
Comparative Biological Effects: A Tale of Two Enantiomers
While the pharmacological profile of racemic 5-methylhydantoin is not extensively documented in publicly available literature, a pivotal study sheds light on a significant difference in the metabolic fate of its enantiomers.
Stereoselective Metabolism by Dihydropyrimidinase
The primary known biological distinction between (R)- and (S)-5-methylhydantoin lies in their differential metabolism by the enzyme dihydropyrimidinase (DHP)[6]. This enzyme plays a crucial role in the pyrimidine degradation pathway by catalyzing the hydrolytic ring opening of dihydropyrimidines[7][8][9].
A seminal study by Dudley and Roberts (1978) demonstrated that only the (R)-enantiomer of 5-methylhydantoin serves as a substrate for rat liver dihydropyrimidinase, undergoing enzymatic ring-opening. Conversely, the (S)-enantiomer was not metabolized by this enzyme[6]. This stereospecificity is a critical piece of information, suggesting that the in vivo residence time and potential downstream effects of the two enantiomers could differ significantly.
Experimental Protocol: In Vitro Metabolism of 5-Methylhydantoin Enantiomers by Dihydropyrimidinase
Objective: To determine the stereoselectivity of dihydropyrimidinase-mediated metabolism of (R)- and (S)-5-methylhydantoin.
Materials:
-
This compound and (S)-5-methylhydantoin
-
Rat liver dihydropyrimidinase preparation (e.g., 100,000g supernatant fraction)
-
Phosphate buffer (pH 7.4)
-
Incubator
-
Quenching solution (e.g., acetonitrile)
-
HPLC with a chiral column for enantiomeric separation
Procedure:
-
Reaction Setup: In separate microcentrifuge tubes, prepare incubation mixtures containing the rat liver dihydropyrimidinase preparation and either this compound or (S)-5-methylhydantoin in phosphate buffer. Include a control with no enzyme.
-
Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 60 minutes).
-
Reaction Quenching: Stop the reaction by adding a quenching solution.
-
Sample Preparation: Centrifuge the samples to pellet the protein and collect the supernatant.
-
Chiral HPLC Analysis: Analyze the supernatant using an HPLC equipped with a chiral stationary phase capable of resolving the enantiomers of 5-methylhydantoin and its potential metabolites.
-
Data Analysis: Compare the chromatograms of the incubated samples with the controls to determine the extent of metabolism for each enantiomer.
Potential for Differential Pharmacological and Toxicological Profiles
Beyond metabolism, it is highly probable that the (R)- and (S)-enantiomers of 5-methylhydantoin exhibit differences in their pharmacological and toxicological profiles. While direct comparative studies on 5-methylhydantoin are scarce, the broader principles of stereopharmacology and data from related hydantoin derivatives allow for informed postulation.
For instance, studies on other chiral hydantoins have demonstrated significant enantiomer-dependent differences in their interactions with biological targets, such as the 5-HT7 receptor[10]. It is plausible that (R)- and (S)-5-methylhydantoin could display differential binding affinities for various receptors, ion channels, or enzymes, leading to distinct pharmacological effects.
General toxicity information for racemic 5-methylhydantoin indicates it can cause skin and eye irritation and may cause respiratory irritation[11]. However, the specific contribution of each enantiomer to this toxicity profile is unknown. Closely related compounds like 5,5-dimethylhydantoin are not classified as acutely toxic, while 5-ethyl-5-methylhydantoin is considered harmful if swallowed[12][13]. This highlights the impact of small structural changes on toxicity and underscores the need for enantiomer-specific toxicological assessments.
Methodologies for Synthesis and Chiral Separation
The comparative study of (R)- and (S)-5-methylhydantoin necessitates the availability of enantiomerically pure compounds.
Synthesis of Racemic 5-Methylhydantoin
Racemic 5-methylhydantoin can be synthesized via established methods for hydantoin formation, such as the Bucherer-Bergs reaction from the corresponding ketone (acetone) or the reaction of an alpha-amino acid (alanine) with cyanate.
Experimental Protocol: Synthesis of Racemic 5-Methylhydantoin (Bucherer-Bergs Reaction)
Objective: To synthesize racemic 5-methylhydantoin from acetone.
Materials:
-
Acetone
-
Ammonium carbonate
-
Sodium cyanide
-
Ethanol
-
Water
-
Hydrochloric acid
Procedure:
-
Reaction Setup: In a reaction vessel, combine acetone, ammonium carbonate, and sodium cyanide in a mixture of ethanol and water.
-
Heating: Heat the mixture under reflux for several hours.
-
Hydrolysis: Acidify the reaction mixture with hydrochloric acid and continue to heat to hydrolyze the intermediate hydantoin nitrile.
-
Isolation: Cool the reaction mixture to induce crystallization of the racemic 5-methylhydantoin.
-
Purification: Collect the crystals by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the purified product.
Chiral Separation of Enantiomers
The resolution of racemic 5-methylhydantoin into its individual enantiomers is crucial for their differential biological evaluation. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a common and effective method for this purpose.
Experimental Protocol: Chiral HPLC Separation of 5-Methylhydantoin Enantiomers
Objective: To separate (R)- and (S)-5-methylhydantoin from a racemic mixture.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral Stationary Phase (CSP) column (e.g., polysaccharide-based columns like Chiralpak or Chiralcel).
Mobile Phase:
-
A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio should be optimized for the specific column and system.
Procedure:
-
Sample Preparation: Dissolve the racemic 5-methylhydantoin in the mobile phase.
-
Chromatographic Conditions: Set the flow rate and column temperature.
-
Injection: Inject the sample onto the chiral column.
-
Detection: Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength.
-
Fraction Collection: Collect the separated enantiomer fractions for subsequent analysis.
Data Summary and Visualization
Table 1: Comparative Biological Properties of (R)- and (S)-5-Methylhydantoin
| Property | This compound | (S)-5-Methylhydantoin | Reference |
| Metabolism by Dihydropyrimidinase | Substrate (undergoes ring-opening) | Not a substrate | [6] |
| Pharmacological Activity | Undetermined | Undetermined | - |
| Toxicological Profile | Undetermined | Undetermined | - |
Diagrams
Caption: Metabolic fate of (R)- and (S)-5-methylhydantoin.
Caption: Workflow for comparing enantiomer biological effects.
Conclusion and Future Directions
The available evidence clearly demonstrates a significant stereoselective difference in the metabolism of (R)- and (S)-5-methylhydantoin. The resistance of the (S)-enantiomer to metabolism by dihydropyrimidinase suggests that it may have a longer biological half-life and a distinct pharmacokinetic profile compared to the (R)-enantiomer. This fundamental difference warrants a more in-depth investigation into the individual pharmacological and toxicological properties of each enantiomer.
Future research should focus on:
-
The enantioselective synthesis of (R)- and (S)-5-methylhydantoin to facilitate further studies.
-
Comprehensive screening of each enantiomer against a panel of biological targets to identify any differential pharmacological activities.
-
In vivo pharmacokinetic studies in animal models to confirm the differential metabolic fate and determine key parameters such as clearance and bioavailability.
-
Enantiomer-specific toxicology studies to assess any differences in their safety profiles.
A thorough understanding of the distinct biological effects of (R)- and (S)-5-methylhydantoin is essential for any future consideration of this compound or its derivatives in a therapeutic context. The principles of stereochemistry must be at the forefront of such investigations to ensure the development of safe and effective chemical entities.
References
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Economic analysis of using (R)-5-METHYLHYDANTOIN in large-scale synthesis
An Economic and Strategic Analysis of Large-Scale (R)-5-Methylhydantoin Synthesis: A Comparative Guide for Industrial Applications
Executive Summary
The efficient, large-scale production of enantiomerically pure chiral building blocks is a cornerstone of modern pharmaceutical development. This compound is a valuable intermediate, but its synthesis presents a classic industrial challenge: achieving high optical purity in a cost-effective and scalable manner. This guide provides an in-depth economic and technical comparison between the traditional chemical pathway, the Bucherer-Bergs reaction followed by chiral resolution, and a modern chemoenzymatic approach employing dynamic kinetic resolution. We will dissect the causality behind process choices, present comparative data, and provide detailed protocols to guide researchers and process chemists in selecting the optimal strategy for industrial-scale synthesis.
Chapter 1: The Industrial Imperative for Chiral Hydantoins
Hydantoin scaffolds are prevalent in a wide array of pharmaceuticals, prized for their biological activity.[1][2][3] this compound, specifically, serves as a crucial chiral precursor in the synthesis of more complex active pharmaceutical ingredients (APIs).[4] The primary challenge in its industrial production is not the synthesis of the hydantoin ring itself, which is straightforward, but the stereoselective introduction of the methyl group at the C-5 position. For regulatory approval and therapeutic efficacy, a single enantiomer is often required. Therefore, any large-scale synthesis strategy must be evaluated on its ability to deliver high enantiomeric excess (e.e.) without incurring prohibitive costs associated with reagents, energy consumption, or complex purification protocols.
Chapter 2: The Classical Approach: Bucherer-Bergs Synthesis and Resolution
The Bucherer-Bergs reaction is a robust and time-honored multicomponent reaction for producing 5-substituted hydantoins.[2][5] Its primary advantage lies in the use of simple, inexpensive, and readily available starting materials: an aldehyde or ketone, an alkali metal cyanide, and ammonium carbonate.[1][6]
Synthetic Workflow: Bucherer-Bergs Reaction
The reaction proceeds via the formation of a cyanohydrin intermediate, followed by reaction with ammonia and carbon dioxide (generated in-situ from ammonium carbonate) to yield the hydantoin product.[3]
Caption: Classical Bucherer-Bergs synthesis followed by chiral resolution.
Economic and Scalability Analysis
-
Raw Materials: The primary economic advantage is the low cost of starting materials like acetaldehyde, potassium cyanide, and ammonium carbonate.
-
Reaction Conditions: The reaction typically requires heating to 60-70°C, which contributes to energy costs at an industrial scale.[1][2]
-
The Resolution Bottleneck: The most significant economic drawback is that the reaction produces a racemic mixture (a 50:50 ratio of R and S enantiomers). To isolate the desired (R)-enantiomer, a subsequent resolution step is mandatory. This can be achieved through methods like diastereomeric salt formation or preparative chiral chromatography. Both methods are expensive, reduce the theoretical maximum yield to 50%, and generate a significant waste stream of the undesired (S)-enantiomer, effectively doubling the cost of the starting materials for the final product.
-
Safety and Environmental Concerns: The use of large quantities of potassium cyanide, a highly toxic reagent, necessitates stringent safety protocols and specialized waste handling, adding to the operational overhead.
Chapter 3: The Biocatalytic Revolution: Chemoenzymatic Dynamic Kinetic Resolution
A modern alternative that circumvents the 50% yield limitation of classical resolution is the chemoenzymatic approach, specifically utilizing a Dynamic Kinetic Resolution (DKR) process. This strategy combines the cost-effective synthesis of the racemic starting material with a highly selective enzymatic transformation.
The process leverages two key enzymes:
-
Hydantoin Racemase: An enzyme that rapidly interconverts the (S)- and (R)-enantiomers of 5-methylhydantoin at equilibrium.
-
(R)-selective Hydantoinase: An enzyme that stereoselectively hydrolyzes only the (R)-enantiomer to its corresponding N-carbamoyl-α-amino acid.[7]
As the (R)-hydantoinase consumes the (R)-enantiomer, the racemase continuously converts the unwanted (S)-enantiomer into the (R)-form to maintain equilibrium. This dynamic process allows for the theoretical conversion of 100% of the racemic starting material into a single, desired enantiomeric product.
Synthetic Workflow: Chemoenzymatic DKR
Caption: Chemoenzymatic approach using Dynamic Kinetic Resolution (DKR).
Economic and Scalability Analysis
-
Raw Materials: This route still benefits from the low cost of the initial racemic synthesis via the Bucherer-Bergs reaction.
-
Catalyst Cost: The primary investment shifts from resolving agents to the cost of enzyme production, purification, and potentially immobilization for reuse. While the initial investment may be higher, the cost per kilogram of product can be significantly lower over time due to enzyme reusability and higher process efficiency.[8]
-
Reaction Conditions: Enzymatic reactions typically occur in aqueous media under mild conditions (near room temperature and neutral pH).[8][9] This dramatically reduces energy consumption compared to the heated chemical synthesis and eliminates the need for harsh organic solvents.
-
Yield and Purity: This is the standout advantage. The DKR process can achieve theoretical yields approaching 100% with enantiomeric excess often exceeding 99%, thereby maximizing the value derived from the initial racemic mixture.
-
Environmental Impact: This approach aligns with green chemistry principles by reducing energy usage, eliminating toxic resolving agents, and minimizing organic solvent waste.[10]
Chapter 4: Head-to-Head Comparison: Economic and Performance Metrics
The choice between these two synthetic strategies depends on a multi-faceted analysis of key performance and economic indicators.
| Metric | Bucherer-Bergs + Resolution | Chemoenzymatic DKR | Rationale & Causality |
| Starting Material Cost | Moderate (Effectively doubled due to 50% loss) | Low (Full utilization of racemic mix) | DKR converts the undesired enantiomer, maximizing atom economy from the cheap racemic precursor. |
| Catalyst/Reagent Cost | High (Cost of chiral resolving agents or chiral chromatography media) | Moderate to High Initial (Enzyme development/production), Low Operational (Enzyme reuse) | The operational cost of a reusable biocatalyst is often lower than the consumable cost of stoichiometric resolving agents.[11] |
| Overall Yield | < 50% (Theoretical maximum of 50%) | > 90% (Approaches theoretical 100%) | The resolution step is inherently limiting, while DKR is designed to overcome this 50% barrier. |
| Enantiomeric Purity (e.e.) | Variable (Dependent on resolution efficiency) | Excellent (> 99%) | The high specificity of enzymatic catalysis typically results in superior and more consistent enantiopurity.[9] |
| Energy Consumption | Moderate to High (Heating required for synthesis) | Low (Enzymatic steps are at ambient temperature) | Biocatalysis operates under mild, physiological conditions, offering significant energy savings at scale.[8] |
| Process Complexity | High (Multi-step synthesis, resolution, and recovery of resolving agent) | Moderate (Requires enzyme production/handling and downstream product isolation from buffer) | While requiring expertise in biotechnology, the DKR process can be streamlined and is often less complex than classical resolution cycles. |
| Waste Generation | High (Undesired enantiomer, spent resolving agents, solvents) | Low (Aqueous streams, biodegradable enzyme waste) | The chemoenzymatic route is inherently "greener," generating less hazardous waste. |
| Scalability | Established but limited by resolution capacity | Highly scalable with fermentation and bioreactor technology | Fermentation technology for enzyme production is well-established for large-scale industrial output.[12][13] |
Chapter 5: Conclusion and Strategic Recommendations
For the large-scale industrial synthesis of this compound, a thorough economic analysis strongly favors the chemoenzymatic approach utilizing Dynamic Kinetic Resolution .
While the classical Bucherer-Bergs reaction is a reliable method for generating the hydantoin core, its economic viability for a single enantiomer is severely hampered by the subsequent resolution step. The inherent 50% yield ceiling, coupled with the high cost and waste generation of resolution, makes it a suboptimal choice for dedicated, high-volume manufacturing.
The chemoenzymatic DKR strategy, conversely, represents a more modern, efficient, and sustainable paradigm. Despite the upfront investment in biocatalyst development and production, the long-term benefits are compelling:
-
Superior Yield: Maximizes the conversion of low-cost racemic starting material.
-
Exceptional Purity: Consistently delivers a product with high enantiomeric excess.
-
Reduced Operational Costs: Lower energy consumption and waste disposal fees.
-
Green Chemistry Alignment: Offers a safer and more environmentally responsible process.
Therefore, for any organization aiming to establish a competitive and sustainable large-scale manufacturing process for this compound, the strategic focus should be on the development and implementation of a robust chemoenzymatic DKR workflow.
Appendix: Experimental Protocols
Protocol 1: Synthesis of Racemic 5-Methylhydantoin (Bucherer-Bergs)
Warning: This procedure involves potassium cyanide, which is highly toxic. All steps must be performed in a well-ventilated fume hood by trained personnel with appropriate personal protective equipment (PPE).
-
Reaction Setup: In a 1L jacketed glass reactor equipped with a mechanical stirrer and reflux condenser, combine ammonium carbonate (1.5 eq) and potassium cyanide (1.1 eq) in a 1:1 solution of ethanol and deionized water.
-
Addition of Aldehyde: Slowly add acetaldehyde (1.0 eq) to the stirred solution over 30 minutes, maintaining the temperature below 20°C using a chiller.
-
Reaction: After the addition is complete, heat the reactor to 65°C and maintain for 6-8 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up: Cool the reaction mixture to room temperature. Carefully acidify with concentrated HCl to pH 2-3 to precipitate the product. Caution: Acidification will generate toxic HCN gas.
-
Isolation: Filter the resulting solid precipitate, wash with cold water, and dry under vacuum to yield racemic 5-methylhydantoin.[1] Purification can be achieved by recrystallization from ethanol/water.
Protocol 2: Chemoenzymatic DKR of Racemic 5-Methylhydantoin
Note: This is a representative protocol. Optimal enzyme concentrations, pH, and temperature must be determined for the specific racemase and hydantoinase used.
-
Enzyme Preparation: Obtain or produce immobilized hydantoin racemase and (R)-selective hydantoinase. Immobilization on a solid support (e.g., resin beads) is crucial for easy recovery and reuse in a large-scale process.
-
Reaction Setup: In a temperature-controlled bioreactor, create a buffered aqueous solution (e.g., 100 mM phosphate buffer, pH 7.5).
-
Substrate Addition: Add racemic 5-methylhydantoin to a final concentration of 50-100 g/L.
-
Enzymatic Reaction: Add the immobilized racemase and (R)-hydantoinase enzymes to the reactor. Maintain gentle agitation at 30-40°C.
-
Monitoring: Monitor the conversion of this compound to N-carbamoyl-(R)-alanine via HPLC using a chiral column to also track the depletion of the (S)-enantiomer.
-
Work-up and Isolation:
-
Once the reaction is complete (>99% conversion), separate the immobilized enzymes by filtration for reuse.
-
Acidify the reaction solution to pH 2 with a strong acid. This will precipitate the N-carbamoyl-(R)-alanine product.
-
Filter the product and wash with cold water.
-
-
Recyclization: To obtain the final this compound, the isolated N-carbamoyl-(R)-alanine can be heated in an acidic aqueous solution to induce cyclization.
References
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Švete, J. F. (2021). Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules. [Link]
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MDPI. (2021). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Encyclopedia MDPI. [Link]
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Name Reactions in Organic Synthesis. (n.d.). Bucherer-Bergs Reaction. [Link]
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Royal Society of Chemistry. (2023). Enantioselective synthesis of hydantoins by chiral acid-catalysed condensation of glyoxals and ureas. Chemical Science. [Link]
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National Institutes of Health. (2023). Enantioselective synthesis of hydantoins by chiral acid-catalysed condensation of glyoxals and ureas. PMC. [Link]
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Organic Chemistry Portal. (n.d.). Hydantoin synthesis. [Link]
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PubMed. (2014). Synthesis of new 5-substituted hydantoins and symmetrical twin-drug type hydantoin derivatives. [Link]
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MDPI. (2022). A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin: X-Ray Analysis and Theoretical Calculations. Molecules. [Link]
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MDPI. (2023). Engineered Bacillus subtilis for the Production of Tetramethylpyrazine,(R,R)-2,3-Butanediol and Acetoin. International Journal of Molecular Sciences. [Link]
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A Senior Application Scientist's Guide to Alternative Synthetic Routes for Enantiopure α-Amino Acids
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the Proteome
Enantiomerically pure α-amino acids are the foundational chiral building blocks of life, but their significance extends far beyond the 20 proteinogenic members. Unnatural α-amino acids (UAAs) are integral to modern drug development, peptide mimetics, and chemical biology, where they serve to modulate biological activity, enhance metabolic stability, and probe enzymatic mechanisms.[1] The classical approach of resolving racemic mixtures is inherently inefficient, with a maximum theoretical yield of 50%. Consequently, the development of asymmetric synthetic strategies to directly access enantiopure α-amino acids is a cornerstone of contemporary organic chemistry.
This guide provides a comparative analysis of four principal modern strategies for synthesizing enantiopure α-amino acids: Catalytic Asymmetric Synthesis, Chiral Auxiliary-Mediated Synthesis, Biocatalytic and Chemo-enzymatic Methods, and Asymmetric Strecker Synthesis. We will delve into the mechanistic underpinnings of each approach, present comparative performance data, and provide representative experimental protocols to bridge theory with practice.
I. Catalytic Asymmetric Synthesis: The Pursuit of Atom Economy and Efficiency
Catalytic asymmetric synthesis represents the pinnacle of elegance in chiral synthesis, employing a substoichiometric amount of a chiral catalyst to generate vast quantities of an enantiopure product.[2][3] This approach is highly sought after in industrial settings due to its high atom economy and potential for scalability.
A. Asymmetric Hydrogenation of Dehydroamino Acid Derivatives
This Nobel Prize-winning methodology is one of the most powerful and well-understood methods for α-amino acid synthesis.[4] The core principle involves the hydrogenation of a prochiral α,β-dehydro-α-amino acid (DAA) derivative using a chiral transition metal complex, typically rhodium or ruthenium with chiral phosphine ligands.[2][3]
Mechanism & Causality: The enantioselectivity arises from the coordination of the substrate to the chiral metal catalyst. The catalyst forms a diastereomeric complex with the olefin, and the facial selectivity of hydrogen addition is dictated by the steric and electronic properties of the chiral ligand, which effectively blocks one face of the double bond from the incoming hydrogen. This process is a benchmark for evaluating the efficiency of new asymmetric catalysts.[2]
Performance: This method is renowned for its exceptional performance, frequently achieving enantiomeric excesses (ee) of >99% and high chemical yields.[4][5] Its primary limitation can be the substrate-specific nature of certain catalysts and the need to synthesize the dehydroamino acid precursor.
Caption: Catalytic cycle for Rh-catalyzed asymmetric hydrogenation.
B. Asymmetric Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis offers a practical and operationally simple method for the asymmetric alkylation of glycine Schiff base esters. This technique uses a chiral quaternary ammonium salt (the phase-transfer catalyst) to shuttle an enolate from a solid or aqueous phase into an organic phase for reaction.
Mechanism & Causality: The glycine Schiff base is deprotonated by a base (e.g., K₂CO₃) to form an enolate. The chiral PTC, often derived from Cinchona alkaloids, forms a tight, chiral ion pair with this enolate.[2] This chiral environment dictates the trajectory of the incoming alkyl halide, resulting in a highly enantioselective alkylation. The method's practicality has made it a powerful tool for preparing a wide range of α-amino acids.[6]
Performance: High yields and excellent enantioselectivities (up to >99% ee for some substrates) can be achieved.[6][7] A key advantage is the ability to perform one-pot double alkylations to access α,α-dialkyl-α-amino acids.[7] The scalability of this method has been demonstrated, making it industrially viable.[6]
II. Chiral Auxiliary-Mediated Synthesis: A Robust and Predictable Workhorse
This classical strategy relies on the temporary covalent attachment of a chiral molecule, the "auxiliary," to a prochiral substrate.[3] The auxiliary directs the stereochemical outcome of a subsequent reaction, after which it is cleaved to reveal the enantiomerically enriched product.
Mechanism & Causality: The chiral auxiliary exerts stereocontrol by creating a sterically biased environment. For example, in the alkylation of a glycine enolate attached to an Evans oxazolidinone auxiliary, the bulky substituent on the auxiliary effectively shields one face of the enolate, forcing the electrophile (an alkyl halide) to approach from the less hindered face. This results in a highly diastereoselective C-C bond formation.[8]
Comparative Analysis of Common Chiral Auxiliaries
The choice of auxiliary is critical and depends on the specific transformation and desired stereochemical outcome.
| Chiral Auxiliary | Typical Substrate | Key Features | Diastereomeric Excess (d.e.) | Cleavage Conditions |
| Evans Oxazolidinones | Glycine Enolates | Highly predictable stereocontrol, well-established. | >95% | LiOH/H₂O₂ or LiBH₄ |
| Schöllkopf Bis-Lactim Ethers | Glycine Equivalents | Allows for synthesis of various α-amino acids. | 90-98% | Mild acid hydrolysis (e.g., 0.1 M HCl) |
| Oppolzer's Camphorsultams | Acrylate Derivatives | High crystallinity of intermediates aids purification. | >98% | LiOH, saponification |
| (R)-Phenylglycine Amide | Strecker Synthesis | Enables crystallization-induced asymmetric transformation.[9] | >99% | Acid hydrolysis |
Note: Performance data is representative and can vary based on substrate and reaction conditions.[8]
Caption: General workflow for chiral auxiliary-mediated synthesis.
III. Biocatalytic and Chemo-enzymatic Routes: The "Green" Chemistry Frontier
Biocatalysis leverages the exquisite selectivity of enzymes to perform chemical transformations under mild, environmentally benign conditions.[10] Chemo-enzymatic approaches combine the best of both worlds, using chemical synthesis to create substrates for enzymatic resolution or transformation.[11]
A. Key Enzyme Classes and Applications
-
Hydrolases (Amidases, Acylases): These enzymes are widely used for the kinetic resolution of racemic mixtures. For instance, an L-selective amidase will preferentially hydrolyze the L-amino amide from a racemic mixture, leaving the unreacted D-amino amide. This allows for the separation of both enantiomers.[10][12]
-
Ammonia Lyases: These enzymes catalyze the direct, stereoselective addition of ammonia to an α,β-unsaturated double bond, providing a highly atom-economical route to amino acids from readily available precursors.[13]
-
Nitrile Hydratase/Amidase Systems: Certain microorganisms, like Rhodococcus sp., contain a powerful dual-enzyme system. A low-selectivity nitrile hydratase converts a racemic α-amino nitrile to the corresponding amide, which is then resolved by a highly L-enantioselective amidase to yield an L-amino acid and a D-amino amide.[10][12] This is a highly efficient method for producing both D- and L-amino acids.
B. Performance Data for Enzymatic Hydrolysis
The following table showcases the power of the Rhodococcus sp. AJ270 system for resolving various α-amino nitriles.
| Substrate (DL-α-Amino Nitrile) | Product 1 (L-Amino Acid) | ee% | Product 2 (D-Amino Amide) | ee% | Yield (%) |
| Phenylglycine nitrile | L-Phenylglycine | >99 | D-Phenylglycine amide | >99 | 95 (L), 96 (D) |
| 4-Methoxyphenylglycine nitrile | L-4-MeO-Phenylglycine | >99 | D-4-MeO-Phenylglycine amide | >99 | 92 (L), 94 (D) |
| 2-Naphthylglycine nitrile | L-2-Naphthylglycine | >99 | D-2-Naphthylglycine amide | >99 | 93 (L), 94 (D) |
| tert-Leucine nitrile | L-tert-Leucine | >99 | D-tert-Leucine amide | >99 | 90 (L), 92 (D) |
Data adapted from Wang, M.-X. & Lin, S.-J. (2002).[10][12]
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Safety Operating Guide
Proper Disposal Procedures for (R)-5-METHYLHYDANTOIN: A Comprehensive Guide for Laboratory Professionals
As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is as paramount as our scientific pursuits. The proper handling and disposal of chemical reagents, such as (R)-5-METHYLHYDANTOIN, are critical components of responsible laboratory practice. This guide provides an in-depth, procedural framework for the safe disposal of this compound, ensuring the protection of personnel and compliance with regulatory standards. This document moves beyond a simple checklist, offering a logical, scientifically-grounded approach to waste management for this specific compound.
Hazard Assessment and Regulatory Overview
This compound is a derivative of hydantoin. While some hydantoin compounds are not classified as hazardous under the Globally Harmonized System (GHS), 5-Methylhydantoin is recognized as causing skin, eye, and respiratory irritation.[1][2] Therefore, it must be handled with appropriate care.
From a disposal perspective, this compound is not a "listed" hazardous waste under the Resource Conservation and Recovery Act (RCRA) in the United States.[1] This means its classification as a hazardous waste depends on whether it exhibits any of the four characteristics defined in 40 CFR Part 261 Subpart C: ignitability, corrosivity, reactivity, or toxicity.[3][4][5][6][7]
Hazardous Waste Determination
The responsibility for determining if a waste is hazardous lies with the generator—the laboratory that created the waste.[1][8] For this compound, this determination is based on knowledge of the material and its use:
-
Ignitability (D001): As a solid with a high melting point (148-152 °C), it is not expected to be ignitable.[2]
-
Corrosivity (D002): It is not an acid or a base and is not expected to be corrosive.
-
Reactivity (D003): It is a stable compound under normal conditions and is not known to be reactive.[3]
-
Toxicity (D004-D043): This is the most likely characteristic to apply, depending on what the this compound has been in contact with. If it is mixed with or contaminated by other toxic substances, the entire waste mixture may be classified as toxic.
In practice, any unused, expired, or contaminated this compound, along with any materials used to clean up spills, should be managed as a hazardous chemical waste to ensure the highest level of safety and compliance. Spilled chemicals and the materials used for cleanup should be treated as hazardous waste.[9]
| Parameter | Value/Information | Source |
| GHS Hazard Classifications | Skin Irritant 2, Eye Irritant 2, STOT SE 3 (Respiratory irritation) | [1][2] |
| RCRA Hazardous Waste? | Not a listed waste. Must be evaluated for characteristics. | [1] |
| Primary Disposal Route | Licensed chemical destruction plant or controlled incineration. | |
| Prohibited Disposal | Do not discharge to sewer systems or contaminate waterways. |
Waste Segregation and Container Management
Proper segregation and containment are the cornerstones of safe chemical waste disposal. The primary principle is to prevent accidental mixing of incompatible chemicals.
Incompatible Materials
This compound, as a hydantoin derivative (containing amide/imide functionalities), should not be mixed with the following in a single waste container:
-
Strong Oxidizing Agents (e.g., nitric acid, perchlorates, permanganates): Mixing can lead to vigorous and potentially explosive reactions.
-
Strong Acids (e.g., sulfuric acid, hydrochloric acid): Can cause hydrolysis and release of potentially harmful fumes.
-
Bases (e.g., sodium hydroxide): Can also lead to hydrolysis and degradation.
Container Selection and Labeling
-
Container Choice: Use only designated hazardous waste containers that are in good condition and compatible with the chemical. For solid this compound waste, a high-density polyethylene (HDPE) container with a secure, screw-top lid is appropriate.[10]
-
Labeling: As soon as the first particle of waste is added, the container must be labeled.[9] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (no abbreviations)
-
A clear indication of the hazards (e.g., "Irritant")
-
The date accumulation started.
-
-
Container Management: Keep waste containers closed at all times except when adding waste. Store in a designated satellite accumulation area within the laboratory.
Step-by-Step Disposal Procedures
Disposal of Unused or Expired this compound
-
Assessment: Ensure the material is clearly identified.
-
Packaging: If in its original container, ensure the container is in good condition and properly sealed. If the original container is compromised, transfer the solid to a designated hazardous waste container.
-
Labeling: Affix a hazardous waste label to the container with all required information.
-
Storage: Place the container in your lab's designated satellite accumulation area, ensuring it is segregated from incompatible materials.
-
Pickup: Arrange for collection by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.
Disposal of Contaminated Labware and PPE
Items such as gloves, weigh boats, plastic spatulas, or glassware that are contaminated with this compound must be disposed of as solid hazardous waste.
-
Collection: Place grossly contaminated items in a designated, lined container for solid hazardous waste. Do not mix these items with liquid waste.
-
Packaging: Once full, seal the liner or container. For sharps like contaminated glassware, use a puncture-resistant container.
-
Labeling: Label the container as "Solid Hazardous Waste" and list "this compound contaminated debris."
-
Storage and Pickup: Manage the container as described above.
Spill Management and Decontamination
In the event of a spill, a swift and correct response is crucial to prevent exposure and further contamination.
Immediate Spill Response (Minor Spill)
A minor spill is a small quantity of solid that can be safely managed by trained laboratory personnel.
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Isolate the Area: Cordon off the area to prevent spreading the material.
-
Consult the SDS: Refer to the Safety Data Sheet for specific handling precautions.
-
Don PPE: At a minimum, wear a lab coat, safety goggles, and two pairs of chemical-resistant nitrile gloves.
-
Contain the Spill:
-
Collect the Material:
-
Using a plastic scoop or dustpan, carefully sweep the contained solid into a designated hazardous waste container. Avoid creating dust.
-
Place all contaminated absorbent materials and disposable cleaning tools into the same container.
-
-
Decontaminate the Area: Proceed with the detailed decontamination protocol below.
Decontamination Protocol for Surfaces
-
Initial Wipe: After the bulk of the solid has been removed, perform an initial decontamination. Prepare a solution of soap and water.
-
Application: Using disposable towels or absorbent pads wetted with the soap and water solution, wipe the entire spill area, moving from the outer edge of the spill towards the center.[4]
-
Disposal of Wipes: Place all used towels and pads into the hazardous waste container.
-
Final Rinse: Using new towels wetted with clean water, wipe the area again to remove any soap residue.
-
Final Disposal: Place these towels in the hazardous waste container as well.
-
Doff PPE: Remove personal protective equipment, disposing of gloves and any other disposable items in the hazardous waste container. Wash hands thoroughly with soap and water.
-
Label and Store: Securely close, label, and store the hazardous waste container for pickup.
Visual Workflow Guides
The following diagrams illustrate the decision-making process for the disposal and spill response for this compound.
Caption: Disposal decision workflow for this compound waste.
Caption: Step-by-step spill response for this compound.
Conclusion
The responsible disposal of this compound is a multi-faceted process that begins with a thorough understanding of its hazards and regulatory status. By implementing robust procedures for waste characterization, segregation, containment, and spill response, laboratories can ensure a safe working environment and maintain full compliance. This guide serves as a foundational document; always consult your institution's specific Chemical Hygiene Plan and EHS department for policies that govern your work.
References
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U.S. Environmental Protection Agency. (n.d.). 40 CFR Part 261 Subpart C -- Characteristics of Hazardous Waste. Electronic Code of Federal Regulations. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2021). Hazardous Waste Characteristics: A User-Friendly Reference Document. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Electronic Code of Federal Regulations. Retrieved from [Link]
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Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance. Retrieved from [Link]
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The City University of New York. (2023). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]
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PubChem. (n.d.). 5-Methylhydantoin. National Center for Biotechnology Information. Retrieved from [Link]
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Indiana Department of Environmental Management. (2014). Understanding the Hazardous Waste Determination Process. Retrieved from [Link]
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Vanderbilt University. (n.d.). Guide to Managing Laboratory Chemical Waste. Retrieved from [Link]
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Stratex. (2020). How-to: Neutralise Chemical Spills. Retrieved from [Link]
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University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines. EHRS. Retrieved from [Link]
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University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. BME Shared Labs | Biomedical Engineering. Retrieved from [Link]
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University of Tennessee Knoxville. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. Retrieved from [Link]
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University of Texas at Austin. (n.d.). Chemical Waste. Environmental Health & Safety (EHS). Retrieved from [Link]
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Brigham Young University. (n.d.). Unwanted Laboratory Materials & Other Environmental Waste Disposal. Risk Management and Safety. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Safe Handling of (R)-5-Methylhydantoin
As researchers and drug development professionals, our commitment to innovation is paralleled by our dedication to safety. This guide provides essential, immediate, and logistical information for the safe handling and disposal of (R)-5-Methylhydantoin. While specific safety data for the (R)-enantiomer is not extensively available, the following protocols are synthesized from data on closely related hydantoin compounds to ensure a conservative and robust approach to safety.
Hazard Assessment and Initial Precautions
This compound and its derivatives are integral building blocks in pharmaceutical synthesis.[1] However, their handling requires a thorough understanding of potential hazards. Based on data for 5-Methylhydantoin, this compound is classified as causing skin and eye irritation, and may cause respiratory irritation.[2][3]
Immediate Actions Upon Exposure
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration, avoiding mouth-to-mouth resuscitation if the substance was ingested or inhaled. Seek immediate medical attention.[4]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. Consult a physician.[4]
-
Eye Contact: Rinse with pure water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[4]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The selection of appropriate PPE is critical to prevent exposure through inhalation, skin contact, and eye contact.[5]
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Eyes/Face | Tightly fitting safety goggles with side-shields | Conforming to EN 166 (EU) or NIOSH (US) standards to provide a seal against dust and splashes.[4] |
| Skin | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | Gloves must be inspected before use and should comply with EU Directive 89/686/EEC and the standard EN 374.[4] |
| Fire/flame resistant and impervious clothing/lab coat | To protect against accidental skin contact and potential fire hazards.[4] | |
| Respiratory | Full-face respirator with an appropriate filter | Recommended if exposure limits are exceeded, if irritation is experienced, or if dust formation is likely.[4] |
Operational Plan for Safe Handling
A systematic workflow is essential to minimize the risk of exposure and ensure the integrity of your research.
Workflow for Handling this compound
Caption: A workflow diagram illustrating the key stages of safe handling for this compound.
Step-by-Step Handling Protocol
-
Preparation:
-
Handling:
-
Avoid the formation of dust and aerosols.[4] If the compound is a powder, handle it with care to minimize airborne particles.
-
When transferring the substance, use appropriate tools and techniques to prevent spills.
-
Keep the container tightly closed when not in use and store it in a dry, cool, and well-ventilated place.[4]
-
-
Post-Handling:
-
Thoroughly decontaminate all surfaces and equipment after use.
-
Wash hands and any exposed skin thoroughly after handling the compound.[6]
-
Remove and properly store or dispose of contaminated PPE.
-
Spill and Emergency Procedures
In the event of a spill, prompt and appropriate action is crucial to mitigate potential hazards.
-
Personal Precautions: Evacuate personnel to a safe area. Avoid breathing dust, vapors, mist, or gas. Use the personal protective equipment outlined in Section 2.[4]
-
Environmental Precautions: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains, as it may be harmful to aquatic life.[4]
-
Containment and Cleanup: Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[4]
Disposal Plan: A Commitment to Environmental Responsibility
Proper disposal of this compound and its containers is a critical aspect of laboratory safety and environmental stewardship.
-
Chemical Disposal: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[4] Do not discharge into sewer systems.[4] All chemical waste must be collected in sturdy, leak-proof containers and properly labeled.[7]
-
Container Disposal: Contaminated packaging should be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[4] Alternatively, the packaging can be punctured to render it unusable and then disposed of in a sanitary landfill.[4]
Occupational Exposure Limits
While specific occupational exposure limits (OELs) for this compound have not been established, it is prudent to adhere to the limits for related compounds and general guidelines for chemical dust. Always consult the most current recommendations from regulatory bodies such as OSHA, NIOSH, and ACGIH.[8][9]
This guide is intended to provide a framework for the safe handling of this compound. It is imperative that all laboratory personnel receive training on these procedures and have access to the most current Safety Data Sheets for all chemicals they handle.
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- 5-Methylhydantoin | C4H6N2O2 | CID 69216. PubChem.
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- SAFETY D
- Safety D
- SAFETY D
- Personal protective equipment for handling 5-Methyl-5H-dibenzo[a,d]cyclohepten-5-ol. Benchchem.
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- SAFETY D
- Personal Protective Equipment (PPE). CHEMM.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
